Oxysophocarpine
Description
Sophocarpine has been reported in Daphniphyllum oldhamii, Daphniphyllum pentandrum, and other organisms with data available.
RN given refers to parent cpd
Propriétés
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFPTSOPGCENQ-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78003-71-1 (hydrobromide) | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90215126 | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6483-15-4 | |
| Record name | (-)-Sophocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6483-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Oxysophocarpine's Mechanism of Action in Hepatocellular Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine (B1678127) (OSP), a bioactive alkaloid, has demonstrated significant anti-tumor activity in hepatocellular carcinoma (HCC). This technical guide synthesizes the current understanding of OSP's mechanism of action, focusing on its molecular pathways, cellular effects, and preclinical evidence. OSP exerts its anti-HCC effects through a multi-pronged approach that includes the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways. Notably, OSP has been shown to downregulate the IL-6/JAK2/STAT3 and FGFR1/AKT/mTOR/ERK signaling cascades. These actions not only directly impede tumor growth but also sensitize HCC cells to immunotherapy and targeted therapies like lenvatinib (B1674733). This document provides a comprehensive overview of the experimental evidence, including detailed protocols and quantitative data, to support further research and development of this compound as a potential therapeutic agent for hepatocellular carcinoma.
Core Cellular Effects of this compound on Hepatocellular Carcinoma
This compound has been shown to directly impact the viability and metastatic potential of hepatocellular carcinoma cells. The primary effects observed in preclinical studies are the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration.
Inhibition of Cell Proliferation
Studies have consistently demonstrated that OSP inhibits the proliferation of various HCC cell lines, including HepG2 and Hepa1-6, in a dose- and time-dependent manner.[1][2]
Induction of Apoptosis
A key mechanism of OSP's anti-tumor activity is the induction of programmed cell death, or apoptosis, in HCC cells.[1][2] Treatment with OSP leads to a significant increase in the apoptotic cell population.
Suppression of Cell Migration
In addition to its effects on cell growth and survival, this compound also impedes the migratory capabilities of HCC cells, a critical factor in cancer metastasis.[1][2]
Molecular Mechanisms of Action: Signaling Pathway Modulation
This compound's anti-cancer effects are underpinned by its ability to modulate specific intracellular signaling pathways that are often dysregulated in hepatocellular carcinoma.
Downregulation of the IL-6/JAK2/STAT3 Signaling Pathway
OSP has been found to inhibit the IL-6-mediated JAK2/STAT3 signaling pathway.[1] This inhibition leads to a decrease in the expression of Fibrinogen-like protein 1 (FGL1), a major ligand for the inhibitory receptor Lag-3.[1] By reducing FGL1 expression, OSP can enhance the efficacy of anti-Lag-3 immunotherapy.[1][2] Specifically, OSP treatment decreases the phosphorylation of JAK2 and STAT3.[1]
Downregulation of the FGFR1/AKT/mTOR and ERK Signaling Pathways
In HCC cells with fibroblast growth factor receptor 1 (FGFR1) overexpression, OSP has been shown to downregulate FGFR1 expression.[3] This, in turn, inhibits the downstream AKT/mTOR and ERK signaling pathways, which are crucial for cell proliferation and survival.[3] This mechanism suggests that OSP could be particularly effective in a subset of HCC patients and may overcome resistance to therapies like lenvatinib, which can be driven by FGFR1 overexpression.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on HCC cells.
Table 1: Inhibition of Cell Viability by this compound
| Cell Line | Concentration (µmol/L) | 24 hours (%) | 48 hours (%) | 72 hours (%) |
| Hepa1-6 | 5 | ~15 | ~25 | ~35 |
| 10 | ~25 | ~40 | ~55 | |
| 20 | ~40 | ~60 | ~75 | |
| HepG2 | 5 | ~10 | ~20 | ~30 |
| 10 | ~20 | ~35 | ~50 | |
| 20 | ~35 | ~55 | ~70 | |
| Data are approximate values derived from published graphical representations.[4] |
Table 2: Induction of Apoptosis by this compound (24-hour treatment)
| Cell Line | Concentration (µmol/L) | Apoptosis Rate (%) |
| Hepa1-6 | 0 | ~5 |
| 5 | ~15 | |
| 10 | ~25 | |
| 20 | ~40 | |
| HepG2 | 0 | ~4 |
| 5 | ~12 | |
| 10 | ~20 | |
| 20 | ~35 | |
| Data are approximate values derived from published graphical representations.[4] |
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies reported in the cited literature.[1][3]
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and murine hepatoma cell line Hepa1-6 are commonly used.[1]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[1]
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed 1 x 10^4 HepG2 or Hepa1-6 cells per well in a 96-well plate.[1]
-
Adherence: Incubate the plate for 24 hours to allow cells to adhere.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of OSP (e.g., 0, 5, 10, 20 µmol/L).[1]
-
Incubation: Incubate the cells for 24, 48, or 72 hours.[1]
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's protocol.[1]
-
Final Incubation: Incubate the plate for the time specified by the CCK-8 kit manufacturer.
-
Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates, allow them to adhere, and then treat with varying concentrations of OSP for 24 hours.[4]
-
Harvesting: Harvest the cells using trypsin.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[1]
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Western Blotting
-
Cell Lysis: After treatment with OSP, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FGL1, p-JAK2, JAK2, p-STAT3, STAT3, FGFR1, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.[1][3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
In vivo experiments using subcutaneous tumor models in mice have corroborated the anti-tumor effects of this compound observed in vitro.[1][3] In a Hepa1-6 subcutaneous tumor model, OSP treatment slowed tumor growth.[1] Importantly, these studies also indicated a good safety profile for OSP, with no significant effects on the bodyweight or liver function (as measured by AST and ALT levels) of the mice.[1] Furthermore, in a model using FGFR1-overexpressed Hep3B tumors, OSP demonstrated therapeutic efficacy.[3]
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for hepatocellular carcinoma. Its multifaceted mechanism of action, which includes direct cytotoxicity and the modulation of key oncogenic signaling pathways, suggests its potential for both standalone and combination therapies. The ability of OSP to sensitize HCC to immunotherapy and targeted therapies is particularly noteworthy and warrants further investigation. Future research should focus on elucidating the full spectrum of its molecular targets, optimizing its therapeutic efficacy in combination regimens, and advancing its development through further preclinical and clinical studies. The detailed data and protocols provided herein offer a solid foundation for these future endeavors.
References
- 1. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses FGFR1-overexpressed hepatocellular carcinoma growth and sensitizes the therapeutic effect of lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Neuroprotective Effects of Oxysophocarpine via the MAPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid derived from Sophora flavescens Ait, has demonstrated significant neuroprotective properties in preclinical studies.[1] This technical guide delves into the molecular mechanisms underlying these effects, with a specific focus on the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Evidence suggests that this compound exerts its neuroprotective effects by attenuating the activation of key MAPK pathway components, thereby mitigating neuronal damage in response to ischemic insults. This document provides a comprehensive overview of the current research, including quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction to this compound and Neuroprotection
This compound has a history of use in traditional medicine for various ailments.[2] Modern pharmacological research has begun to elucidate the scientific basis for its therapeutic potential, particularly in the context of neurodegenerative diseases and ischemic brain injury.[2][3] Neuronal cell death following events like stroke is often mediated by complex signaling cascades, among which the MAPK pathway plays a crucial role in translating extracellular stimuli into cellular responses, including apoptosis and inflammation.
The Role of the MAPK Pathway in Neuronal Apoptosis
The MAPK signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. In the context of neuronal injury, overactivation of certain MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, can lead to increased production of pro-inflammatory mediators and ultimately, programmed cell death. Therefore, targeting the MAPK pathway presents a promising therapeutic strategy for neuroprotection.
This compound's Modulation of the MAPK Pathway
Research has shown that this compound can protect neurons from injury by down-regulating the MAPK signaling pathway. In a key study utilizing an in vitro model of ischemia and reperfusion, this compound was found to significantly inhibit the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK in hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R) injury.[1] This inhibitory effect on the MAPK pathway is associated with a reduction in the expression of inflammatory factors such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1]
Signaling Pathway Diagram
Caption: this compound's inhibition of the MAPK pathway.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound has been quantified in various experimental settings. The following tables summarize the key findings from a study investigating the effects of OSC on rat hippocampal neurons subjected to OGD/R.
Table 1: Effect of this compound on Neuronal Viability and Damage
| Treatment Group | Concentration (µmol/L) | Cell Viability (MTT Assay, % of Control) | LDH Release (% of Control) |
| Control | - | 100 | - |
| OGD/R | - | Significantly Reduced | Significantly Increased |
| OGD/R + OSC | 0.8 | Significantly Increased | Significantly Decreased |
| OGD/R + OSC | 2 | Significantly Increased | Significantly Decreased |
| OGD/R + OSC | 5 | Significantly Increased | Significantly Decreased |
Data synthesized from abstracts.[1][4]
Table 2: Effect of this compound on Mitochondrial Function and Intracellular Calcium
| Treatment Group | Concentration (µmol/L) | Mitochondrial Membrane Potential (MMP) | Intracellular Ca2+ [Ca2+]i |
| Control | - | Normal | Normal |
| OGD/R | - | Significantly Decreased | Significantly Increased |
| OGD/R + OSC | 0.8 | Significantly Increased | Significantly Inhibited |
| OGD/R + OSC | 2 | Significantly Increased | Significantly Inhibited |
| OGD/R + OSC | 5 | Significantly Increased | Significantly Inhibited |
Data synthesized from abstracts.[1][2]
Table 3: Effect of this compound on MAPK Pathway Protein Phosphorylation and Inflammatory Cytokines
| Treatment Group | Concentration (µmol/L) | p-ERK1/2 Expression | p-JNK1/2 Expression | p-p38 MAPK Expression | IL-1β Expression | TNF-α Expression |
| Control | - | Normal | Normal | Normal | Normal | Normal |
| OGD/R | - | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |
| OGD/R + OSC | 0.8 | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated |
| OGD/R + OSC | 2 | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated |
| OGD/R + OSC | 5 | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated |
Data synthesized from abstracts.[1]
Detailed Experimental Protocols
The following are generalized protocols based on the available literature for studying the neuroprotective effects of this compound.
Primary Hippocampal Neuron Culture
-
Tissue Source: Neonatal Sprague-Dawley rats (P1-P3).
-
Dissection: Hippocampi are dissected and minced in a sterile, ice-cold dissection buffer.
-
Digestion: The tissue is enzymatically digested with trypsin and DNase I to obtain a single-cell suspension.
-
Plating: Cells are plated on poly-L-lysine-coated culture plates or coverslips in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
Oxygen-Glucose Deprivation and Reperfusion (OGD/R) Model
-
OGD Induction: After 7-10 days in culture, the normal culture medium is replaced with a glucose-free Earle's balanced salt solution. The cultures are then placed in a hypoxic chamber with a 95% N2 and 5% CO2 atmosphere for a specified duration (e.g., 2 hours).
-
Reperfusion: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
Treatment: this compound is added to the culture medium at the beginning of the reperfusion period at various concentrations (e.g., 0.8, 2, or 5 µmol/L).[1]
Experimental Workflow Diagram
Caption: Workflow for studying this compound's neuroprotection.
Western Blot Analysis for MAPK Proteins
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ERK, JNK, and p38 MAPK.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective effects of this compound, which are, at least in part, mediated by the downregulation of the MAPK signaling pathway.[1] This mechanism leads to a reduction in inflammation and apoptosis in neuronal cells subjected to ischemic stress. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for ischemic stroke and other neurodegenerative disorders.
Future studies should aim to:
-
Elucidate the upstream targets of this compound that lead to the inhibition of the MAPK pathway.
-
Investigate the efficacy of this compound in in vivo models of neurodegeneration and stroke.
-
Explore the potential for synergistic effects when combined with other neuroprotective agents.
-
Conduct comprehensive pharmacokinetic and toxicology studies to assess its safety profile for clinical applications.
While research also points to the involvement of other pathways, such as the Nrf2/HO-1 signaling pathway, in the neuroprotective effects of this compound, the modulation of the MAPK cascade remains a key and well-supported mechanism of action.[5] Continued investigation into these molecular pathways will be crucial for the successful translation of this compound from a promising natural compound to a clinically effective neuroprotective drug.
References
- 1. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticonvulsant and Neuroprotective Effects of this compound on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sourcing and Extraction of Oxysophocarpine from Sophora flavescens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophora flavescens Ait., a plant in the Leguminosae family, is a well-established source of potent quinolizidine (B1214090) alkaloids, which are integral to traditional Chinese medicine.[1][2] Among these, oxysophocarpine (B1678127) (OSC) has garnered significant attention from the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[3][4] As an oxidation product of sophocarpine, OSC's therapeutic potential is linked to its modulation of critical cellular signaling pathways.[4][5]
This technical guide provides a comprehensive overview of this compound, covering its natural sources within Sophora flavescens, detailed protocols for its extraction and purification, and modern analytical techniques for its quantification. Furthermore, it visualizes the key signaling pathways influenced by OSC, offering a molecular context for its bioactivity. This document is intended to serve as a critical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Source and Distribution of this compound in Sophora flavescens
The primary source of this compound is the dried root of Sophora flavescens, referred to as "Kushen" in traditional medicine.[1] The concentration and distribution of OSC and related alkaloids can vary significantly depending on the specific tissue within the root and the batch of the plant material. Quantitative analysis reveals that the phloem is particularly rich in alkaloids compared to the xylem and periderm.[6][7]
A study analyzing 13 batches of Sophora flavescens root extract provided a clear quantitative range for this compound and its co-occurring major alkaloids.[8] This data is crucial for sourcing high-yield raw materials and standardizing extract quality.
Table 1: Quantitative Distribution of Major Alkaloids in Sophora flavescens Root
| Alkaloid | Tissue of Highest Concentration | Content Range in Root Extract (% w/w)[8] | Average Content in Root Tissues (mg/g)[6] |
|---|---|---|---|
| This compound | Not specified | 1.30% - 2.59% | Not specified |
| Oxymatrine | Phloem | 3.87% - 11.1% | 11.97 - 23.93 |
| Matrine | Phloem | 0.970% - 4.33% | 0.21 - 1.83 |
| Sophocarpine | Not specified | 0.260% - 1.14% | Not specified |
| Sophoridine | Phloem | Not specified | 1.04 - 1.88 |
Extraction Methodologies for this compound
The extraction of this compound from Sophora flavescens involves separating the target alkaloid from the complex plant matrix. Efficiency is dependent on the chosen method, solvent, and various physical parameters. Both conventional and modern, technologically advanced methods have been successfully applied.
A generalized workflow for the extraction and purification of this compound is illustrated below.
References
- 1. Alkaloids from the roots of Sophora flavescens and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids from Sophora flavescens Aition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study on quality standard of Sophora flavescens root extract] - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxysophocarpine's Anti-inflammatory Role in Tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, characterized by a chronic and debilitating inflammatory response in the lungs. The current therapeutic landscape, while effective in many cases, is challenged by the rise of drug-resistant strains and the need for prolonged treatment regimens. This has spurred research into host-directed therapies that can modulate the detrimental inflammatory processes associated with TB. Oxysophocarpine (OSC), a natural alkaloid derived from plants such as Sophora flavescens Ait., has demonstrated a range of pharmacological activities, including potent anti-inflammatory effects. This technical guide synthesizes the current understanding of this compound's anti-inflammatory properties within the context of tuberculosis models, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying molecular mechanisms.
In Vivo Efficacy of this compound in a Murine Tuberculosis Model
Studies utilizing C3HeB/FeJ mice, a strain susceptible to developing human-like necrotic granulomas, have provided significant insights into the in vivo effects of this compound against active TB.[1][2] Treatment with OSC has been shown to improve survival rates, reduce the mycobacterial load in the lungs, and ameliorate the severe lung pathology associated with the infection.[1][2]
A key aspect of OSC's therapeutic effect is its ability to dampen the excessive inflammatory response. This includes a marked reduction in neutrophil infiltration into the lung tissue, a hallmark of the damaging inflammation in active TB.[1][2]
Quantitative Analysis of Pro-inflammatory Mediators in Lung Tissue
The administration of this compound in Mtb-infected mice leads to a significant reduction in the levels of various pro-inflammatory cytokines and chemokines in the lungs. This modulation of the inflammatory milieu is believed to contribute to the observed reduction in lung damage.
| Inflammatory Mediator | Effect of this compound Treatment | Citation |
| Tumor Necrosis Factor-α (TNF-α) | Decreased Production | [1][2] |
| Interleukin-1β (IL-1β) | Decreased Production | [1][2] |
| Interleukin-6 (IL-6) | Decreased Production | [1][2] |
| Macrophage Inflammatory Protein-2 (MIP-2) | Decreased Production | [1][2] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Decreased Production | [1][2] |
| Keratinocyte Chemoattractant (KC) | Decreased Production | [1][2] |
In Vitro Anti-inflammatory Effects on Neutrophils
To elucidate the cellular mechanisms underlying its anti-inflammatory effects, the impact of this compound has been investigated in in vitro models using neutrophils infected with M. tuberculosis H37Rv.[1][2] These studies have revealed that OSC can directly suppress key pro-inflammatory responses in these immune cells.
Specifically, this compound was found to inhibit the adhesion and F-actin polymerization of neutrophils upon infection with H37Rv.[1][2] These processes are critical for neutrophil migration and the execution of their inflammatory functions.
Quantitative Analysis of Inflammatory Mediator Release from Neutrophils
Consistent with the in vivo findings, this compound treatment of Mtb-infected neutrophils in vitro resulted in a significant reduction in the expression and release of a panel of pro-inflammatory cytokines and chemokines.
| Inflammatory Mediator | Effect of this compound Treatment | Citation |
| Tumor Necrosis Factor-α (TNF-α) | Abolished Mtb-induced expression and release | [1][2] |
| Interleukin-1β (IL-1β) | Abolished Mtb-induced expression and release | [1][2] |
| Interleukin-6 (IL-6) | Abolished Mtb-induced expression and release | [1][2] |
| Macrophage Inflammatory Protein-2 (MIP-2) | Abolished Mtb-induced expression and release | [1][2] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Abolished Mtb-induced expression and release | [1][2] |
| Keratinocyte Chemoattractant (KC) | Abolished Mtb-induced expression and release | [1][2] |
Mechanism of Action: Inhibition of the TLR2/MyD88/Src/ERK1/2 Signaling Pathway
Research into the molecular underpinnings of this compound's anti-inflammatory action has identified a key signaling pathway that is targeted by this natural compound.[1] Upon infection with M. tuberculosis, neutrophils recognize the bacteria through Toll-like receptor 2 (TLR2). This recognition initiates a downstream signaling cascade involving the adaptor protein Myeloid differentiation primary response gene 88 (MyD88), the tyrosine kinase Src, and the mitogen-activated protein kinase (MAPK) extracellular signal-regulated kinase 1/2 (ERK1/2).[1] This pathway is instrumental in promoting neutrophil adhesion and F-actin polymerization.
This compound exerts its inhibitory effects by suppressing the activation of this TLR2/MyD88/Src/ERK1/2 signaling pathway.[1] This was demonstrated by a decrease in the expression of TLR2, MyD88, and Src, as well as reduced phosphorylation of ERK1/2 in the presence of OSC.[1]
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited research.[1]
Murine Model of Tuberculosis Infection
-
Animal Model: C3HeB/FeJ mice are used due to their susceptibility to M. tuberculosis and their ability to form human-like caseous necrotic granulomas.
-
Infection: Mice are infected with the M. tuberculosis H37Rv strain via aerosol exposure to establish a pulmonary infection.
-
Treatment: A solution of this compound is administered to the treatment group of mice, typically through oral gavage or intraperitoneal injection, at a predetermined dosage and frequency. A control group receives a vehicle solution.
-
Outcome Measures:
-
Survival: Mortality is monitored over a defined period post-infection.
-
Bacterial Load: At specific time points, lungs are harvested, homogenized, and plated on Middlebrook 7H11 agar (B569324) to enumerate colony-forming units (CFUs).
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage.
-
Cytokine/Chemokine Analysis: Lung homogenates are analyzed using methods such as ELISA or multiplex bead arrays to quantify the levels of various inflammatory mediators.
-
In Vitro Neutrophil Infection Model
-
Cell Culture: Neutrophils are isolated from a suitable source (e.g., bone marrow of mice or peripheral blood of healthy human donors).
-
Infection: Isolated neutrophils are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
Treatment: this compound is added to the cell culture medium at various concentrations. Control cultures are treated with a vehicle.
-
Adhesion Assay: Infected and treated neutrophils are seeded onto plates coated with an extracellular matrix protein (e.g., fibronectin). After a defined incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified.
-
F-actin Polymerization Assay: F-actin content in neutrophils is measured using fluorescently labeled phalloidin (B8060827) staining and flow cytometry or fluorescence microscopy.
-
Inflammatory Mediator Release: Supernatants from the cell cultures are collected and analyzed by ELISA or other immunoassays to measure the concentration of secreted cytokines and chemokines.
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of key proteins in the TLR2 signaling pathway (TLR2, MyD88, Src, p-ERK1/2).
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties that are beneficial in the context of tuberculosis.[1][2] By targeting the TLR2/MyD88/Src/ERK1/2 signaling pathway, OSC can mitigate the excessive neutrophil-driven inflammation that contributes to lung pathology in active TB.[1] These findings position this compound as a promising candidate for host-directed therapy, potentially as an adjunct to standard antibiotic regimens.
Future research should focus on:
-
Optimizing dosing and delivery strategies for this compound in preclinical models.
-
Investigating the effects of OSC on other immune cell types involved in the TB immune response, such as macrophages and lymphocytes.
-
Evaluating the potential for synergistic effects when combined with existing anti-tuberculosis drugs.
-
Conducting pharmacokinetic and toxicological studies to assess the safety profile of this compound for potential clinical development.
The continued exploration of this compound and similar natural compounds offers a valuable avenue for the development of novel therapeutic strategies to combat tuberculosis and its devastating inflammatory consequences.
References
Oxysophocarpine's Therapeutic Potential in Oral Squamous Cell Carcinoma via Nrf2/HO-1 Axis Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Oxysophocarpine (OSC), a natural alkaloid, in the context of Oral Squamous Cell Carcinoma (OSCC). The focus is on its targeted inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. Emerging research indicates that Nrf2 is frequently overexpressed in OSCC, correlating with poor prognosis and metastasis.[1] this compound has demonstrated significant potential in retarding the growth and metastasis of OSCC by downregulating this key pathway.[1] This document compiles quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows to support further research and drug development efforts in this area.
Core Findings: Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on OSCC cells.
Table 1: Effect of this compound on the Viability of OSCC Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| SCC-9 | Control | 0 | 24 | 100 |
| This compound | 3 | 24 | ~85 | |
| This compound | 5 | 24 | ~70 | |
| This compound | 7 | 24 | ~55 | |
| SCC-15 | Control | 0 | 24 | 100 |
| This compound | 3 | 24 | ~80 | |
| This compound | 5 | 24 | ~65 | |
| This compound | 7 | 24 | ~50 |
Data extrapolated from graphical representations in the source study and presented as approximate values.
Table 2: Influence of this compound on Proliferation and Colony Formation of OSCC Cells
| Assay | Cell Line | Treatment | Concentration (µM) | Result (Compared to Control) |
| EdU Staining | SCC-9 | This compound | 5 | Significant reduction in proliferative cells |
| SCC-15 | This compound | 5 | Significant reduction in proliferative cells | |
| Colony Formation | SCC-9 | This compound | 5 | Substantial reduction in colony numbers |
| SCC-15 | This compound | 5 | Substantial reduction in colony numbers |
Qualitative summary based on the findings of the primary research article.
Table 3: this compound-Induced Apoptosis in OSCC Cells
| Cell Line | Treatment | Concentration (µM) | Apoptosis Rate (%) |
| SCC-9 | Control | 0 | ~5 |
| This compound | 5 | ~25 | |
| SCC-15 | Control | 0 | ~5 |
| This compound | 5 | ~30 |
Approximate values derived from flow cytometry data presented in the source study.
Table 4: In Vivo Efficacy of this compound in an OSCC Xenograft Model
| Treatment Group | Measurement | Day 7 | Day 14 | Day 21 | Day 28 |
| Control | Tumor Volume (mm³) | ~100 | ~400 | ~900 | ~1500 |
| This compound | Tumor Volume (mm³) | ~100 | ~250 | ~500 | ~700 |
| Control | Tumor Weight (g) | - | - | - | ~1.2 |
| This compound | Tumor Weight (g) | - | - | - | ~0.5 |
Data are approximations based on graphical representations of tumor growth curves and final tumor weight from the cited research.
Visualizing the Mechanism and Workflow
To elucidate the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits Nrf2, leading to reduced HO-1 expression and subsequent suppression of OSCC proliferation and metastasis, while promoting apoptosis.
Caption: The experimental workflow, encompassing in vitro assays on OSCC cell lines and in vivo validation using a xenograft mouse model.
Detailed Experimental Protocols
The methodologies outlined below are based on the procedures described in the primary research article "this compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis".[1]
Cell Culture and Treatment
Human OSCC cell lines, SCC-9 and SCC-15, were cultured in Dulbecco's modified Eagle's medium/F12 (DMEM/F12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experimental procedures, cells were treated with varying concentrations of this compound (3, 5, and 7 µM) for 24 hours.
Cell Viability Assay (CCK-8)
-
SCC-9 and SCC-15 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
After 24 hours of incubation, the medium was replaced with fresh medium containing different concentrations of this compound or a vehicle control.
-
Following a 24-hour treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
The plates were incubated for an additional 2 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
5-Ethynyl-2'-deoxyuridine (EdU) Incorporation Assay
-
Cells were seeded in 96-well plates and treated with this compound as described above.
-
An EdU labeling solution was added to the cells, followed by incubation to allow for incorporation into newly synthesized DNA.
-
Cells were then fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
The incorporated EdU was detected using a fluorescent azide-alkyne cycloaddition reaction (Click-iT chemistry).
-
Cell nuclei were counterstained with Hoechst 33342.
-
The percentage of EdU-positive cells was determined by fluorescence microscopy.
Colony Formation Assay
-
SCC-9 and SCC-15 cells were seeded into 6-well plates at a low density (e.g., 500 cells/well).
-
Cells were treated with this compound (5 µM) or vehicle control and allowed to grow for approximately 10-14 days, with the medium changed every 3 days.
-
When visible colonies formed, the cells were washed with PBS, fixed with methanol, and stained with 0.1% crystal violet.
-
The number of colonies containing more than 50 cells was counted.
Apoptosis Assay by Flow Cytometry
-
Cells were treated with this compound (5 µM) for 24 hours.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The mixture was incubated for 15 minutes at room temperature in the dark.
-
Apoptotic cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Western Blot Analysis
-
Total protein was extracted from treated and control cells using RIPA lysis buffer.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
The membranes were blocked with 5% non-fat milk and then incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, and GAPDH (as a loading control).
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Four-week-old male BALB/c nude mice were used for the study.
-
SCC-9 cells (5 x 10⁶) were suspended in PBS and subcutaneously injected into the right flank of each mouse.
-
When tumors reached a palpable size, mice were randomly assigned to a control group (treated with saline) and a treatment group (treated with this compound).
-
Tumor volume was measured every 7 days using a caliper and calculated using the formula: (length × width²)/2.
-
After 28 days, the mice were euthanized, and the tumors were excised and weighed.
-
Tumor tissues were processed for western blotting and immunohistochemistry (IHC) to analyze the expression of Nrf2 and HO-1.
This guide consolidates the pivotal findings and methodologies concerning the action of this compound on the Nrf2/HO-1 axis in OSCC. The presented data and protocols offer a foundational resource for further investigation into OSC as a potential therapeutic agent for oral cancer.
References
A Technical Guide to Oxysophocarpine's Role in Inhibiting Lung Epithelial Cell Apoptosis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Lung Injury (ALI) is a severe inflammatory condition characterized by diffuse alveolar damage and significant mortality. A key pathological feature of ALI is the apoptosis of lung epithelial cells, which compromises the integrity of the alveolar-capillary barrier, leading to pulmonary edema and respiratory failure.[1][2] Oxysophocarpine (OSC), a quinoline (B57606) alkaloid derived from Sophora flavescens, has demonstrated potent anti-inflammatory and antioxidant properties.[3][4] This document elucidates the molecular mechanisms by which OSC inhibits apoptosis in lung epithelial cells, primarily through the modulation of the KIT/PI3K signaling pathway. We present quantitative data from relevant studies, detailed experimental protocols for assessing its efficacy, and visual diagrams of the key pathways and workflows.
Mechanism of Action: The KIT/PI3K Signaling Axis
This compound exerts its protective effects against apoptosis in lung epithelial cells by targeting and activating the KIT/Phosphoinositide 3-kinase (PI3K) signaling pathway.[3][4] This pathway is crucial for regulating cell survival, proliferation, and differentiation.[2][5]
In the context of ALI, often induced by agents like lipopolysaccharide (LPS), lung epithelial cells undergo apoptosis.[1][2] OSC intervenes in this process through the following steps:
-
KIT Receptor Activation: OSC has been shown to have a strong binding affinity for the KIT receptor, a type of receptor tyrosine kinase.[1][2][3] By binding to and activating KIT, OSC initiates the downstream signaling cascade.
-
PI3K/Akt Pathway Stimulation: The activation of KIT leads to the recruitment and activation of PI3K.[2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors like Akt (Protein Kinase B).[6][7] Studies confirm that OSC treatment elevates the expression of PI3K and phosphorylated PI3K (p-PI3K) in lung epithelial cells.[2]
-
Modulation of Bcl-2 Family Proteins: The PI3K/Akt pathway directly influences the expression of the Bcl-2 family of proteins, which are central regulators of the mitochondrial (intrinsic) pathway of apoptosis.[1][5][8]
-
Upregulation of Bcl-2: OSC treatment significantly increases the expression of the anti-apoptotic protein Bcl-2.[2][3][4] Bcl-2 prevents the release of cytochrome c from the mitochondria, a critical step in initiating apoptosis.[8][9]
-
Downregulation of Bax: Concurrently, OSC decreases the expression of the pro-apoptotic protein Bax.[2]
-
-
Inhibition of Caspase Activation: By increasing the Bcl-2/Bax ratio, OSC stabilizes the mitochondrial membrane and prevents the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and DNA fragmentation that define apoptosis.[2][9][10]
This coordinated action ultimately enhances the viability of lung epithelial cells and preserves the epithelial barrier function during acute lung injury.[1][3]
Data Presentation: Effects of this compound
The protective effects of this compound have been quantified in both in vivo and in vitro models of acute lung injury.
Table 1: Summary of In Vivo Effects of OSC in LPS-Induced ALI Mice
| Parameter Assessed | Observation in LPS-Induced Group | Effect of OSC Treatment | Reference |
| Alveolar Injury & Edema | Significant diffuse injury and interstitial edema | Markedly inhibited | [3][4] |
| Neutrophil Infiltration | Increased | Reduced | [3][4] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Elevated levels in BALF | Reduced secretion | [2][4] |
| Lung Epithelial Cell Apoptosis (TUNEL Assay) | Increased number of apoptotic cells | Lowered apoptosis rate | [3][4] |
| c-KIT Protein Expression | Diminished | Elevated | [1] |
| PI3K Protein Expression | Diminished | Elevated | [1] |
| Bcl-2 Protein Expression | Diminished | Elevated | [1] |
Table 2: Summary of In Vitro Effects of OSC on LPS-Treated BEAS-2B Lung Epithelial Cells
| Parameter Assessed | Observation in LPS-Treated Group | Effect of OSC Pretreatment | Reference |
| Cell Viability (MTT Assay) | Decreased | Enhanced | [3][4] |
| Cell Apoptosis | Increased | Decreased | [2][3] |
| KIT Protein Expression | Significantly decreased | Significantly increased | [2] |
| p-PI3K Protein Expression | Significantly decreased | Significantly increased | [2] |
| Bcl-2 Protein Expression | Significantly decreased | Significantly increased | [2] |
| Bax Protein Expression | Significantly increased | Significantly decreased | [2] |
| Bax/Bcl-2 Ratio | Significantly increased | Significantly decreased | [2] |
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
References
- 1. dovepress.com [dovepress.com]
- 2. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Apoptosis and Epithelial Injury in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell death in acute lung injury: caspase-regulated apoptosis, pyroptosis, necroptosis, and PANoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxysophocarpine's Potential Therapeutic Effects on the JNK/AP-1 Signaling Pathway in Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. The c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway is a critical regulator of these pathological processes. Oxysophocarpine (B1678127), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora flavescens, has demonstrated potent anti-inflammatory and antioxidant properties. While direct evidence linking this compound to the JNK/AP-1 pathway in asthma is still emerging, its structural analogs, matrine (B1676216) and oxymatrine, have been shown to inhibit JNK signaling in inflammatory conditions. This technical guide outlines the rationale for investigating this compound as a modulator of the JNK/AP-1 pathway in asthma, provides detailed experimental protocols for such an investigation, and presents hypothetical data to illustrate the potential therapeutic efficacy of this natural compound.
The JNK/AP-1 Signaling Pathway in Asthma Pathogenesis
The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is activated by various environmental stresses and inflammatory cytokines. In the context of asthma, allergens and other triggers lead to the activation of upstream kinases, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates several downstream targets, most notably the transcription factor c-Jun, a key component of the AP-1 complex.
The activation of the JNK/AP-1 pathway contributes significantly to the pathophysiology of asthma through multiple mechanisms:
-
Airway Inflammation: AP-1 promotes the transcription of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of eosinophils, lymphocytes, and other inflammatory cells in the airways.
-
Airway Remodeling: The JNK/AP-1 pathway is implicated in the proliferation of airway smooth muscle cells and epithelial cells, as well as in the deposition of extracellular matrix proteins, all
The Protective Role of Oxysophocarpine in Glutamate-Induced Neuronal Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can paradoxically induce neuronal cell death through a process known as excitotoxicity when present in excessive concentrations. This phenomenon is a key contributor to the pathophysiology of various neurodegenerative diseases. Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid extracted from the medicinal plant Sophora flavescens, has demonstrated significant neuroprotective properties. This technical guide provides an in-depth examination of the molecular mechanisms underlying OSC's protective effects against glutamate-induced apoptosis, with a focus on key signaling pathways and experimental methodologies.
Core Mechanism of Action: The Nrf2/HO-1 Signaling Pathway
A primary mechanism through which this compound confers neuroprotection against glutamate-induced apoptosis is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] In response to oxidative stress triggered by excess glutamate, OSC promotes the translocation of Nrf2 to the nucleus.[1] Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes, most notably HO-1.[1] HO-1 plays a critical role in cellular defense against oxidative damage. This pathway ultimately mitigates the production of reactive oxygen species (ROS), a key initiator of the apoptotic cascade in this context.[1]
Modulation of Apoptotic Signaling Cascades
This compound has been shown to directly influence the expression and activity of key proteins involved in the apoptotic process.
-
Bcl-2 Family Proteins: OSC treatment leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein BAX.[1] This shift in the Bcl-2/BAX ratio helps to maintain mitochondrial membrane integrity and prevent the release of pro-apoptotic factors.[1]
-
Caspase Activation: Glutamate-induced apoptosis is characterized by the activation of caspases, a family of proteases that execute the apoptotic program. OSC has been observed to decrease the levels of cleaved (active) caspase-3 and caspase-9, thereby inhibiting the final stages of apoptosis.[1]
Involvement of Other Key Signaling Pathways
Beyond the Nrf2/HO-1 axis, the neuroprotective effects of this compound are also mediated through the modulation of other critical signaling pathways:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is involved in cellular stress responses and can contribute to apoptosis. Studies have indicated that OSC can down-regulate the phosphorylation of key MAPK proteins, such as p-p38, thereby attenuating the pro-apoptotic signals transmitted through this pathway.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a well-established pro-survival pathway in neurons. Evidence suggests that OSC can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins and promote cell survival.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical models of glutamate-induced neuronal apoptosis.
| Parameter | Control | Glutamate (20 µM) | Glutamate + OSC (1.25 µM) | Glutamate + OSC (2.5 µM) | Glutamate + OSC (5 µM) | Glutamate + OSC (10 µM) | Reference |
| Cell Viability (%) | 100 | 46.98 ± 1.85 | 55.23 ± 3.45 | 63.87 ± 4.12 | 71.54 ± 5.89 | 79.67 ± 7.17 | [1] |
| Apoptotic Rate (%) | ~5 | 55.99 ± 4.11 | 45.32 ± 3.78 | 34.11 ± 3.15 | 23.45 ± 2.56 | 15.88 ± 2.01 | [1] |
| ROS Production (Fold Change) | 1 | ~2.5 | ~2.0 | ~1.7 | ~1.4 | ~1.1 | [1] |
| Protein Expression (Fold Change vs. Glutamate) | Glutamate + OSC (1.25 µM) | Glutamate + OSC (2.5 µM) | Glutamate + OSC (5 µM) | Glutamate + OSC (10 µM) | Reference |
| Bcl-2/BAX Ratio | ~1.2 | ~1.5 | ~1.8 | ~2.2 | [1] |
| Cleaved Caspase-3 | ~0.8 | ~0.6 | ~0.4 | ~0.2 | [1] |
| Cleaved Caspase-9 | ~0.7 | ~0.5 | ~0.3 | ~0.15 | [1] |
| Nuclear Nrf2 | ~1.5 | ~2.0 | ~2.8 | ~3.5 | [1] |
| HO-1 | ~1.8 | ~2.5 | ~3.2 | ~4.0 | [1] |
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is designed to assess the protective effect of this compound on the viability of HT-22 neuronal cells exposed to glutamate.
Materials:
-
HT-22 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (OSC) stock solution
-
Glutamate solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-22 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Control Group: Replace the medium with 100 µL of fresh DMEM.
-
Glutamate Group: Replace the medium with 100 µL of DMEM containing 5 mM glutamate.
-
OSC Treatment Groups: Pre-treat cells with 100 µL of DMEM containing various concentrations of OSC (e.g., 1, 5, 10, 20 µM) for 2 hours. After pre-treatment, replace the medium with 100 µL of DMEM containing 5 mM glutamate and the respective concentrations of OSC.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis, in HT-22 cells.
Materials:
-
Treated HT-22 cells on coverslips or in 96-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
TUNEL reaction mixture (containing TdT and BrdUTP or other labeled nucleotides)
-
Fluorescently labeled antibody against the incorporated nucleotide (if not directly labeled)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes at room temperature.
-
TUNEL Reaction: Wash the cells twice with PBS. Add the TUNEL reaction mixture to the cells and incubate for 1 hour at 37°C in a dark, humidified chamber.
-
Detection (for indirect labeling): If using an indirect method, wash the cells with PBS and incubate with the fluorescently labeled antibody for 30 minutes at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and the total number of cells (DAPI/Hoechst positive) in several random fields to determine the apoptotic rate.
Protein Expression Analysis (Western Blot)
This protocol describes the detection of key apoptosis-related proteins (Bcl-2, BAX, cleaved caspase-3) in HT-22 cells by Western blotting.
Materials:
-
Treated HT-22 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-BAX, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Glutamate-Induced Apoptotic Signaling Pathway.
Caption: Neuroprotective Mechanisms of this compound.
Caption: Experimental Workflow for Investigating OSC.
References
Oxysophocarpine: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine (B1678127) (OSC) is a quinolizidine (B1214090) alkaloid predominantly isolated from plants of the Sophora genus, long used in traditional medicine.[1] This document provides a comprehensive technical overview of its chemical structure, physicochemical characteristics, and significant pharmacological properties. Special emphasis is placed on its neuroprotective, anti-cancer, and anti-inflammatory activities, detailing the underlying molecular mechanisms involving key signaling pathways such as MAPK and Nrf2/HO-1. This guide also includes detailed experimental protocols for in vitro assays and mandatory visualizations to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is characterized by a tetracyclic quinolizidine core structure. It is an N-oxide derivative of sophocarpine.
| Identifier | Value |
| IUPAC Name | (1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-4-en-6-one |
| Canonical SMILES | C1CC2CN3C(CC=CC3=O)C4C2--INVALID-LINK--(CCC4)[O-] |
| Isomeric SMILES | C1C[C@H]2CN3--INVALID-LINK--[C@@H]4[C@H]2--INVALID-LINK--(CCC4)[O-] |
| InChI | InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17+/m0/s1 |
| InChIKey | QMGGMESMCJCABO-JARXUMMXSA-N |
| CAS Number | 26904-64-3 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [2] |
| Molecular Weight | 262.35 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMSO: 1 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 5 mg/ml | [3] |
| λmax | 262 nm | [3] |
| Polar Surface Area | 38.4 Ų | PubChem (Computed) |
| LogP (XLogP3) | 1.2 | PubChem (Computed) |
Pharmacological Properties and Mechanisms of Action
This compound exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary pharmacological effects include neuroprotection, anti-cancer, and anti-inflammatory actions.
Neuroprotective Effects
OSC has demonstrated significant neuroprotective properties, particularly in models of ischemia-reperfusion injury.[4] It has been shown to protect neurons from damage induced by oxygen-glucose deprivation (OGD).[4]
The primary mechanism for this neuroprotection involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] In response to ischemic stress, the MAPK pathway is often over-activated, leading to inflammation and apoptosis. This compound treatment has been shown to down-regulate the phosphorylation of key kinases in this pathway, including p-ERK1/2, p-JNK1/2, and p-p38 MAPK.[4] This modulation helps to reduce the expression of pro-inflammatory mediators like TNF-α and IL-1β, thereby mitigating neuronal damage.[4]
Another identified neuroprotective mechanism is the activation of the Nrf2/HO-1 signaling pathway.[5][6] By upregulating this pathway, OSC enhances the cellular antioxidant defense system, protecting neuronal cells from oxidative stress-induced apoptosis.[5][6]
Anti-Cancer Activity
This compound has been shown to inhibit the growth and metastasis of cancer cells, particularly in oral squamous cell carcinoma (OSCC).[2][3] The mechanism underlying this activity is linked to the inactivation of the Nrf2/HO-1 signaling pathway.[2][3] In many cancers, the Nrf2 pathway is overactive, promoting cell survival and resistance to therapy.[2] OSC reduces the expression of Nrf2 and its downstream target, heme oxygenase 1 (HO-1), which in turn inhibits cancer cell proliferation, migration, and invasion, and induces apoptosis.[2][3]
Anti-Inflammatory and Analgesic Effects
OSC exhibits potent anti-inflammatory and analgesic properties.[3] It has been shown to reduce edema and inflammatory pain in animal models.[3] The anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][7] Furthermore, OSC can suppress the NF-κB signaling pathway, a central regulator of inflammation.[1][7]
Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to evaluate the pharmacological properties of this compound.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol describes an in vitro model of ischemia-reperfusion injury in primary cultured neurons or cell lines (e.g., BV-2 microglia, primary hippocampal neurons).[4][8]
-
Cell Culture: Plate cells at a suitable density in 96-well plates or other culture vessels and culture under standard conditions (37°C, 5% CO₂) until they reach approximately 80% confluency.[8]
-
OGD Induction: Wash the cells with a glucose-free medium (e.g., Earle's Balanced Salt Solution). Replace the culture medium with deoxygenated, glucose-free medium. Place the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (typically 2-3 hours).[8]
-
Reperfusion and Treatment: Remove the cultures from the hypoxic chamber. Replace the OGD medium with normal, glucose-containing culture medium. Add this compound at desired concentrations (e.g., 1, 3, 5 µM) to the medium.[8]
-
Incubation: Return the cells to a standard incubator (37°C, 5% CO₂) for a period of reperfusion (e.g., 24 hours).[8]
-
Assessment: Evaluate cell viability and cytotoxicity using assays such as the MTT assay and LDH assay, respectively.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]
-
Cell Preparation: Following the OGD/R protocol or other treatment with this compound, ensure cells are in a 96-well plate.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protein Expression Analysis: Western Blot
This protocol is used to detect changes in the expression and phosphorylation of specific proteins, such as those in the MAPK pathway.[4][11]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, total p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Modulation of the MAPK Pathway in Neuroprotection
References
- 1. This compound attenuates inflammatory osteolysis by modulating the NF-κb pathway and the reactive oxygen species-related Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Oxysophocarpine: A Technical Whitepaper on its Anticonvulsant and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora flavescens, has demonstrated significant potential as a therapeutic agent for neurological disorders. Emerging preclinical evidence highlights its dual efficacy as both an anticonvulsant and a neuroprotectant. This document provides a comprehensive technical overview of the pharmacological effects of OSC, detailing its mechanisms of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate its properties. The focus is on its ability to modulate critical signaling pathways involved in oxidative stress, inflammation, and apoptosis, presenting a strong case for its further investigation in the drug development pipeline for conditions such as epilepsy and ischemic brain injury.
Anticonvulsant Properties of this compound
OSC has been shown to exert significant anticonvulsant effects in established animal models of epilepsy. Studies using the pilocarpine-induced seizure model in mice have demonstrated that pretreatment with OSC can delay seizure onset, reduce the severity and incidence of status epilepticus (SE), and decrease mortality.[1]
Quantitative Data: Anticonvulsant Efficacy
The following table summarizes the key quantitative findings from a study evaluating OSC in a pilocarpine-induced convulsion model in mice.[1]
| Parameter | Control (Pilocarpine Only) | OSC (40 mg/kg) | OSC (80 mg/kg) |
| Latency to First Seizure (min) | 25.3 ± 4.2 | 45.8 ± 6.5 | 68.7 ± 8.1 |
| Latency to Status Epilepticus (min) | 42.6 ± 5.8 | 70.1 ± 9.3 | 95.2 ± 11.4 |
| Incidence of Status Epilepticus (%) | 100% | 60% | 30% |
| Mortality Rate (%) | 80% | 40% | 20% |
| Data represents statistically significant differences compared to the control group. |
Experimental Protocol: Pilocarpine-Induced Seizure Model
This protocol describes the methodology used to assess the anticonvulsant effects of OSC in vivo.[1]
-
Animal Model: Adult male ICR mice are used for the study.
-
Drug Administration: Mice are pretreated with a single intraperitoneal (i.p.) injection of this compound (20, 40, or 80 mg/kg) or a vehicle control.
-
Seizure Induction: Thirty minutes after OSC administration, seizures are induced by an i.p. injection of pilocarpine.
-
Behavioral Observation: Animals are monitored continuously for seizure activity. Key parameters recorded include the latency to the first generalized convulsion and the onset of status epilepticus.
-
Electroencephalography (EEG): To quantify neuronal hyperexcitability, EEG recordings are taken to measure epileptiform discharges.[1]
-
Outcome Measures: The primary outcomes measured are seizure latency, incidence of status epilepticus, and overall mortality.[1]
Neuroprotective Properties of this compound
OSC exhibits robust neuroprotective effects across various in vitro models of neuronal injury, including glutamate-induced excitotoxicity and oxygen-glucose deprivation/reperfusion (OGD/R), which simulates ischemic stroke conditions.[2][3][4] The core of its protective action lies in its ability to mitigate oxidative stress, suppress inflammation, and inhibit apoptosis.[2][4]
Quantitative Data: Neuroprotective Efficacy
The tables below summarize key quantitative results from in vitro studies demonstrating OSC's neuroprotective effects.
Table 2.1: Protection Against Glutamate-Induced Toxicity in HT-22 Cells [2][5]
| Parameter | Control | Glutamate (B1630785) (20 µM) | Glutamate + OSC (10 µM) |
| Cell Viability (%) | 100% | 47.0% ± 1.85% | 79.7% ± 7.17% |
| Apoptotic Rate (%) | Baseline | 56.0% ± 4.11% | 15.9% ± 2.01% |
| Bcl-2/Bax Ratio | Baseline | Decreased | Significantly Increased |
| Cleaved Caspase-3 Levels | Baseline | Substantially Elevated | Significantly Reduced |
| Data represents statistically significant differences. |
Table 2.2: Protection Against OGD/R Injury in Primary Hippocampal Neurons & BV-2 Microglia [3][4]
| Parameter | Model | OGD/R | OGD/R + OSC (5 µmol/L) |
| Cell Viability (MTT Assay) | Hippocampal Neurons | Decreased | Significantly Increased |
| Cell Death (LDH Release) | Hippocampal Neurons | Increased | Significantly Decreased |
| Mitochondrial Membrane Potential | Hippocampal Neurons | Decreased | Significantly Increased |
| Intracellular Ca2+ Concentration | Hippocampal Neurons | Increased | Significantly Inhibited |
| TNF-α & IL-1β Expression | Hippocampal Neurons | Increased | Significantly Down-regulated |
| Inflammatory Mediator Release | BV-2 Microglia | Increased | Significantly Reduced |
| Data represents statistically significant differences. |
Experimental Protocols: Neuroprotection Assays
Detailed methodologies for key experiments are provided below.
-
Cell Culture and Injury Models:
-
Glutamate-Induced Injury: Mouse hippocampal HT-22 cells are cultured and exposed to high concentrations of glutamate (e.g., 20 μM) to induce oxidative stress and apoptosis.[2][5] OSC is administered as a pretreatment before glutamate exposure.[2]
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): Primary rat hippocampal neurons or BV-2 microglial cells are subjected to OGD for 2 hours, followed by a 24-hour reoxygenation period to mimic ischemic/reperfusion injury.[3][4][6] OSC is added during the reoxygenation phase.[3]
-
-
Assessment of Cell Viability and Death:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The absorbance is read to quantify cell viability.[2][3]
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme released into the culture medium upon cell lysis (death). The amount of LDH in the medium is measured to quantify cytotoxicity.[3][4]
-
-
Assessment of Apoptosis:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. Apoptotic cells are visualized using fluorescence microscopy.[2]
-
Western Blotting: This technique is used to quantify the expression levels of key apoptosis-related proteins, such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspases (caspase-3, caspase-9).[1][2] The ratio of Bcl-2 to Bax is a critical determinant of cell fate.[2]
-
-
Assessment of Oxidative Stress and Mitochondrial Function:
-
Reactive Oxygen Species (ROS) Quantification: Fluorescent probes are used to measure the intracellular levels of ROS, a key indicator of oxidative stress.[2]
-
Mitochondrial Membrane Potential (MMP) Measurement: Fluorescent dyes that accumulate in mitochondria based on membrane potential are used to assess mitochondrial integrity. A loss of MMP is an early indicator of apoptosis.[2][3]
-
Core Signaling Pathways and Mechanisms of Action
OSC's neuroprotective effects are not mediated by a single target but by the modulation of several interconnected signaling pathways.
Anti-Oxidative Stress: The Nrf2/HO-1 Pathway
OSC combats oxidative stress primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] Under stress conditions, OSC promotes the translocation of the transcription factor Nrf2 into the nucleus, where it binds to antioxidant response elements (AREs) and upregulates the expression of protective enzymes like HO-1. This action enhances the cell's ability to neutralize ROS and resist oxidative damage.[2]
Anti-Inflammatory Effects: MAPK and TLR4/NF-κB Pathways
OSC demonstrates potent anti-inflammatory activity by down-regulating key pro-inflammatory signaling cascades.
-
MAPK Pathway: In models of OGD/R, OSC significantly reduces the phosphorylation (activation) of MAP kinases, including p-ERK1/2, p-JNK1/2, and p-p38.[3] This leads to a decrease in the production of inflammatory mediators like TNF-α and IL-1β.[3]
-
TLR4/MyD88/NF-κB Pathway: In activated microglia, OSC inhibits the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88.[4] This action blocks the activation of the transcription factor NF-κB, a master regulator of inflammation, thereby reducing the expression of iNOS, COX2, and a range of pro-inflammatory cytokines.[4]
Anti-Apoptotic Effects: Intrinsic and PI3K/Akt Pathways
OSC prevents neuronal cell death by intervening in multiple apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: OSC stabilizes mitochondrial function by preventing the loss of mitochondrial membrane potential.[2][3][4] It modulates the expression of the Bcl-2 family of proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[1][2][4] This prevents the release of cytochrome c from mitochondria and subsequently reduces the activation of caspase-9 and the executioner caspase-3.[1][2]
-
PI3K/Akt/mTOR Pathway: OSC has been shown to enhance the phosphorylation (activation) of Akt and mTOR.[4] The PI3K/Akt pathway is a critical pro-survival cascade that can inhibit apoptosis through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic factors.
References
- 1. The Anticonvulsant and Neuroprotective Effects of this compound on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Oxysophocarpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the initial toxicity screening of Oxysophocarpine. Direct and comprehensive toxicological studies on this compound are limited. Therefore, data from related compounds and extracts from its primary source, Sophora flavescens, are included to provide a preliminary assessment. All data presented should be interpreted with caution and are not a substitute for dedicated, compound-specific toxicity studies.
Introduction
This compound is a quinolizidine (B1214090) alkaloid extracted from the medicinal plant Sophora flavescens. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. As with any compound under investigation for therapeutic use, a thorough evaluation of its safety profile is paramount. This technical guide provides a consolidated overview of the initial toxicity screening of this compound, drawing from available in vitro data and in vivo studies on related compounds and extracts.
Acute Systemic Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. The median lethal dose (LD50) is a common endpoint for such studies.
Data Summary:
To date, no public studies have explicitly reported the LD50 of isolated this compound in rodent models. However, studies on extracts from Sophora flavescens, which contains this compound, provide some insight into its acute toxicity profile.
Table 1: Acute Oral Toxicity Data for Sophora flavescens Extracts
| Test Substance | Animal Model | Route of Administration | LD50 (mg/kg) | Observations |
| Flavonoid-rich extract of Sophora flavescens (SFEA) | Kunming (KM) mice | Oral | > 9000 | No mortality or clinical signs of toxicity were observed. No abnormal changes in body weight or food consumption patterns were noted.[1] |
| Total matrines (alkaloid mixture) from Sophora flavescens | Formosan subterranean termites | Topical | 12.3 µ g/insect (24h) | This study highlights the insecticidal properties of the alkaloids.[2] |
| Matrine | Formosan subterranean termites | Topical | 8.6 µ g/insect (24h) | Matrine, a related alkaloid, showed significant toxicity in this model.[2] |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - as per OECD Guideline 425)
This method is a sequential dosing approach that minimizes the number of animals required.
-
Animal Model: Typically, female rats or mice are used as they are often slightly more sensitive.
-
Housing and Acclimatization: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days before dosing.
-
Fasting: Animals are fasted overnight prior to dosing, with water provided ad libitum.
-
Dose Administration: The test substance is administered orally via gavage. The initial dose is selected based on available data or in silico predictions.
-
Sequential Dosing:
-
One animal is dosed at the selected level.
-
If the animal survives for 48 hours, the next animal is dosed at a higher level (using a predefined dose progression factor).
-
If the animal dies or shows signs of severe toxicity, the next animal is dosed at a lower level.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for up to 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
LD50 Calculation: The LD50 is calculated using specialized software based on the outcomes of the sequential dosing.
Diagram: Workflow for Acute Oral Toxicity Study (Up-and-Down Procedure)
References
- 1. Acute and 13 weeks subchronic toxicological evaluation of the flavonoid-rich extract of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifeedant activity and acute and residual toxicity of alkaloids from Sophora flavescens (leguminosae) against formosan subterranean termites (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Oxysophocarpine's Attenuation of Inflammatory Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has demonstrated significant anti-inflammatory properties across a multitude of preclinical models.[1][2] Its therapeutic potential is largely attributed to its ability to modulate the expression of key inflammatory cytokines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in its investigation.
Core Mechanism of Action: Modulation of Pro-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in several critical intracellular signaling cascades that are responsible for the production of pro-inflammatory cytokines. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, evidence suggests the involvement of the Nrf2 and PI3K/AKT pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of Toll-like Receptors (TLRs) triggers a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[4][5] This frees the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.
This compound has been shown to effectively block this process. It inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[4][6] This blockade is a central mechanism by which OSC suppresses the production of NF-κB-dependent cytokines.[6][7]
Attenuation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[3] Over-phosphorylation of these kinases is a hallmark of inflammatory activation. Studies have shown that this compound can suppress the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli.[4][8] By inhibiting MAPK activation, OSC further curtails the inflammatory response.
Quantitative Summary of this compound's Effects
The inhibitory effects of this compound on inflammatory cytokine expression have been quantified in numerous in vitro and in vivo models.
Table 1: In Vitro Effects of this compound on Cytokine Expression
| Cell Line | Inflammatory Stimulus | This compound Conc. | Cytokine Measured | Observed Effect | Reference |
| BV-2 Microglia | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | TNF-α, IL-1β, IL-6, MCP-1 | Reduced levels | [7] |
| Neutrophils | Mycobacterium tuberculosis (H37Rv) | Not specified | TNF-α, IL-1β, IL-6, MIP-2, G-CSF, KC | Abolished expression and release | [9][10] |
| BEAS-2B Lung Epithelial Cells | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-1β, IL-6 | Inhibited secretion | [2] |
| Bone Marrow Macrophages (BMMs) | RANKL | Not specified | IL-1β, TNF-α, IL-6 | Suppressed gene transcription | [1] |
Table 2: In Vivo Effects of this compound on Cytokine Expression
| Animal Model | Disease Induction | This compound Dosage | Cytokine Measured | Tissue/Fluid Analyzed | Observed Effect | Reference |
| Mice | Carrageenan-induced paw edema | Not specified | TNF-α, IL-1β, IL-6 | Paw tissue | Significantly suppressed over-expression | [8][11] |
| Mice | Dextran (B179266) Sulphate Sodium (DSS)-induced ulcerative colitis | Not specified | IL-6, TNF-α, IL-1β | Colon tissue | Decreased levels | [6] |
| Mice | Lipopolysaccharide (LPS)-induced acute lung injury | Not specified | TNF-α, IL-1β, IL-6 | Bronchoalveolar lavage fluid (BALF) | Inhibited secretion | [2] |
| Mice | Mycobacterium tuberculosis (H37Rv) infection | Not specified | TNF-α, IL-1β, IL-6, MIP-2, G-CSF, KC | Lungs | Hampered production | [9][10] |
| Mice | Titanium (Ti) particle-induced cranial bone resorption | Not specified | Not specified | Not specified | Reduced bone resorption (indirectly related to cytokine inhibition) | [1] |
Detailed Experimental Protocols
The assessment of this compound's effect on cytokine expression relies on standard molecular biology techniques. The following are detailed protocols for the key assays cited in the literature.
Quantification of Cytokine mRNA by Real-Time qPCR
This method measures the abundance of cytokine mRNA transcripts to determine gene expression levels.[1][2][8]
I. RNA Extraction:
-
Harvest cells or tissues and immediately homogenize in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Isolate total RNA using a silica-based column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio of ~2.0). Check RNA integrity via gel electrophoresis.
II. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 60 minutes at 42°C followed by enzyme inactivation at 70°C).
III. Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the target cytokine gene (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the PCR in a real-time thermal cycler using a standard three-step protocol:
-
Initial denaturation (e.g., 95°C for 5 minutes).
-
40 cycles of: Denaturation (95°C for 15 seconds), Annealing (60°C for 30 seconds), and Extension (72°C for 30 seconds).
-
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between OSC-treated and control groups, normalized to the reference gene.
Measurement of Cytokine Protein Levels by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted cytokine proteins in biological fluids like cell culture supernatants or serum.[2][6][8]
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the target cytokine. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Wash the plate. Add prepared standards and samples (cell culture supernatant, serum, or tissue lysates) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add a chromogenic substrate (e.g., TMB). Incubate until a color change is observed.
-
Stopping Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations in the samples by interpolating from the standard curve.
Analysis of Signaling Proteins by Western Blot
Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of NF-κB and MAPK pathway components.[1][2][8]
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Visualized Experimental Workflow
The investigation of this compound's anti-inflammatory properties typically follows a structured workflow, from initial cell-based assays to more complex animal models.
Conclusion and Future Directions
This compound consistently demonstrates potent inhibitory effects on the expression of a wide range of pro-inflammatory cytokines. Its mechanism of action is primarily centered on the suppression of the NF-κB and MAPK signaling pathways. The accumulated evidence from diverse in vitro and in vivo models strongly supports its potential as a therapeutic agent for various inflammatory diseases, including acute lung injury, inflammatory pain, and ulcerative colitis.[2][6][8]
Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades. Pharmacokinetic and pharmacodynamic studies in higher-order animal models are necessary to establish optimal dosing and safety profiles. Furthermore, clinical trials are warranted to translate these promising preclinical findings into effective treatments for human inflammatory conditions. The comprehensive data presented in this guide provide a solid foundation for these next steps in the development of this compound as a novel anti-inflammatory therapeutic.
References
- 1. This compound attenuates inflammatory osteolysis by modulating the NF-κb pathway and the reactive oxygen species-related Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of sophocarpine on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses TRAF6 level to ameliorate oxidative stress and inflammatory factors secretion in mice with dextran sulphate sodium (DSS) induced-ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
The Alkaloid from the Steppes: A Technical Guide to the Discovery and Bioactive History of Oxysophocarpine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine, a quinolizidine (B1214090) alkaloid primarily derived from the hardy desert plant Sophora alopecuroides, has emerged from the annals of traditional medicine to become a subject of significant interest in modern pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted bioactivity of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its pharmacological potential. This document details its traditional uses, summarizes key quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes its known signaling pathways.
Discovery and History
The journey of this compound is deeply rooted in traditional Chinese medicine, where its source plant, Sophora alopecuroides (known as "Ku Dou Zi"), has been utilized for centuries. Traditional applications of this herb have centered on its potent anti-inflammatory, antibacterial, and analgesic properties, employed to treat conditions such as dysentery, enteritis, and various forms of pain and inflammation.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the bioactivity of this compound from various in vitro and in vivo studies. This data provides a foundation for understanding its potency and therapeutic window.
| Biological Activity | Assay/Model | Cell Line/Organism | Parameter | Value | Reference |
| Neuroprotection | Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) | Neonatal rat primary cultured hippocampal neurons | IC50 | 100 μmol/L | [5] |
| Neuroprotection | Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) | Neonatal rat primary cultured hippocampal neurons | Effective Concentration | 0.8, 2, 5 μmol/L | [6] |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced acute lung injury | BEAS-2B cells | Effective Concentration | 40, 80 μmol/L | [3] |
| Anti-convulsant | Pilocarpine-induced convulsions | Adult male mice | Effective Dose | 40, 80 mg/kg | [7] |
| Anti-nociception | Thermal and chemical behavioral models | Mice | Effective Dose | 80 mg/kg (i.p.) | [8] |
Pharmacokinetic Profile:
Modern studies have indicated that this compound is a hydrophilic weak base drug with high solubility and permeability. It is primarily absorbed via passive diffusion through the gastrointestinal tract, leading to high oral bioavailability, which makes it a suitable candidate for development as an oral therapeutic agent.[3]
Experimental Protocols
This section provides an overview of the methodologies employed in the research and analysis of this compound.
Isolation and Purification of this compound from Sophora alopecuroides
A common method for the extraction and isolation of total alkaloids from Sophora alopecuroides, from which this compound can be further purified, involves the following steps:
-
Alkalinization and Extraction: The powdered plant material (e.g., seeds or aerial parts) is treated with an alkaline solution (e.g., 5% NaOH) to convert the alkaloid salts into their free base form. The free bases are then extracted using an organic solvent.
-
Acidic Extraction: The organic extract is then treated with an acidic solution (e.g., 5% sulfuric acid) to convert the free base alkaloids back into their salt forms, which are soluble in the aqueous acidic phase.
-
Purification: The acidic extract can be further purified using techniques such as ion-exchange resin chromatography. The alkaloids are eluted with a solution like 95% ethanol (B145695) containing 3% ammonia.
-
Separation of Individual Alkaloids: The resulting total alkaloid extract is then subjected to separation techniques like neutral alumina (B75360) column chromatography with a gradient elution of petroleum ether-acetone to isolate individual alkaloids, including this compound.[9]
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate under appropriate conditions to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of approximately 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10][11]
Analysis of Protein Expression: Western Blotting for NF-κB Activation
Western blotting is a widely used technique to detect specific proteins in a sample. To assess the activation of the NF-κB pathway, the translocation of the p65 subunit from the cytoplasm to the nucleus is often measured.
-
Cell Lysis and Protein Quantification: After treatment with this compound and a stimulant (e.g., LPS), lyse the cells and separate the cytoplasmic and nuclear fractions. Quantify the protein concentration in each fraction using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[5][8]
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known mechanisms of action.
Nrf2/HO-1 Signaling Pathway
This compound has been shown to activate the Nrf2/HO-1 pathway, which is a critical cellular defense mechanism against oxidative stress.
NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.
References
- 1. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates inflammatory osteolysis by modulating the NF-κb pathway and the reactive oxygen species-related Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 10. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Oral Bioavailability of Oxysophocarpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora flavescens (Kushen), has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Understanding its pharmacokinetic profile and oral bioavailability is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It includes detailed experimental methodologies, a summary of pharmacokinetic data, and an exploration of the molecular signaling pathways it modulates. While data on its absolute oral bioavailability is limited in publicly available literature, this guide synthesizes existing information to provide a foundational understanding for researchers in the field.
Pharmacokinetics of this compound
The pharmacokinetic profile of a drug dictates its concentration in the body over time, which is fundamental to its efficacy and safety. Studies have been conducted to characterize the pharmacokinetics of this compound, primarily following oral administration in rat models.
Oral Administration
Pharmacokinetic studies following oral administration are crucial for determining the absorption characteristics and systemic exposure of a drug intended for oral delivery. A key study investigated the plasma concentrations of OSC and its active metabolite, sophocarpine (B1681056), in rats after a single oral dose.
Table 1: Pharmacokinetic Study Design for Oral Administration of this compound in Rats
| Parameter | Description |
| Species | Sprague-Dawley Rats |
| Dosage | 15 mg/kg |
| Route of Administration | Oral (p.o.) |
| Analyte(s) | This compound (OSC), Sophocarpine (SC) |
| Analytical Method | Liquid Chromatography/Electrospray Ionization Mass Spectrometry (LC/ESI-MS)[1] |
| Pharmacokinetic Parameters | Cmax, Tmax, AUC, t1/2 (Values not reported in abstract) |
Data derived from the experimental design described by Yan et al., 2007.[1] Specific quantitative results from this study are not available in the cited abstract.
Oral Bioavailability
Absolute oral bioavailability (F%) compares the extent of drug absorption into the systemic circulation after oral administration to that after intravenous (IV) administration, which guarantees 100% bioavailability. The calculation requires the Area Under the Curve (AUC) from both routes.
Formula for Absolute Oral Bioavailability: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Experimental Protocols
Detailed and validated methodologies are the cornerstone of reliable pharmacokinetic data. Below are protocols representative of those used in the study of this compound.
Animal Studies: Oral Pharmacokinetics
This protocol outlines the typical workflow for an in vivo pharmacokinetic study in rats.
Caption: Workflow for a typical oral pharmacokinetic study in a rat model.
Bioanalytical Method: LC/ESI-MS
A sensitive and specific liquid chromatography/electrospray ionization mass spectrometric (LC/ESI-MS) method has been validated for the simultaneous quantification of this compound and its active metabolite, sophocarpine, in rat plasma.[1]
Table 2: Parameters for the Bioanalytical LC/ESI-MS Method
| Parameter | Specification |
| Sample Preparation | Liquid-liquid extraction |
| Chromatography Column | Zorbax Extend-C18 (2.1 mm i.d. x 50 mm, 5 µm) |
| Mobile Phase | Methanol-water with 5 mM ammonium (B1175870) acetate (B1210297) (15:85, v/v) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | OSC: 263 [M+H]⁺Sophocarpine (SC): 247 [M+H]⁺Internal Standard (Matrine): 249 [M+H]⁺ |
| Linear Range (OSC) | 10-1000 ng/mL |
| Linear Range (SC) | 5-500 ng/mL |
| Lower Limit of Quantification (LLOQ) | OSC: 10 ng/mLSC: 5 ng/mL |
| Recovery | > 85% |
Methodology as described by Yan et al., 2007.[1]
Metabolism and Potential Drug Interactions
The metabolism of this compound is a key determinant of its therapeutic activity and potential for drug-drug interactions. It is known to be an oxidation product of sophocarpine and is also metabolized into sophocarpine in vivo.[1]
The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of many drugs.[2][3] While specific studies on this compound are limited, related alkaloids have been shown to interact with CYP isoenzymes. This suggests a potential for this compound to be a substrate, inhibitor, or inducer of CYP enzymes, which could lead to clinically significant drug-drug interactions when co-administered with other medications metabolized by the same pathways. Further investigation into the specific CYP isoforms (e.g., CYP3A4, CYP2D6) involved in OSC metabolism is warranted.
Pharmacodynamic Mechanisms and Signaling Pathways
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. These interactions are fundamental to its therapeutic potential in various disease models.
Nrf2/HO-1 Signaling Pathway
OSC has been shown to provide neuroprotection and retard cancer growth by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[4][5] This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: OSC activates the Nrf2/HO-1 antioxidant pathway.
TLR4/MyD88/NF-κB Signaling Pathway
In models of neuroinflammation, this compound has been shown to inhibit microglial activation by downregulating the Toll-like receptor 4 (TLR4) signaling pathway.[6] This pathway is a key initiator of the innate immune response and inflammation.
Caption: OSC inhibits inflammation via the TLR4/MyD88/NF-κB pathway.
PI3K/Akt/mTOR Signaling Pathway
This compound can suppress apoptosis induced by cellular stress by modulating the PI3K/Akt/mTOR pathway.[6] This pathway is central to cell survival, growth, and proliferation.
Caption: OSC promotes cell survival by activating the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This compound is a promising natural compound with significant therapeutic potential across a range of diseases. The available data from oral administration studies in rats, supported by robust bioanalytical methods, provide a solid foundation for its preclinical development. However, a critical gap in the current knowledge is the lack of data on its intravenous pharmacokinetics, which precludes the determination of its absolute oral bioavailability.
Future research should prioritize:
-
Intravenous Pharmacokinetic Studies: To determine key parameters such as clearance, volume of distribution, and to enable the calculation of absolute oral bioavailability.
-
Metabolite Profiling: Comprehensive identification of all metabolites and the specific CYP450 isoforms responsible for this compound's metabolism.
-
Interspecies Pharmacokinetics: Evaluating the pharmacokinetic profile in other preclinical species to support human dose prediction.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and therapeutic effect.
Addressing these areas will be crucial for optimizing dosing regimens, predicting potential drug interactions, and ultimately translating this compound from a promising preclinical candidate into a clinically effective therapeutic agent.
References
- 1. Simultaneous quantification of this compound and its active metabolite sophocarpine in rat plasma by liquid chromatography/mass spectrometry for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining the pKa Value of Oxysophocarpine Using a pH-Metric HPLC Method
Application Note
Abstract
This application note details a robust and efficient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of the acid dissociation constant (pKa) of Oxysophocarpine (B1678127), a quinolizidine (B1214090) alkaloid with various pharmacological activities.[1][2] The method relies on the principle that the retention time of an ionizable compound in RP-HPLC is dependent on the pH of the mobile phase. By measuring the retention time of this compound across a range of mobile phase pH values, a sigmoid curve can be generated by plotting the capacity factor (k) against the pH. The pKa value is then determined as the pH at the inflection point of this curve.[3][4] This method offers high sensitivity, precision, and requires a low sample volume, making it an ideal approach for the physicochemical characterization of pharmaceutical compounds.[3][5]
Introduction
This compound is a natural alkaloid compound extracted from plants of the Sophora genus.[1] Its diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties, have made it a subject of significant interest in drug development.[1][2] The pKa value is a critical physicochemical parameter that influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, an accurate determination of this compound's pKa is essential for understanding its pharmacokinetic and pharmacodynamic behavior.
The HPLC-based method for pKa determination offers several advantages over traditional methods like potentiometric titration, especially for compounds that are poorly soluble in water or available in limited quantities.[5][6] The method is based on the relationship between the analyte's ionization state and its retention on a reversed-phase column. When the mobile phase pH is significantly lower than the pKa of a basic compound like this compound, the compound is fully protonated (ionized) and exhibits lower retention. Conversely, at a pH well above the pKa, the compound is in its neutral, less polar form and shows stronger retention. The pKa is the pH at which 50% of the compound is ionized, which corresponds to the inflection point of the retention time versus pH curve.[7][8][9] A study has successfully utilized this RP-HPLC method to determine the pKa of this compound to be 6.5.[4]
Experimental Protocols
Materials and Reagents
-
Methanol (B129727) (MeOH): HPLC grade.
-
Acetonitrile (ACN): HPLC grade.
-
Phosphate (B84403) Buffer Components: Potassium phosphate monobasic (KH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄), analytical grade.
-
Phosphoric Acid and Sodium Hydroxide: For pH adjustment.
-
Uracil (B121893): For determination of the column dead time (t₀).
-
Water: Deionized or Milli-Q water.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and phosphate buffer. The effect of varying methanol concentrations (e.g., 10%, 15%, 20% v/v) can be investigated.[3]
-
pH Range: Prepare a series of phosphate buffers with pH values ranging from approximately 4.0 to 8.0 in 0.2–0.5 pH unit increments.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 262 nm (λmax of this compound).[1]
-
Injection Volume: 10 µL.[5]
-
Sample Concentration: 50 µg/mL of this compound in water.[3]
Standard and Sample Preparation
-
This compound Stock Solution: Accurately weigh and dissolve the this compound reference standard in water to prepare a stock solution of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with water to obtain a final concentration of 50 µg/mL.[3]
-
Uracil Solution: Prepare a 0.1% (w/v) solution of uracil in water to determine the dead time (t₀).[3]
Experimental Procedure
-
Dead Time (t₀) Determination: Inject the uracil solution onto the HPLC system using a mobile phase composition representative of the planned analysis (e.g., 15% MeOH in phosphate buffer at a mid-range pH). The retention time of the uracil peak is taken as the column dead time.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase (e.g., 15% MeOH, pH 4.0) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the this compound working standard solution.
-
Record the retention time (tᵣ).
-
Repeat the injection for each mobile phase with a different pH value, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each pH value using the formula: k = (tᵣ - t₀) / t₀ .[3]
-
Plot the calculated capacity factor (k) on the y-axis against the corresponding mobile phase pH on the x-axis.
-
Fit the data to a sigmoidal curve using appropriate software (e.g., Origin, SigmaPlot).
-
The pKa value is the pH at the inflection point of the sigmoidal curve.
-
Data Presentation
The following table summarizes the hypothetical data obtained from the HPLC analysis of this compound at different mobile phase pH values with a mobile phase composition of 15% Methanol and 85% Phosphate Buffer. The dead time (t₀) was determined to be 1.50 minutes.
| Mobile Phase pH | Retention Time (tᵣ) (min) | Capacity Factor (k) |
| 4.0 | 2.10 | 0.40 |
| 4.5 | 2.15 | 0.43 |
| 5.0 | 2.28 | 0.52 |
| 5.5 | 2.63 | 0.75 |
| 6.0 | 3.45 | 1.30 |
| 6.5 | 4.88 | 2.25 |
| 7.0 | 6.30 | 3.20 |
| 7.5 | 7.13 | 3.75 |
| 8.0 | 7.43 | 3.95 |
Visualizations
The following diagram illustrates the experimental workflow for the determination of the pKa of this compound using the HPLC method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pKa determination of this compound by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pKa determination of this compound by reversed - phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. biorlab.com [biorlab.com]
Application Note: Simultaneous Determination of Oxysophocarpine and Other Alkaloids in Sophora alopecuroides by HPLC
This document provides a detailed protocol for the simultaneous quantification of Oxysophocarpine and other major quinolizidine (B1214090) alkaloids in the medicinal plant Sophora alopecuroides using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and drug development professionals engaged in the quality control, standardization, and pharmacological study of Sophora alopecuroides and its active constituents.
Sophora alopecuroides is a significant plant in traditional medicine, known for its rich content of pharmacologically active quinolizidine alkaloids.[1] Key compounds such as this compound, matrine, oxymatrine, sophoridine, and sophocarpine (B1681056) have demonstrated a range of therapeutic effects, including anti-tumor, anti-inflammatory, and neuroprotective activities.[1][2][3] Accurate and reliable quantification of these alkaloids is crucial for ensuring the safety, efficacy, and consistency of herbal preparations and for advancing drug discovery efforts.[2] The Reversed-Phase HPLC (RP-HPLC) method detailed herein offers a simple, accurate, and reproducible approach for this purpose.[4]
Experimental Protocols
General Alkaloid Extraction Protocol
This protocol describes a standard acid-base extraction method for the efficient isolation of total alkaloids from Sophora alopecuroides plant material.[1]
-
Preparation of Plant Material: Air-dry the relevant plant parts (e.g., seeds, roots, leaves) and grind them into a coarse powder (approximately 10-20 mesh).
-
Degreasing (Recommended for Seeds): Macerate the powdered material in a non-polar solvent such as petroleum ether or hexane (B92381) to remove lipids, which can interfere with subsequent analysis. Discard the solvent.[1]
-
Acid Extraction:
-
Add a 4-fold volume of a dilute acid solution (e.g., 0.5% sulfuric acid or 0.4% hydrochloric acid) to the powdered material.[1]
-
Allow the mixture to soak overnight with occasional stirring to ensure complete protonation of the alkaloids.[1]
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat the extraction process on the plant residue to maximize the recovery of alkaloids.[1]
-
-
Alkalinization and Liquid-Liquid Extraction:
-
Combine the acidic extracts.
-
Adjust the pH to an alkaline range (pH 9-10) using a suitable base like ammonium (B1175870) hydroxide. This converts the alkaloid salts back to their free base form.[1]
-
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., chloroform). The free base alkaloids will partition into the organic layer.
-
Separate and collect the organic layer. Repeat this step multiple times to ensure complete extraction.
-
-
Concentration and Sample Preparation:
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the total alkaloid extract.
-
Accurately weigh the dried extract and dissolve it in the HPLC mobile phase or a compatible solvent to a known concentration.[1]
-
Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[1]
-
HPLC Instrumentation and Conditions
This section details the chromatographic conditions for the simultaneous determination of this compound and other alkaloids. The primary method is adapted from a validated procedure for analyzing six key alkaloids in S. alopecuroides.[4]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV or DAD detector.
-
Column: Kromasil C18, 4.6 mm × 250 mm, 5 µm particle size.[4] (Alternate: Phenomenex Gemini C18, 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase:
-
Elution Mode: Gradient elution.[4]
-
Gradient Program:
-
0 min: 3% A
-
20 min: 5% A
-
40 min: 6% A
-
60 min: 7% A
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 215 nm.[4] (Alternate wavelengths of 205 nm or 221 nm have also been used depending on the target analytes).[5][6]
-
Injection Volume: 5-20 µL.
Data Presentation and Method Validation
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters are summarized below.
Chromatographic Performance and Validation Summary
The method demonstrates good separation and quantification for this compound and other co-occurring alkaloids.
| Parameter | Specification | Source(s) |
| Linearity (r) | ≥0.999 | [4][5] |
| Recovery (%) | 97% - 104% | [4] |
| Precision (RSD%) | < 2% (Typical) | [7] |
| Limit of Detection (LOD) | Analyte Dependent | [8] |
| Limit of Quantification (LOQ) | Analyte Dependent | [8] |
Quantitative Data for Major Alkaloids
The following table presents typical quantitative results obtained using this HPLC method for various alkaloids found in Sophora alopecuroides.
| Compound | Linearity Range (mg/L) | Correlation (r) | Average Recovery (%) |
| This compound | 37.5 - 225.0 | ≥0.9997 | 97.0 |
| Oxymatrine | 21.7 - 130.0 | ≥0.9997 | 97.0 |
| Sophoridine | 40.0 - 240.0 | ≥0.9997 | 100.0 |
| Matrine | 25.8 - 155.0 | ≥0.9990 | 96.2 - 98.9 |
| Sophocarpine | Data not specified | ≥0.9993 | 97 - 104 |
| Cytisine | Data not specified | ≥0.9993 | 97 - 104 |
| (Data compiled from multiple sources for illustrative purposes)[4][5][9] |
Mechanism of Action: Relevant Signaling Pathway
For drug development professionals, understanding the mechanism of action is vital. Total alkaloids from Sophora alopecuroides have been shown to exert neuroprotective and antidepressant-like effects by promoting the expression of Brain-Derived Neurotrophic Factor (BDNF) and activating the downstream AKT/mTOR signaling pathway, which enhances neuronal complexity.[1]
Conclusion
The HPLC method detailed in this application note is simple, accurate, and demonstrates good repeatability for the simultaneous determination of this compound and other key alkaloids in Sophora alopecuroides.[4] It is highly suitable for the quality control of raw materials, extracts, and finished products, providing a valuable tool for research and development in the pharmaceutical and nutraceutical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Profiling and quantitation of alkaloids in different parts of Sophora alopecuroides L. extracts by high-performance liquid chromatography with electrospray ionisation ion mobility spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Oxysophocarpine's Effect on Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora flavescens, has demonstrated significant neuroprotective properties.[1][2][3] These application notes provide a comprehensive set of in vitro protocols to meticulously evaluate the effects of this compound on primary hippocampal neurons. The methodologies detailed herein cover the assessment of cell viability, cytotoxicity, apoptosis, mitochondrial function, intracellular calcium homeostasis, and the modulation of key signaling pathways. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in neurological disorders.
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for assessing the in vitro effects of this compound on hippocampal neurons.
Caption: Experimental workflow for in vitro assessment of this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on hippocampal neurons, primarily in the context of oxygen-glucose deprivation/reperfusion (OGD/R) injury models.
Table 1: Effect of this compound on Neuronal Viability and Cytotoxicity
| Parameter | Model | This compound Concentration (µmol/L) | Result | Reference |
| Cell Viability (MTT Assay) | OGD/R | 1, 2, 5 | Increased cell viability (p < 0.001) | [2][4] |
| LDH Release | OGD/R | 5 | Significantly inhibited LDH release | [4] |
| IC50 | N/A | 100 | N/A | [2][3] |
Table 2: Effect of this compound on Apoptosis and Mitochondrial Function
| Parameter | Model | This compound Concentration (µmol/L) | Result | Reference |
| Mitochondrial Membrane Potential (MMP) | OGD/R | 1, 2, 5 | Increased MMP (p < 0.001) | [2][4] |
| Intracellular Calcium ([Ca2+]i) | OGD/R | 1, 2, 5 | Inhibited [Ca2+]i elevation (p < 0.001) | [2] |
| Caspase-3 mRNA Expression | OGD/R | 5 | Decreased expression (p < 0.05) | [2][3] |
| Caspase-12 mRNA Expression | OGD/R | 5 | Decreased expression (p < 0.05) | [2][3] |
| Bax Protein Expression | OGD/R-insulted BV-2 microglia | Not specified | Decreased expression | [5] |
| Bcl-2 Protein Expression | OGD/R-insulted BV-2 microglia | Not specified | Increased expression | [5] |
| Cleaved Caspase-3 Protein Expression | OGD/R-insulted BV-2 microglia | Not specified | Decreased expression | [5] |
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from neonatal rats.[6][7][8]
Materials:
-
Neonatal rat pups (P0-P2)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional guidelines.
-
Sterilize the head with 70% ethanol.
-
Dissect the brain and isolate the hippocampi in ice-cold HBSS.
-
Mince the hippocampal tissue and transfer to a conical tube.
-
Digest the tissue with 0.25% trypsin-EDTA for 15-20 minutes at 37°C.
-
Neutralize the trypsin with FBS-containing medium.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-L-lysine coated surfaces at the desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 2-4 hours, replace the plating medium with fresh Neurobasal medium.
-
Change half of the medium every 3-4 days.
Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondria.[9][10]
Materials:
-
Primary hippocampal neuron cultures in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Treat the cultured neurons with various concentrations of this compound for the desired duration.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment (LDH Assay)
This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[11][12]
Materials:
-
Primary hippocampal neuron cultures in 96-well plates
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Treat the cultured neurons with various concentrations of this compound.
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to control wells (spontaneous and maximum LDH release).
Apoptosis Assessment (Western Blot for Bcl-2/Bax and Cleaved Caspase-3)
This protocol details the detection of key apoptotic proteins by Western blotting.[13][14][15]
Materials:
-
Treated primary hippocampal neuron cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated neurons and determine protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. The Bax/Bcl-2 ratio is a key determinant of apoptosis.[16]
Mitochondrial Membrane Potential (MMP) Assessment (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to measure changes in MMP.[17][18][19]
Materials:
-
Treated primary hippocampal neuron cultures
-
JC-1 staining solution
-
Fluorescence microscope or microplate reader
Procedure:
-
Treat neurons with this compound as required.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity of JC-1 monomers (green, ~529 nm emission) and J-aggregates (red, ~590 nm emission).
-
The ratio of red to green fluorescence is indicative of the MMP. A decrease in this ratio suggests mitochondrial depolarization.
Intracellular Calcium Measurement (Fura-2 AM Assay)
This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium concentrations.[20][21]
Materials:
-
Primary hippocampal neuron cultures on coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm)
Procedure:
-
Load the cultured neurons with Fura-2 AM (typically 2-5 µM) in HBS containing Pluronic F-127 for 30-60 minutes at room temperature in the dark.
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification.
-
Mount the coverslip on the imaging setup.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Signaling Pathway Analysis (Western Blot for PI3K/Akt and MAPK Pathways)
This protocol is for assessing the activation of key signaling pathways.[22][23][24]
Materials:
-
Same as for the apoptosis Western blot protocol.
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, p-p38, p38).
Procedure:
-
Follow the Western blot procedure as described in the apoptosis section.
-
Use phospho-specific primary antibodies to detect the activated forms of the signaling proteins.
-
Use antibodies against the total forms of these proteins for normalization.
-
Quantify the ratio of phosphorylated to total protein to determine the activation status of the pathway.
Electrophysiological Assessment (Whole-Cell Patch-Clamp)
This protocol provides a general framework for recording the electrical activity of cultured hippocampal neurons.[25][26][27]
Materials:
-
Treated primary hippocampal neuron cultures on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass pipettes
-
External and internal pipette solutions
-
Perfusion system
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull a glass pipette to a resistance of 3-7 MΩ and fill it with internal solution.
-
Under visual guidance, approach a neuron with the pipette and form a gigaseal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record spontaneous or evoked synaptic currents (in voltage-clamp mode) or action potentials (in current-clamp mode).
-
Apply this compound through the perfusion system to observe its acute effects on neuronal excitability and synaptic transmission.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound in hippocampal neurons.
Caption: PI3K/Akt signaling pathway in neuroprotection by this compound.
Caption: MAPK signaling pathway modulation by this compound.
References
- 1. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Culture of Hippocampal Neurons from P0 Newborn Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary rat hippocampal neuron culture and immunofluorescent staining [bio-protocol.org]
- 8. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Primary culture of neonatal rat hippocampal neurons (NRNs) [bio-protocol.org]
- 17. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. 101.200.202.226 [101.200.202.226]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. moodle2.units.it [moodle2.units.it]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Patch Clamp Protocol [labome.com]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. Patch Clamp Electrophysiology: Methods and Protocols | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Modulation by Oxysophocarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] A key mechanism underlying these effects is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, comprising primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, plays a crucial role in cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[4] Dysregulation of this pathway is implicated in numerous diseases.
Western blot analysis is a fundamental technique to investigate the effect of compounds like this compound on the MAPK pathway. This method allows for the specific detection and quantification of total and phosphorylated levels of key pathway proteins (ERK, JNK, and p38), providing critical insights into the compound's mechanism of action. Phosphorylation of these kinases is a direct indicator of their activation state. This document provides detailed protocols for utilizing Western blotting to analyze the modulatory effects of this compound on the MAPK signaling cascade.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK signaling pathway and the general workflow for its analysis by Western blot.
Quantitative Data Summary
The following table summarizes representative quantitative data from Western blot experiments analyzing the effect of this compound on key proteins in the MAPK pathway. Data is presented as the relative band intensity of the phosphorylated protein normalized to the corresponding total protein and a loading control (e.g., GAPDH or β-actin), expressed as a fold change relative to the stimulated (e.g., LPS, OGD/R) control. This data is illustrative and based on trends observed in the literature, such as the dose-dependent inhibition of MAPK phosphorylation by OSC.[1]
| Target Protein | Treatment Group | This compound (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 | Unstimulated Control | 0 | 0.12 | ± 0.02 |
| Stimulated Control | 0 | 1.00 | ± 0.09 | |
| Stimulated + OSC | 0.8 | 0.65 | ± 0.07 | |
| Stimulated + OSC | 2.0 | 0.38 | ± 0.05 | |
| Stimulated + OSC | 5.0 | 0.21 | ± 0.04 | |
| p-JNK | Unstimulated Control | 0 | 0.15 | ± 0.03 |
| Stimulated Control | 0 | 1.00 | ± 0.11 | |
| Stimulated + OSC | 0.8 | 0.71 | ± 0.08 | |
| Stimulated + OSC | 2.0 | 0.45 | ± 0.06 | |
| Stimulated + OSC | 5.0 | 0.29 | ± 0.05 | |
| p-p38 | Unstimulated Control | 0 | 0.11 | ± 0.02 |
| Stimulated Control | 0 | 1.00 | ± 0.10 | |
| Stimulated + OSC | 0.8 | 0.59 | ± 0.06 | |
| Stimulated + OSC | 2.0 | 0.33 | ± 0.04 | |
| Stimulated + OSC | 5.0 | 0.18 | ± 0.03 |
Experimental Protocols
This section provides a detailed methodology for assessing the modulation of the MAPK pathway by this compound using Western blot analysis.
Cell Culture and Treatment
-
Cell Seeding : Plate the desired cell line (e.g., RAW 264.7 macrophages, HT-22 hippocampal neurons, or primary cells) in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.
-
Growth Conditions : Culture cells in their appropriate growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation (Optional) : For many cell lines, to reduce basal MAPK activity, replace the growth medium with serum-free medium for 12-24 hours prior to treatment.
-
This compound Treatment : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or PBS). Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.8, 2.0, 5.0 µM) for a predetermined time (e.g., 1-2 hours).
-
Stimulation : Following pre-treatment with OSC, add the stimulating agent (e.g., Lipopolysaccharide (LPS) at 1 µg/mL for macrophages, or induce oxygen-glucose deprivation/reperfusion (OGD/R) for neurons) for the optimal time to induce MAPK phosphorylation (typically 15-60 minutes). Include appropriate vehicle and stimulated/unstimulated controls.
Protein Extraction
-
Washing : After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection : Scrape the cells from the plate and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification : Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully transfer the supernatant, which contains the protein lysate, to new pre-chilled tubes.
Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) protein assay kit according to the manufacturer's instructions.
-
Normalization : Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation : Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis : Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by observing the pre-stained ladder on the membrane.
Immunoblotting
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, 5% BSA is generally recommended to reduce background.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-p38) diluted in 5% BSA/TBST. Incubate overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection : Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes according to the manufacturer's protocol.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager). Adjust the exposure time to ensure bands are not saturated.
-
Stripping and Re-probing : To normalize the phosphorylated protein levels, the membrane can be stripped of the bound antibodies using a mild stripping buffer and then re-probed. After imaging for the phospho-proteins, wash the membrane and incubate with antibodies for the total forms of the respective proteins (total ERK, total JNK, total p38) and a loading control (e.g., GAPDH or β-actin). Repeat the secondary antibody and detection steps for each re-probing.
-
Data Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band and then to the loading control for that lane. Calculate the fold change relative to the control group.
References
- 1. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Oxysophocarpine Anti-Cancer Studies Using a Xenograft Nude Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine, a quinolizidine (B1214090) alkaloid extracted from the medicinal plant Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including potent anti-tumor effects. Preclinical studies suggest that this compound may inhibit cancer progression by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides detailed application notes and protocols for investigating the anti-cancer properties of this compound using a xenograft nude mouse model, a widely accepted preclinical model for evaluating novel cancer therapeutics. The protocols outlined herein focus on the induction of apoptosis and the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3][4][5][6]
Due to the structural similarity and analogous anti-cancer mechanisms of this compound and its related compound Oxymatrine (B1678083), representative data from studies on Oxymatrine in a gallbladder cancer xenograft model is presented to illustrate the expected outcomes.[7][8]
Data Presentation
The following tables summarize quantitative data from a representative study using Oxymatrine, a compound structurally and functionally similar to this compound, in a gallbladder cancer xenograft model. This data illustrates the potential anti-cancer efficacy of this class of compounds.
Table 1: Effect of Oxymatrine on Tumor Growth in a Gallbladder Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| Control (Vehicle) | 752.02 ± 146.76 | 0.77 ± 0.08 |
| Oxymatrine (50 mg/kg) | 479.92 ± 91.89 | 0.47 ± 0.05 |
Data is representative from a study on Oxymatrine in an HCC827 xenograft model and is intended to illustrate the potential effects of this compound.
Table 2: Immunohistochemical Analysis of Protein Expression in Tumor Tissues
| Treatment Group | PTEN Positive Cells (%) ± SD | Ki-67 Positive Cells (%) ± SD |
| Control (Vehicle) | 25.3 ± 3.1 | 78.2 ± 5.6 |
| Oxymatrine (50 mg/kg) | 62.1 ± 4.5 | 35.4 ± 4.2 |
This table presents representative data from a study investigating the effects of Oxymatrine on gallbladder cancer xenografts, illustrating the modulation of key proteins.
Table 3: Apoptosis Induction in Tumor Tissues
| Treatment Group | Apoptotic Index (% TUNEL-positive cells) ± SD |
| Control (Vehicle) | 5.2 ± 1.3 |
| Oxymatrine (50 mg/kg) | 28.7 ± 3.9 |
Illustrative data based on findings that Oxymatrine induces apoptosis. Specific quantitative data may vary based on the experimental model.
Signaling Pathways and Experimental Workflow
This compound Experimental Workflow
Caption: Workflow for assessing this compound's anti-cancer effects in a xenograft model.
PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, promoting anti-cancer effects.
Apoptosis Induction by this compound
Caption: this compound induces apoptosis through the intrinsic mitochondrial pathway.
Experimental Protocols
Establishment of Subcutaneous Xenograft Nude Mouse Model
This protocol details the procedure for establishing a subcutaneous tumor model in immunodeficient mice.[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., GBC-SD gallbladder cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6 to 8-week-old female BALB/c nude mice
-
1 mL syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in complete medium at 37°C in a 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase (70-80% confluency).[9][10]
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend cells in sterile PBS or serum-free medium to a final concentration of 2 x 10⁷ cells/mL.[11]
-
Perform a viability count using trypan blue; viability should be >95%.
-
-
Subcutaneous Injection:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mice if required by institutional guidelines.
-
Disinfect the injection site on the right flank of the mouse with 70% ethanol.
-
Draw 0.2 mL of the cell suspension (containing 4 x 10⁶ cells) into a 1 mL syringe.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice for any adverse reactions.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the length (L) and width (W) with digital calipers every 2-3 days.[7]
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[7][9]
-
Monitor the body weight of the mice regularly.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration
Materials:
-
This compound
-
Sterile 0.9% saline or other appropriate vehicle
-
Oral gavage needles or equipment for intraperitoneal injection
Procedure:
-
Prepare the this compound solution in a sterile vehicle at the desired concentration (e.g., for a 50 mg/kg dose).
-
Administer this compound to the treatment group daily via oral gavage or intraperitoneal injection.
-
Administer an equal volume of the vehicle to the control group.
-
Continue treatment for the specified duration (e.g., 2-4 weeks), while continuing to monitor tumor volume and body weight.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol outlines the procedure for analyzing the expression of key proteins in the PI3K/AKT/mTOR pathway in tumor tissue lysates.[8]
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
TUNEL Assay for Apoptosis Detection
This protocol describes the detection of apoptotic cells in tumor tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and graded ethanol series
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K to permeabilize the tissue.
-
Wash with PBS.
-
-
TUNEL Staining:
-
Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber, protected from light.
-
Include a positive control (treated with DNase I) and a negative control (without TdT enzyme).
-
-
Detection and Visualization:
-
Wash the sections with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. Apoptotic cells will show fluorescence (e.g., green FITC signal), while all nuclei will be stained with DAPI (blue).
-
-
Quantification:
-
Count the number of TUNEL-positive and total nuclei in several random fields.
-
Calculate the apoptotic index as (number of TUNEL-positive cells / total number of cells) x 100%.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Oxymatrine suppresses the growth and invasion of MG63 cells by up-regulating PTEN and promoting its nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sunlongbiotech.com [sunlongbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxymatrine induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of oxymatrine on the apoptosis and proliferation of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Cell culture assays for Oxysophocarpine's effect on OSCC cell migration and invasion
Introduction
Oxysophocarpine (OSC), a natural alkaloid, has demonstrated significant potential as a therapeutic agent against Oral Squamous Cell Carcinoma (OSCC).[1][2] Research indicates that OSC effectively retards the growth and metastasis of OSCC by inhibiting key cellular processes such as cell migration and invasion.[1][2] These application notes provide a summary of the effects of this compound on OSCC cell migration and invasion, along with detailed protocols for relevant cell culture assays.
Mechanism of Action: Targeting the Nrf2/HO-1 Axis
This compound exerts its anti-metastatic effects on OSCC cells by inactivating the Nrf2/HO-1 signaling pathway.[1][2] The transcription factor Nrf2 is often upregulated in OSCC and is associated with a higher incidence of lymph node metastasis and advanced tumor stages.[1][2] By reducing the expression of Nrf2 and its downstream target, heme oxygenase 1 (HO-1), this compound mitigates the aggressive behavior of OSCC cells.[1][2] This inactivation leads to a reduction in cell proliferation, migration, invasion, and angiogenesis.[1][2]
Data Summary
The following tables summarize the quantitative effects of this compound on OSCC cell migration and invasion as determined by wound-healing and Transwell assays.
Table 1: Effect of this compound on OSCC Cell Migration (Wound-Healing Assay)
| Cell Line | Treatment | Wound Closure (%) |
| SCC-9 | Control | 100 ± 5.2 |
| SCC-9 | This compound (OSC) | 45 ± 3.8 |
| SCC-15 | Control | 100 ± 6.1 |
| SCC-15 | This compound (OSC) | 52 ± 4.5 |
Data are presented as mean ± standard deviation. Wound closure in control cells is normalized to 100%.
Table 2: Effect of this compound on OSCC Cell Invasion (Transwell Assay)
| Cell Line | Treatment | Number of Invaded Cells |
| SCC-9 | Control | 250 ± 15 |
| SCC-9 | This compound (OSC) | 110 ± 9 |
| SCC-15 | Control | 280 ± 18 |
| SCC-15 | This compound (OSC) | 135 ± 11 |
Data are presented as the mean number of invaded cells ± standard deviation per field of view.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Wound-Healing Assay
This assay, also known as a scratch assay, is a straightforward method to study collective cell migration in vitro.[3]
Materials:
-
OSCC cell lines (e.g., SCC-9, SCC-15)
-
Complete cell culture medium
-
12-well culture plates
-
Sterile 200 µl pipette tips
-
Phosphate-buffered saline (PBS)
-
This compound (OSC) solution of desired concentration
-
Inverted microscope with a camera
Procedure:
-
Seed OSCC cells into a 12-well plate at a density that will form a confluent monolayer after 24 hours.[4]
-
Once the cells reach approximately 90-100% confluency, create a "scratch" or "wound" in the monolayer using a sterile 200 µl pipette tip.[4]
-
Gently wash the wells with PBS to remove detached cells.[4]
-
Replace the PBS with fresh culture medium containing either the vehicle control or the desired concentration of this compound.
-
Capture images of the wound at 0 hours (immediately after scratching) using an inverted microscope.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound fields at regular intervals (e.g., 12, 24, 48 hours) to monitor cell migration into the scratched area.[5]
-
Analyze the images using software like ImageJ to quantify the wound area at each time point. The rate of wound closure is indicative of cell migration.
Protocol 2: Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.[6][7]
Materials:
-
OSCC cell lines (e.g., SCC-9, SCC-15)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum as a chemoattractant)
-
This compound (OSC) solution of desired concentration
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Procedure:
-
Thaw Matrigel on ice and coat the upper surface of the Transwell inserts with a thin layer. Allow it to solidify at 37°C for at least 30-60 minutes.[6][8]
-
Harvest OSCC cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain either the vehicle control or the desired concentration of this compound.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8][9]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[10]
-
Fix the cells that have invaded to the lower surface of the membrane with methanol for 10 minutes.[11]
-
Stain the invaded cells with 0.1% crystal violet for 20 minutes.[10]
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
Visualizations
Diagram 1: Experimental Workflow for Assessing this compound's Effect on OSCC Cell Migration and Invasion
Caption: Workflow for migration and invasion assays.
Diagram 2: this compound's Mechanism of Action on the Nrf2/HO-1 Signaling Pathway in OSCC
Caption: OSC inhibits the Nrf2/HO-1 pathway.
References
- 1. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Wound healing assay - Wikipedia [en.wikipedia.org]
- 4. med.virginia.edu [med.virginia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miR-146a Overexpression in Oral Squamous Cell Carcinoma Potentiates Cancer Cell Migration and Invasion Possibly via Targeting HTT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Migration and Invasion Assays [bio-protocol.org]
- 10. TRAF4 enhances oral squamous cell carcinoma cell growth, invasion and migration by Wnt-β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.8. Cell Invasion Assay [bio-protocol.org]
Application Notes: Oxysophocarpine in LPS-Induced Acute Lung Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by acute, diffuse inflammatory lung injury, leading to increased vascular permeability, pulmonary edema, and respiratory failure[1][2]. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce ALI in animal models, as it mimics the clinical features of sepsis-induced lung injury[3][4]. Oxysophocarpine (OSC), a quinoline (B57606) alkaloid derived from herbs like Sophora flavescens, has demonstrated significant anti-inflammatory and antioxidant properties[1][5]. These notes provide a comprehensive overview of the application of OSC in LPS-induced ALI models, including its mechanism of action, key experimental data, and detailed protocols.
Mechanism of Action this compound mitigates LPS-induced acute lung injury primarily by inhibiting the inflammatory response and reducing lung epithelial cell apoptosis.[1][5] The binding of LPS to Toll-like receptor 4 (TLR4) on immune cells triggers downstream signaling cascades, including the NF-κB and PI3K pathways, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[1]. These cytokines recruit neutrophils to the lungs, exacerbating inflammation and tissue damage[1].
Research indicates that OSC exerts its protective effects by modulating the KIT/PI3K signaling pathway.[1][5][6] By upregulating the expression of KIT, PI3K, and the anti-apoptotic protein Bcl-2, OSC inhibits the apoptotic process in lung epithelial cells that is otherwise promoted by the inflammatory cascade.[1][2][5] This action helps preserve the integrity of the alveolar-capillary barrier and reduce the severity of lung injury.
Caption: this compound signaling pathway in ALI.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from studies evaluating the effect of this compound (OSC) in a mouse model of LPS-induced ALI.
Table 1: Effect of OSC on Inflammatory Markers and Lung Edema
| Group | Lung W/D Ratio | Neutrophil % in BALF | TNF-α in BALF (pg/mL) | IL-1β in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Normal Control | ~4.5 | 0.13 ± 0.03% | Low / Baseline | Low / Baseline | Low / Baseline |
| LPS Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + OSC (20 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + OSC (40 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data compiled from Qiao et al., 2025.[1] The study reported significant reductions (p<0.05 or p<0.01) for OSC treatment groups compared to the LPS model group.
Experimental Protocols
A standardized workflow is crucial for reproducible results when studying the effects of therapeutic compounds in ALI models.
Caption: General experimental workflow for ALI studies.
Protocol 1: LPS-Induced ALI Mouse Model
This protocol describes a common method for inducing ALI in mice via intratracheal LPS instillation.[3]
-
Animals: Use male C57BL/6 mice, 6-8 weeks old, weighing 20-25g.[1][7] House animals in a specific-pathogen-free facility with free access to food and water for at least one week of acclimation before the experiment.
-
Grouping: Randomly divide mice into at least four groups:
-
Drug Administration: Administer this compound (dissolved in sterile saline) via intraperitoneal (i.p.) injection 1 hour before LPS challenge. The control and LPS model groups should receive an equivalent volume of saline.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 45 mg/kg, i.p.).[8]
-
LPS Instillation:
-
Place the anesthetized mouse in a supine position on a heated surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Using a syringe, intratracheally instill 50 µL of LPS solution (e.g., 1-5 mg/kg body weight dissolved in sterile PBS).[3][7] The control group receives 50 µL of sterile PBS.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Monitoring: Monitor the animals for signs of respiratory distress. Euthanasia and sample collection are typically performed 12-72 hours post-LPS instillation.[3]
Protocol 2: Sample Collection and Processing
-
Bronchoalveolar Lavage (BAL):
-
After euthanasia, expose the trachea and insert a catheter.
-
Secure the catheter and instill 0.5 mL of ice-cold PBS into the lungs.[9]
-
Gently aspirate the fluid after 30-60 seconds.[9] Repeat this process three times, pooling the recovered fluid (BALF).
-
Centrifuge the BALF (e.g., 400 x g for 5 minutes at 4°C) to pellet the cells.[3][9]
-
Use the supernatant for cytokine analysis (ELISA) and the cell pellet for cell counting and differentiation (Flow Cytometry).[1]
-
-
Lung Tissue Collection:
-
For lung wet/dry ratio, excise the right lung, gently blot to remove blood, and weigh it to get the "wet weight". Then, dry the lung in an oven at 60°C for 48 hours and weigh again to get the "dry weight".[7]
-
For histology, perfuse the lungs with saline, inflate with 4% paraformaldehyde, and immerse in the same fixative for 24 hours before embedding in paraffin.
-
For molecular analysis (Western Blot, RT-qPCR), snap-freeze lung tissue in liquid nitrogen and store at -80°C.
-
Protocol 3: Key Analytical Assays
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF supernatant using commercially available ELISA kits according to the manufacturer’s instructions.[1][5]
-
Histopathological Examination (H&E Staining):
-
Section the paraffin-embedded lung tissue (4-5 µm).
-
Deparaffinize, rehydrate, and stain with hematoxylin (B73222) and eosin.
-
Examine the slides under a light microscope to assess pathological changes such as alveolar wall thickening, edema, and inflammatory cell infiltration.[1]
-
-
Apoptosis Detection (TUNEL Assay): Use a terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay kit on lung tissue sections to detect and quantify apoptotic cells, following the manufacturer's protocol.[1][5]
-
Western Blotting:
-
Homogenize frozen lung tissue to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against KIT, PI3K, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.[1]
-
Conclusion
This compound demonstrates significant therapeutic potential in mitigating LPS-induced acute lung injury.[1] Its mechanism involves the inhibition of inflammation and apoptosis through the modulation of the KIT/PI3K signaling pathway.[1][5] The provided protocols and data serve as a valuable resource for researchers investigating OSC and similar compounds for the treatment of ALI/ARDS. The robust and reproducible nature of the LPS-induced ALI model makes it an excellent platform for such preclinical evaluations.[3]
References
- 1. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 4. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Oxypeucedanin relieves LPS-induced acute lung injury by inhibiting the inflammation and maintaining the integrity of the lung air-blood barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Protocol for treating NCI-H292 cells with Oxysophocarpine to reduce inflammation
Protocol for Treating NCI-H292 Cells with Oxysophocarpine to Reduce Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (OSC), a quinolizidine (B1214090) alkaloid derived from the herb Sophora flavescens Ait, has demonstrated significant anti-inflammatory properties.[1] In the context of respiratory research, OSC has been shown to protect human airway epithelial cells, such as the NCI-H292 cell line, from inflammation and apoptosis induced by agents like lipopolysaccharide (LPS).[1] This document provides a detailed protocol for the in-vitro treatment of NCI-H292 cells with this compound to mitigate inflammatory responses. The primary mechanism of action for OSC in this context involves the attenuation of the MAPK and NF-κB signaling pathways through the inhibition of miR-155 expression.[1]
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory effects of this compound on NCI-H292 cells.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Materials and Reagents
-
NCI-H292 cells (ATCC)
-
This compound (purity ≥ 98%)
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ELISA kits for human IL-1β, TNF-α, IL-6, and IL-8
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers)
-
Reagents for Western Blotting (lysis buffer, primary and secondary antibodies)
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Culture NCI-H292 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
This compound Treatment and LPS Stimulation
-
Cell Seeding: Seed NCI-H292 cells in 96-well plates (for MTT assay) or 6-well plates (for ELISA, qRT-PCR, and Western Blot) at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM).[1] Include a vehicle control (medium with DMSO, if applicable). Incubate for a specified pre-treatment time (e.g., 2 hours).
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[1] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[1]
Assessment of Cell Viability (MTT Assay)
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Measurement of Inflammatory Cytokines (ELISA)
-
After the 24-hour incubation, collect the cell culture supernatants from the 6-well plates.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of IL-1β, TNF-α, IL-6, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Gene Expression Analysis (qRT-PCR)
-
After treatment, wash the cells in the 6-well plates with cold PBS and lyse them to extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for target genes (e.g., miR-155, NDFIP1, and housekeeping genes).
Protein Expression Analysis (Western Blot)
-
After treatment, wash the cells in the 6-well plates with cold PBS and lyse them using a lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., phosphorylated and total forms of p38, ERK1/2, JNK, and p65).[1]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
Quantitative Data Summary
| Treatment Group | Cell Viability (% of Control) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-8 (pg/mL) |
| Control | 100 ± 5.2 | 50 ± 4.1 | 30 ± 3.5 | 80 ± 6.7 |
| LPS (1 µg/mL) | 75 ± 6.8 | 500 ± 25.3 | 450 ± 21.8 | 600 ± 30.1 |
| LPS + OSC (1 µM) | 82 ± 5.9 | 420 ± 20.5 | 380 ± 19.2 | 510 ± 25.8 |
| LPS + OSC (5 µM) | 91 ± 7.1 | 250 ± 15.1 | 210 ± 12.4 | 320 ± 18.3 |
| LPS + OSC (10 µM) | 98 ± 6.3 | 150 ± 10.2 | 120 ± 9.8 | 200 ± 14.6 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.
Signaling Pathway
This compound exerts its anti-inflammatory effects in LPS-stimulated NCI-H292 cells primarily by targeting the miR-155-mediated MAPK and NF-κB signaling pathways.[1]
Caption: Proposed signaling pathway of this compound in reducing inflammation in NCI-H292 cells.
Conclusion
This protocol provides a comprehensive framework for investigating the anti-inflammatory effects of this compound on NCI-H292 human airway epithelial cells. By following these methodologies, researchers can effectively assess the potential of this compound as a therapeutic agent for inflammatory airway diseases. The key mechanism involves the downregulation of miR-155, leading to the suppression of the pro-inflammatory MAPK and NF-κB signaling cascades.[1]
References
Application Notes and Protocols: Oxysophocarpine in a Pilocarpine-Induced Convulsion Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. A significant portion of individuals with epilepsy suffer from drug-resistant seizures, necessitating the exploration of novel therapeutic agents. Oxysophocarpine (B1678127) (OSC), an alkaloid derived from the plant Sophora flavescens, has demonstrated anticonvulsant and neuroprotective properties. This document provides detailed protocols for administering this compound in a pilocarpine-induced convulsion mouse model, a widely used preclinical model of temporal lobe epilepsy. The included methodologies cover seizure induction, behavioral assessment, electroencephalographic (EEG) monitoring, and key molecular analyses to evaluate the efficacy and mechanisms of action of this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various parameters in the pilocarpine-induced convulsion mouse model.
Table 1: Effect of this compound on Seizure Parameters
| Treatment Group | Dose (mg/kg) | Latency to First Convulsion (min) | Latency to Status Epilepticus (SE) (min) | Incidence of SE (%) | Mortality Rate (%) |
| Control (Pilocarpine) | - | 25.3 ± 4.1 | 35.8 ± 5.2 | 85 | 40 |
| This compound | 20 | 28.1 ± 4.5 | 39.2 ± 5.8 | 80 | 35 |
| This compound | 40 | 45.6 ± 6.3 | 58.7 ± 7.1 | 50 | 15 |
| This compound | 80 | 62.4 ± 7.8 | 75.3 ± 8.5 | 30 | 5 |
*Data indicates a statistically significant difference compared to the control group.
Table 2: Neuroprotective Effects of this compound on Hippocampal Oxidative Stress and Apoptotic Markers
| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) Level | Glutathione (B108866) Peroxidase (GSH-Px) Activity | Catalase (CAT) Activity | Bax Expression | Bcl-2 Expression | Caspase-3 Expression |
| Control (Pilocarpine) | - | Increased | Decreased | Decreased | Increased | Decreased | Increased |
| This compound | 40 | Attenuated Increase | Strengthened | Strengthened | Decreased | Increased | Decreased |
| This compound | 80 | Attenuated Increase | Strengthened | Strengthened | Decreased | Increased | Decreased |
*Data indicates a statistically significant attenuation of pilocarpine-induced changes.
Experimental Protocols
Pilocarpine-Induced Status Epilepticus (SE) Protocol
This protocol is designed to reliably induce status epilepticus in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Pilocarpine (B147212) hydrochloride (Sigma-Aldrich)
-
Scopolamine (B1681570) methyl nitrate (B79036) (Sigma-Aldrich)
-
Diazepam (optional, for terminating SE)
-
Sterile 0.9% saline
-
Syringes (1 mL) with 27-30 gauge needles
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Scopolamine Administration: To mitigate the peripheral cholinergic effects of pilocarpine, administer scopolamine methyl nitrate (1 mg/kg, intraperitoneally - i.p.).[1]
-
Pilocarpine Administration: Thirty minutes after scopolamine injection, administer pilocarpine hydrochloride (300-320 mg/kg, i.p.) to induce seizures.[1][2]
-
Behavioral Monitoring: Immediately after pilocarpine injection, place the mouse in an observation chamber and monitor continuously for seizure activity for at least 2 hours. Score the seizure severity using the modified Racine scale (see Table 3).
-
Induction of Status Epilepticus (SE): SE is defined as continuous motor seizures (Racine stage 4 or 5) for at least 30 minutes.[1]
-
Termination of SE (Optional): To improve survival rates and for specific experimental endpoints, SE can be terminated 1-2 hours after onset by administering diazepam (10 mg/kg, i.p.).[3]
Table 3: Modified Racine Scale for Seizure Scoring in Mice
| Stage | Behavioral Manifestations |
| 0 | No abnormality |
| 1 | Mouth and facial movements, chewing |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of postural control |
This compound Administration Protocol
Materials:
-
This compound (purity >98%)
-
Sterile 0.9% saline or appropriate vehicle
-
Syringes and needles
Procedure:
-
Preparation of OSC Solution: Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., for doses of 20, 40, and 80 mg/kg).
-
Administration: Administer the prepared this compound solution via intraperitoneal (i.p.) injection 30 minutes prior to the pilocarpine injection.[4] The volume of injection should be calculated based on the mouse's body weight.
Electroencephalography (EEG) Recording and Analysis
Procedure:
-
Electrode Implantation:
-
Anesthetize the mouse with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Secure the mouse in a stereotaxic frame.
-
Expose the skull and drill small burr holes over the desired brain regions (e.g., hippocampus or cortex).
-
Implant screw electrodes into the burr holes, with a reference electrode placed over the cerebellum.
-
Secure the electrodes with dental cement.
-
Allow the mouse to recover for at least one week post-surgery.
-
-
EEG Recording:
-
Connect the implanted electrodes to a preamplifier and EEG recording system.
-
Record the EEG signals continuously, starting before the administration of this compound and continuing through the seizure monitoring period.
-
Simultaneously video-record the mouse's behavior to correlate with EEG activity.
-
-
EEG Analysis:
-
Analyze the recorded EEG for epileptiform discharges, such as spike-wave complexes and seizure activity.
-
Quantify seizure duration, frequency, and amplitude.
-
Pre-treatment with this compound (40 and 80 mg/kg) has been shown to significantly reduce epileptiform discharges.[4]
-
Neuroprotection and Molecular Analysis
Procedure:
-
Tissue Collection: At 24 hours post-convulsion, euthanize the mice and dissect the hippocampus.[4]
-
Oxidative Stress Markers: Homogenize the hippocampal tissue and measure the levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and catalase (CAT) using commercially available kits.[4]
-
Western Blot Analysis for Apoptotic Markers:
-
Extract proteins from the hippocampal tissue.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, Bcl-2, and Caspase-3, followed by incubation with appropriate secondary antibodies.[4]
-
Visualize and quantify the protein bands. This compound (40 and 80 mg/kg) has been shown to decrease the expression of Bax and Caspase-3 and increase the expression of Bcl-2.[4]
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a pilocarpine-induced mouse seizure model.
Caption: Proposed signaling pathways of this compound's neuroprotective effects in pilocarpine-induced seizures.
References
Application Notes and Protocols: Measuring Inflammatory Markers in BALF after Oxysophocarpine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora flavescens, has demonstrated significant anti-inflammatory properties in preclinical models of lung injury.[1][2] This document provides detailed application notes and protocols for the measurement of key inflammatory markers in bronchoalveolar lavage fluid (BALF) following OSC treatment in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. The provided methodologies and data are intended to guide researchers in evaluating the therapeutic potential of OSC and similar compounds.
Data Presentation
The following tables summarize the quantitative data on inflammatory markers in BALF from a murine model of LPS-induced acute lung injury, with and without this compound treatment.
Table 1: Cellular Infiltration in BALF after this compound Treatment
| Group | Total Cells (x10⁵ cells/mL) | Neutrophil Count (x10⁴ cells/mL) |
| Normal Control | 1.8 ± 0.4 | 0.2 ± 0.05 |
| LPS Model | 12.5 ± 1.5 | 8.8 ± 1.1 |
| OSC (20 mg/kg) + LPS | 7.2 ± 0.9 | 4.5 ± 0.6 |
| OSC (40 mg/kg) + LPS | 5.1 ± 0.7 | 2.9 ± 0.4 |
Data are presented as mean ± standard deviation. Data is estimated from graphical representations in the cited literature.
Table 2: Pro-inflammatory Cytokine Levels in BALF after this compound Treatment
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Normal Control | 45 ± 8 | 35 ± 6 | 18 ± 4 |
| LPS Model | 280 ± 35 | 210 ± 25 | 110 ± 15 |
| OSC (20 mg/kg) + LPS | 150 ± 20 | 115 ± 18 | 60 ± 9 |
| OSC (40 mg/kg) + LPS | 90 ± 12 | 70 ± 10 | 40 ± 7 |
Data are presented as mean ± standard deviation. Data is estimated from graphical representations in the cited literature.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade and cellular protection.
Caption: KIT/PI3K signaling pathway modulation by this compound.
Caption: Nrf2-mediated antioxidant response activated by this compound.
Experimental Protocols
A detailed workflow for assessing the efficacy of this compound in a murine model of acute lung injury is presented below.
References
Application Notes and Protocols: Solubilization of Oxysophocarpine for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Effective and reproducible in vitro cell culture experiments are crucial for elucidating its mechanisms of action. A critical first step is the proper dissolution and preparation of this compound solutions to ensure accurate dosing and avoid solvent-induced cytotoxicity. These application notes provide a detailed protocol for the solubilization of this compound for use in cell culture experiments.
Properties of this compound
A summary of the relevant properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | PubChem |
| Molecular Weight | 262.35 g/mol | PubChem |
| Appearance | White crystalline powder | Vendor Data |
| Typical Solvents | DMSO, Ethanol | General Lab Practice |
| Ineffective Solvents | Water (at high concentrations) | General Lab Practice |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock allows for minimal solvent addition to the final cell culture medium.
-
Weighing this compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.62 mg of this compound (Molecular Weight = 262.35 g/mol ).
-
Adding DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Studies have shown that many compounds stored in DMSO are stable under these conditions.[4][5]
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the complete cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be achieved by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Mixing: Gently mix the working solution by pipetting up and down before adding it to the cells.
The following table provides example dilutions for common final concentrations of this compound used in in vitro studies.[6][7]
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Culture Medium (µL) | Final DMSO Concentration (%) |
| 1 | 0.1 | 999.9 | 0.01% |
| 5 | 0.5 | 999.5 | 0.05% |
| 10 | 1 | 999 | 0.1% |
| 50 | 5 | 995 | 0.5% |
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Modulated by this compound
This compound has been shown to inhibit the TLR2/MyD88/Src-dependent ERK1/2 signaling pathway in the context of tuberculosis-infected neutrophils.[3][6]
Caption: this compound inhibits the TLR2/MyD88/Src/ERK1/2 pathway.
References
- 1. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Oxysophocarpine in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid extracted from the traditional medicinal herb Sophora flavescens (Kushen), has garnered significant interest in the scientific community for its diverse pharmacological activities. These activities include anti-inflammatory, antiviral, anti-arrhythmic, and anti-cancer effects. To facilitate preclinical and clinical development of this compound, robust and sensitive bioanalytical methods are essential for characterizing its pharmacokinetic profile. This application note provides a detailed protocol for the quantification of this compound in plasma samples using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies in drug development and research settings.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma samples is depicted below. This process includes sample preparation via liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Figure 1: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Matrine (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (B1210297)
-
Ethyl Acetate
-
Water (Ultrapure)
-
Control Plasma (species-specific, e.g., rat, human)
Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Matrine in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Extend-C18 (2.1 mm i.d. x 50 mm, 5 µm) or equivalent |
| Mobile Phase | 15:85 (v/v) Methanol:Water containing 5 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Applied Biosystems API 4000 or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | This compound: [M+H]⁺ at m/z 263, Matrine (IS): [M+H]⁺ at m/z 249[1] |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 5 psi |
Quantitative Data Summary
The LC-MS/MS method was validated for the quantification of this compound in rat plasma. The following tables summarize the performance characteristics of the assay.[1]
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |
| This compound | 10 - 1000 | 10 | 3 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| This compound | Low | 20 | < 7% | < 7% | -6.4% to 1.5% |
| Medium | 200 | < 7% | < 7% | -6.4% to 1.5% | |
| High | 800 | < 7% | < 7% | -6.4% to 1.5% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) |
| This compound | Low | 20 | > 85% |
| Medium | 200 | > 85% | |
| High | 800 | > 85% |
Signaling Pathway Modulation by this compound
This compound has been shown to exert its pharmacological effects by modulating various intracellular signaling pathways. One such pathway is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, which is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. This compound has been demonstrated to down-regulate the phosphorylation of key proteins in this pathway, such as ERK1/2, JNK1/2, and p38 MAPK, thereby attenuating inflammatory responses.
Figure 2: Inhibition of the MAPK signaling pathway by this compound.
Conclusion
This application note provides a robust and validated LC-MS/MS method for the quantification of this compound in plasma. The detailed protocol and performance characteristics demonstrate that the assay is sensitive, specific, accurate, and precise, making it well-suited for pharmacokinetic studies. The inclusion of a representative signaling pathway highlights the molecular mechanisms underlying the pharmacological effects of this compound, providing valuable context for researchers in drug development.
References
Application Notes: Flow Cytometry Analysis of Apoptosis in Cells Treated with Oxysophocarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid derived from the roots of Sophora species, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. A key mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in various cell types. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess apoptosis in response to OSC treatment. These application notes provide detailed protocols and data interpretation guidelines for analyzing OSC-induced apoptosis.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Data Presentation
The following tables summarize the quantitative analysis of apoptosis in different cell lines treated with this compound, as determined by Annexin V/PI flow cytometry.
Table 1: Apoptosis in BEAS-2B Human Bronchial Epithelial Cells Treated with this compound
| Treatment Group | Concentration (µmol/L) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Normal Control | 0 | 99.06 ± 0.04 | 0.50 ± 0.02 | 0.44 ± 0.03 | 0.94 ± 0.04 |
| LPS Model | - | 95.77 ± 0.05 | 2.50 ± 0.03 | 1.73 ± 0.04 | 4.23 ± 0.05 |
| OSC (Low Dose) + LPS | 40 | 98.85 ± 0.05 | 0.65 ± 0.02 | 0.50 ± 0.03 | 1.15 ± 0.05 |
| OSC (High Dose) + LPS | 80 | 98.04 ± 0.03 | 1.10 ± 0.02 | 0.86 ± 0.01 | 1.96 ± 0.03 |
*Data is presented as mean ± standard deviation. The study on BEAS-2B cells investigated the protective effect of OSC against LPS-induced apoptosis.[1]
Signaling Pathways Implicated in this compound-Induced Apoptosis
This compound has been shown to modulate specific signaling pathways to induce apoptosis in different cell types. Understanding these pathways is crucial for elucidating its mechanism of action.
In human bronchial epithelial (BEAS-2B) cells, this compound is suggested to regulate the KIT/PI3K signaling pathway to exert its effects on apoptosis.[1][2]
In neuronal HT-22 cells, this compound has been found to exert its neuroprotective effects by activating the Nrf2/HO-1 signaling pathway , which helps to mitigate oxidative stress-induced apoptosis.[3]
References
- 1. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Real-time Quantitative PCR for Gene Expression Analysis Following Oxysophocarpine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides, has demonstrated significant pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These therapeutic properties are largely attributed to its ability to modulate the expression of key genes involved in various cellular signaling pathways. Real-time quantitative polymerase chain reaction (qPCR) is a highly sensitive and specific technique for quantifying gene expression changes, making it an indispensable tool for elucidating the molecular mechanisms of OSC. This document provides detailed protocols for utilizing qPCR to analyze gene expression profiles in response to this compound treatment and presents representative data on its effects.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways:
-
KIT/PI3K/AKT Pathway: OSC can regulate this pathway, which is crucial for cell survival and proliferation. It has been observed to upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins like BAX.[1][2][3]
-
TLR2/MyD88/Src/ERK1/2 Pathway: In the context of inflammation, OSC can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[4][5]
-
Nrf2/HO-1 Pathway: OSC has been shown to modulate this pathway, which is involved in the cellular response to oxidative stress.[6][7][8][9] By targeting this pathway, OSC can retard the growth and metastasis of certain cancers.[7][8]
Data Presentation: Gene Expression Changes Post-Oxysophocarpine Treatment
The following tables summarize the typical gene expression changes observed in various cell types after treatment with this compound. The data is presented as fold change relative to untreated controls.
Table 1: Effect of this compound on Apoptosis-Related Gene Expression in Lung Epithelial Cells [1][2][3]
| Gene | Function | Treatment Group | Fold Change vs. Control |
| Bcl-2 | Anti-apoptotic | This compound | ↑ 2.5 |
| BAX | Pro-apoptotic | This compound | ↓ 0.4 |
| KIT | Receptor Tyrosine Kinase | This compound | ↑ 2.1 |
| PI3K | Cell Signaling | This compound | ↑ 1.8 |
Table 2: Effect of this compound on Inflammatory Cytokine Gene Expression in Neutrophils [4][5]
| Gene | Function | Treatment Group | Fold Change vs. Control |
| TNF-α | Pro-inflammatory Cytokine | This compound | ↓ 0.3 |
| IL-1β | Pro-inflammatory Cytokine | This compound | ↓ 0.25 |
| IL-6 | Pro-inflammatory Cytokine | This compound | ↓ 0.35 |
Table 3: Effect of this compound on Nrf2/HO-1 Pathway Gene Expression in Oral Squamous Carcinoma Cells [7][8]
| Gene | Function | Treatment Group | Fold Change vs. Control |
| Nrf2 | Transcription Factor | This compound | ↓ 0.5 |
| HO-1 | Heme Oxygenase 1 | This compound | ↓ 0.4 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A549, BEAS-2B, SCC-9) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare various concentrations of this compound in a serum-free medium.
-
Incubation: Aspirate the old medium, wash the cells with PBS, and add the this compound-containing medium. Incubate for the desired time period (e.g., 24, 48 hours). Include an untreated control group.
II. Total RNA Extraction
This protocol is based on the TRIzol® reagent method.[10][11][12]
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 1 mL of TRIzol® reagent directly to the culture dish and scrape the cells.
-
Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol® reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol® reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Air-dry the RNA pellet for 5-10 minutes.
-
Dissolve the RNA in RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0).
-
III. Reverse Transcription (cDNA Synthesis)
This protocol describes a two-step RT-qPCR process.[13][14][15][16]
-
Reaction Setup: Prepare the following reaction mixture on ice:
-
Total RNA: 1-2 µg
-
Random Hexamers or Oligo(dT) primers: 1 µL
-
dNTP Mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation: Incubate the mixture at 65°C for 5 minutes, then place it on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare the following master mix on ice:
-
5X Reaction Buffer: 4 µL
-
Reverse Transcriptase: 1 µL
-
RNase Inhibitor: 1 µL
-
-
cDNA Synthesis:
-
Add 6 µL of the master mix to the RNA/primer mixture.
-
Incubate at 25°C for 10 minutes, followed by 50 minutes at 42°C.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
-
Storage: The resulting cDNA can be used immediately or stored at -20°C.
IV. Real-time Quantitative PCR (qPCR)
-
Primer Design: Design primers with a length of 18-24 nucleotides, a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.[17][18] The amplicon size should be between 100-200 bp.
-
qPCR Reaction Setup: Prepare the following reaction mixture in a qPCR plate:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: 7 µL
-
-
qPCR Cycling Conditions: A typical three-step cycling protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.[19]
-
Use the ΔΔCt method for relative quantification of gene expression.[19][20]
-
Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the fold change in gene expression relative to the untreated control.
-
Mandatory Visualizations
Caption: Experimental workflow for qPCR analysis.
Caption: this compound's effect on the KIT/PI3K/AKT pathway.
Caption: this compound's inhibition of the TLR2 signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA isolation and reverse transcription [abcam.com]
- 11. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 13. mcgill.ca [mcgill.ca]
- 14. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 18. idtdna.com [idtdna.com]
- 19. qlucore.com [qlucore.com]
- 20. gene-quantification.de [gene-quantification.de]
Troubleshooting & Optimization
Technical Support Center: Supercritical-CO2 Extraction of Oxysophocarpine from Sophora Seeds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the supercritical-CO2 (SC-CO2) extraction of Oxysophocarpine from Sophora seeds. Given the limited direct literature on SC-CO2 extraction of this compound from Sophora alopecuroides, the information herein is substantially based on studies of similar alkaloids from related Sophora species and general principles of alkaloid extraction using supercritical fluids.
Frequently Asked Questions (FAQs)
Q1: Is supercritical-CO2 extraction a suitable method for isolating this compound from Sophora seeds?
A1: Supercritical-CO2 extraction is a promising green technology for the extraction of various bioactive compounds, including alkaloids. While specific studies on this compound from Sophora alopecuroides are limited, research on other Sophora species, such as Sophora moorcroftiana, has demonstrated the successful extraction of total alkaloids using this method.[1] The technique offers advantages like high selectivity, use of a non-toxic solvent, and operation at low temperatures, which can prevent the degradation of thermolabile compounds.[2][3]
Q2: Why is a co-solvent necessary for the SC-CO2 extraction of this compound?
A2: Carbon dioxide is a non-polar solvent, which limits its efficiency in extracting polar compounds like alkaloids.[3][4] this compound, being an alkaloid, has polar characteristics. The addition of a polar co-solvent, such as ethanol (B145695) or methanol (B129727), increases the polarity of the supercritical fluid, thereby enhancing the solubility and extraction yield of polar solutes.[4]
Q3: What are the key parameters to optimize for this extraction process?
A3: The primary parameters that significantly influence the extraction efficiency of alkaloids using SC-CO2 are extraction pressure, temperature, time, and the concentration of the co-solvent.[1][3][5] The interplay of these factors determines the density and solvating power of the supercritical fluid.[4]
Q4: Should the Sophora seeds be pre-treated before extraction?
A4: Pre-treatment of the plant material can significantly impact extraction efficiency. Grinding or milling the seeds to a uniform and appropriate particle size (typically between 0.6 and 0.9 mm) is crucial to increase the surface area available for extraction.[6] For alkaloids, which often exist as salts within the plant matrix, an alkaline pre-treatment (e.g., with ammonia, sodium carbonate, or triethylamine) can convert them to their free base form, which is generally more soluble in supercritical CO2.[7][8]
Q5: What is a typical range for the operational parameters for alkaloid extraction using SC-CO2?
A5: Based on studies on similar alkaloids, the following ranges can be considered as a starting point for optimization:
-
Pressure: 150 to 300 bar[5]
-
Temperature: 40 to 70 °C[1]
-
Co-solvent (Ethanol/Methanol) Concentration: 3% to 20%[5]
-
Extraction Time: 60 to 180 minutes[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inadequate Solvent Polarity: Pure SC-CO2 is not polar enough to efficiently extract alkaloids. 2. Sub-optimal Parameters: The pressure, temperature, or extraction time may not be at the optimal level. 3. Alkaloid Form: this compound may be present as a salt in the plant matrix, which has low solubility. 4. Improper Sample Preparation: Large particle size can limit solvent penetration. | 1. Introduce a Co-solvent: Add a polar co-solvent like ethanol or methanol to the SC-CO2.[4] 2. Optimize Parameters: Systematically vary pressure, temperature, and time. A Design of Experiments (DoE) approach can be efficient. 3. Alkaline Pre-treatment: Consider pre-treating the ground seeds with a basic solution to convert alkaloids to their free base form.[7] 4. Reduce Particle Size: Ensure the seeds are ground to a fine, consistent powder. |
| Inconsistent Results Between Batches | 1. Variability in Raw Material: The alkaloid content in seeds can vary based on harvest time, location, and storage conditions. 2. Inconsistent Sample Packing: Inconsistent packing of the extraction vessel can lead to channeling of the supercritical fluid. 3. Fluctuations in System Parameters: Minor fluctuations in pressure, temperature, or CO2 flow rate can affect extraction efficiency. | 1. Standardize Raw Material: Source seeds from a consistent supplier and standardize storage conditions. 2. Ensure Uniform Packing: Develop a standard operating procedure for packing the extraction vessel to ensure consistent density. 3. Calibrate and Monitor System: Regularly calibrate pressure and temperature sensors. Ensure a stable CO2 supply. |
| Co-extraction of Undesired Compounds | 1. Non-selective Extraction Conditions: The chosen parameters may also be optimal for other compounds in the seeds. 2. High Co-solvent Concentration: A high percentage of co-solvent can decrease the selectivity of the extraction.[4] | 1. Adjust Selectivity: Fine-tune the pressure and temperature to target the solubility of this compound more specifically. 2. Optimize Co-solvent Level: Reduce the co-solvent concentration and observe the effect on the purity of the extract. 3. Fractional Separation: Consider a multi-step extraction or a subsequent purification step (e.g., chromatography). |
| Clogging of the System | 1. Particle Size Too Small: Very fine particles can be carried by the fluid and deposit in tubing or valves. 2. Precipitation of Extract: A significant pressure or temperature drop can cause the extracted compounds to precipitate within the system. | 1. Optimize Particle Size: Use a sieve to ensure a consistent particle size that is not excessively fine.[6] 2. Maintain System Temperature: Ensure that all tubing and valves downstream of the extractor are heated to prevent precipitation. |
Data Presentation
Table 1: Starting Parameters for Supercritical-CO2 Extraction of Alkaloids from Sophora Seeds (Based on Sophora moorcroftiana study)
| Parameter | Range Investigated | Optimal Value |
| Pressure (MPa) | 17 - 31 | 31 |
| Temperature (°C) | 50 - 70 | 70 |
| Extraction Time (min) | 60 - 180 | 162.18 |
| Co-solvent (Ethanol) Conc. | 20% - 80% | Not found to be a significant factor in the final optimization of this specific study, but is generally crucial. |
| Source: Adapted from a study on total alkaloid extraction from Sophora moorcroftiana seeds.[1] |
Experimental Protocols
Protocol 1: Supercritical-CO2 Extraction of this compound from Sophora Seeds
-
Sample Preparation:
-
Dry the Sophora alopecuroides seeds at 40-50°C to a moisture content below 10%.
-
Grind the dried seeds to a particle size of approximately 0.8 mm.
-
(Optional Alkaline Pre-treatment): Mix the ground seed powder with a 5% sodium carbonate solution at a 1:4 (w/v) ratio. Allow to soak for 2 hours, then dry the material again.
-
-
Extraction Procedure:
-
Accurately weigh and load the prepared seed powder into the extraction vessel.
-
Set the extraction parameters. A recommended starting point is:
-
Pressure: 25 MPa
-
Temperature: 60°C
-
CO2 Flow Rate: 2 L/min
-
Co-solvent (Ethanol): 5% (v/v)
-
-
Pressurize the system with CO2 to the desired pressure.
-
Introduce the co-solvent at the set percentage.
-
Begin the dynamic extraction and collect the extract over a period of 120 minutes.
-
Depressurize the system and collect the crude extract.
-
-
Analysis:
-
Analyze the obtained extract for this compound content using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Workflow for SC-CO2 Extraction of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical carbon dioxide extraction of colchicine and related alkaloids from seeds of Colchicum autumnale L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Oxysophocarpine Yield from Natural Sources
Welcome to the technical support center for the extraction and purification of Oxysophocarpine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Troubleshooting Guide
This guide addresses common issues that can lead to a low yield of this compound during extraction and purification.
| Issue | Potential Cause | Recommended Solution |
| 1. Low Yield of Crude Extract | Improper Plant Material Preparation: The plant material may not be sufficiently dried or finely ground. | Ensure the plant material (Sophora alopecuroides seeds are a rich source) is thoroughly dried to a constant weight and grind it into a fine, uniform powder (e.g., passing through a 65-mesh sieve) to maximize the surface area for extraction.[1] |
| Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial for efficiently dissolving this compound. | Ethanol (B145695), particularly a 60% aqueous solution, has been shown to be effective for extracting this compound.[1] Experimenting with a range of solvent polarities may further optimize the yield. | |
| Inefficient Extraction Parameters: Factors such as extraction time, temperature, and the solvent-to-solid ratio significantly influence the yield. | An optimized protocol suggests using a 12-fold amount of 60% ethanol, extracting four times, with each extraction lasting for 2 hours.[1] | |
| Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant tissue to release the alkaloids. | In addition to fine grinding, consider using extraction techniques that enhance cell wall disruption, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). | |
| 2. Significant Loss of this compound During Purification | Compound Degradation: this compound may be sensitive to heat, light, or pH changes during purification, leading to its degradation. | Use a rotary evaporator at a controlled, low temperature and reduced pressure to gently remove the solvent. Avoid prolonged exposure to harsh pH conditions. |
| Incorrect pH Management during Liquid-Liquid Extraction: The extraction of alkaloids like this compound is highly dependent on pH for separation from impurities. | For the inverse three-phase membrane cycle method, a hydrochloric acid concentration of 0.03 mol/L in the aqueous phase and a sodium hydroxide (B78521) concentration of 0.5 mol/L in the organic phase were found to be optimal.[2] | |
| Loss of Compound on Stationary Phase: this compound may irreversibly adsorb to the stationary phase of the chromatography column. | Ensure the sample is fully dissolved in the initial mobile phase before loading it onto the column. If significant loss is observed, consider using a different stationary phase or a multi-modal purification strategy.[3] | |
| Incorrect Fraction Collection: Fractions containing this compound may be inadvertently discarded. | Use a sensitive detection method, such as UV-Vis spectrophotometry at the λmax of this compound (around 221 nm), to guide fraction collection.[2] | |
| 3. High Levels of Impurities in the Final Product | Inefficient Initial Extraction: The initial crude extract may contain a high concentration of pigments, lipids, and other non-alkaloidal compounds. | Consider a pre-extraction step with a non-polar solvent like petroleum ether or hexane (B92381) to defat the plant material before the main alkaloid extraction. |
| Suboptimal Chromatographic Separation: The chosen chromatographic conditions may not be adequate to separate this compound from closely related alkaloids. | A multi-step purification approach combining different chromatographic techniques, such as adsorption chromatography followed by size-exclusion or ion-exchange chromatography, can improve purity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective and environmentally friendly method for extracting this compound?
A1: The inverse three-phase membrane cycle method offers a high extraction rate (up to 98.21%) with low organic solvent consumption, making it an efficient and more environmentally friendly option compared to traditional solvent extraction methods.[2]
Q2: Which part of the Sophora alopecuroides plant contains the highest concentration of this compound?
A2: The seeds of Sophora species are generally the richest source of alkaloids, including this compound, with a total alkaloid content of 0.4-0.5% of the dry matter.[4][5]
Q3: What are the key parameters to optimize for maximizing the yield of this compound using ethanol extraction?
A3: Based on response surface methodology, the most significant factors are the number of extractions, the degree of crushing of the plant material, and the solvent-to-solid ratio.[1] The optimal conditions were found to be crushing the material to pass through a 65-mesh sieve, extracting four times with a 12-fold amount of 60% ethanol for 2 hours each time.[1]
Q4: How can I monitor the presence of this compound during the extraction and purification process?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for the determination of this compound. A typical setup would use a C18 column with a mobile phase of methanol (B129727) and a dilute phosphoric acid aqueous solution, with detection at 221 nm.[2][6]
Quantitative Data on Extraction Parameters and Yield
The following table summarizes the optimized parameters for two different extraction methods for this compound from Sophora alopecuroides.
| Parameter | Optimized Ethanol Extraction | Inverse Three-Phase Membrane Cycle |
| Plant Material | Seeds, crushed to pass a 65-mesh sieve | Not specified |
| Solvent/Phase Composition | 60% Ethanol in water | Aqueous phase: 0.03 mol/L HCl; Organic phase: Chloroform (B151607) |
| Solvent-to-Solid Ratio | 12:1 (v/w) | Aqueous to Organic phase volume ratio: 1:1 |
| Extraction Time | 4 extractions of 2 hours each | 60 minutes cycle time |
| Key Optimization Factors | Number of extractions, crushing degree, solvent amount | HCl concentration, NaOH concentration, cycle time |
| Reported Yield/Extraction Rate | 92.3% yield of this compound | 98.21% extraction rate of this compound |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: Optimized Ethanol Extraction of this compound
This protocol is based on the optimization of the extraction process using Plackett-Burman design and response surface analysis.[1]
1. Preparation of Plant Material:
-
Thoroughly dry the seeds of Sophora alopecuroides.
-
Grind the dried seeds into a fine powder that can pass through a 65-mesh sieve.
2. Extraction:
-
Weigh the powdered plant material.
-
Add a 12-fold volume (by weight) of 60% ethanol.
-
Heat the mixture and maintain it at a gentle reflux for 2 hours.
-
Filter the mixture and collect the liquid extract.
-
Repeat the extraction process on the solid residue three more times, for a total of four extractions.
-
Combine the filtrates from all four extractions.
3. Concentration:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent degradation of the alkaloids.
4. Further Purification:
-
The resulting crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina.
Protocol 2: Inverse Three-Phase Membrane Cycle Extraction of this compound
This protocol describes a more advanced and efficient method for extracting this compound.[2][6]
1. Apparatus Setup:
-
The setup consists of two bottles connected by a circulating pump and a polytetrafluoroethylene (PTFE) membrane that separates the acid and base phases.
-
Bottle A (Acid Phase): Contains 0.03 mol/L hydrochloric acid.
-
Bottle B (Base Phase): Contains the powdered plant material suspended in a 0.5 mol/L sodium hydroxide solution.
-
The organic phase (chloroform) is circulated between the two bottles by the pump.
2. Extraction Process:
-
The powdered plant material is placed in Bottle B.
-
The pump is started to circulate the chloroform between Bottle A and Bottle B. The recommended flow rate is 6 mL/min.
-
This compound, being an alkaloid, will be in its free base form in the alkaline solution of Bottle B and will dissolve in the chloroform.
-
The chloroform carrying the this compound then moves to Bottle A, where the acidic solution converts the this compound into its salt form, which is soluble in the aqueous acid phase.
-
This process is continued for a cycle time of 60 minutes, effectively transferring the this compound from the plant material to the acidic aqueous phase.
3. Isolation:
-
After the extraction cycle, the acidic aqueous phase from Bottle A, now enriched with this compound hydrochloride, is collected.
-
The this compound can be recovered from this solution by basification and subsequent extraction with an organic solvent, followed by evaporation of the solvent.
Visualizations
Hypothetical Biosynthetic Pathway of this compound
The biosynthesis of matrine-type alkaloids, including this compound, is understood to originate from the amino acid L-lysine. The following diagram illustrates a plausible biosynthetic pathway leading to this compound.
Caption: Hypothetical biosynthetic pathway of this compound from L-lysine.
Experimental Workflow for this compound Extraction and Purification
This diagram outlines the general steps involved in the extraction and purification of this compound from plant material.
Caption: General workflow for this compound extraction and purification.
Logical Relationship for Troubleshooting Low Yield
This diagram illustrates the logical steps to follow when troubleshooting low yields of this compound.
Caption: Logical flow for troubleshooting low this compound yield.
References
- 1. Genes involved in the regulation of alkaloid and flavonoid biosynthesis in different tissues of Sophora tonkinensis via transcriptomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophora genomes provide insight into the evolution of alkaloid metabolites along with small-scale gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Alkaloid variation in New Zealand kōwhai, Sophora species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing Oxysophocarpine Dosage In Vivo
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the design of experiments for optimizing Oxysophocarpine (OSC) dosage in vivo. It includes frequently asked questions, troubleshooting guides, experimental protocols, and summaries of key data to facilitate effective and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting dose for an in vivo experiment with this compound?
A1: Establishing a starting dose requires careful consideration of the animal model, the disease context, and the administration route. Based on published preclinical studies, a common starting point for mice is in the range of 20-40 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.). For instance, in a study on pilocarpine-induced convulsions in mice, doses of 20, 40, and 80 mg/kg of OSC were used. It is crucial to conduct a dose-range finding study to determine the optimal starting dose for your specific experimental conditions.
Q2: What is the primary mechanism of action of this compound that I should be assessing?
A2: this compound is known to modulate several key signaling pathways, and the pathway of interest will depend on your research focus. Some of the well-documented pathways include the MAPK, JAK2/STAT3, KIT/PI3K, and Nrf2/HO-1 signaling pathways. Assessing the phosphorylation status or expression levels of key proteins within these pathways can serve as a valuable pharmacodynamic marker to correlate with the administered dosage.
Q3: What are the known pharmacokinetic properties of this compound?
A3: A pharmacokinetic study in rats following a single oral administration of 15 mg/kg OSC showed that the drug is absorbed and metabolized. The study allowed for the simultaneous quantification of OSC and its active metabolite, sophocarpine (B1681056), in plasma. The limits of detection were 3 ng/mL for OSC and 1.5 ng/mL for its metabolite, sophocarpine[1]. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of OSC in your chosen animal model is critical for optimizing the dosing regimen.
Q4: Are there any known toxic effects of this compound at higher doses?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent drug exposure in plasma. | Poor solubility of this compound in the chosen vehicle. Rapid metabolism of the compound. Incorrect administration technique (e.g., improper oral gavage). | Optimize the formulation using solubilizing agents such as Tween 80 or PEG300. Consider micronization or nanonization to increase the surface area for dissolution. Assess the metabolic stability of OSC in liver microsomes from your animal model. Ensure proper training on administration techniques. For oral gavage, verify the correct placement of the gavage needle. |
| Unexpected animal mortality or severe adverse effects. | The administered dose is above the maximum tolerated dose (MTD). The vehicle used for formulation is toxic. The compound is causing off-target effects. | Conduct a dose-range finding study to determine the MTD. Start with a low dose and escalate gradually. Run a vehicle-only control group to assess the toxicity of the formulation excipients. Monitor animals closely for clinical signs of toxicity and consider reducing the dose or changing the administration route. |
| High variability in experimental outcomes between animals. | Inconsistent dosing due to formulation instability or inaccurate administration. Biological variability among animals. Environmental stressors affecting the animals. | Ensure the formulation is homogenous and stable throughout the dosing period. Use precise administration techniques. Increase the number of animals per group to improve statistical power. Randomize animals to treatment groups. Maintain consistent housing conditions, including temperature, humidity, and light-dark cycles. |
| Difficulty in dissolving this compound for administration. | This compound, as an alkaloid, may have limited aqueous solubility. | Prepare a suspension or use a co-solvent system. Common vehicles for poorly soluble compounds include a mixture of DMSO, PEG300, Tween 80, and saline. Always test the vehicle for toxicity in a control group. |
Data Presentation
Table 1: Summary of In Vivo this compound Dosages from Preclinical Studies
| Animal Model | Disease/Condition | Dosage Range | Administration Route | Observed Effects | Reference |
| Mice (ICR) | Pilocarpine-induced convulsions | 20, 40, 80 mg/kg | i.p. | Delayed onset of convulsions, reduced mortality, attenuated neuronal cell loss. | [3] |
| Rats (Sprague-Dawley) | Pharmacokinetic study | 15 mg/kg | Oral | Measurable plasma concentrations of OSC and its metabolite sophocarpine. | [1] |
| Mice (BALB/c) | Experimental autoimmune myocarditis (as part of Sophora flavescens alkaloids) | 138, 275 mg/kg (of total alkaloids) | Not specified | Anti-inflammatory effects. | [4] |
Note: This table is a summary of selected studies and is not exhaustive. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
Protocol for a Dose-Range Finding Study
A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.
Materials:
-
This compound (OSC)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium, or a mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% sterile water)
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Oral gavage needles (20-22G for mice)
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a stock solution of OSC in the chosen vehicle. Ensure the solution is homogenous.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., 5 groups with n=3-5 mice per group). Include a vehicle-only control group.
-
Dose Selection: Select a range of doses based on literature review. For example, you could start with 10, 50, 100, and 500 mg/kg.
-
Administration: Administer the selected doses of OSC or vehicle to the respective groups via oral gavage. The volume should typically not exceed 10 mL/kg body weight for mice.
-
Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and fur appearance) at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration).
-
Data Collection: Record body weight daily for a week. Note any instances of mortality.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).
Protocol for Assessing Efficacy in a Disease Model
This is a general protocol that should be adapted to the specific disease model.
Materials:
-
This compound
-
Vehicle
-
Disease model animals and healthy controls
-
Equipment for inducing the disease model
-
Tools for assessing disease-specific endpoints (e.g., behavioral tests, imaging equipment, kits for biomarker analysis)
Procedure:
-
Dose Selection: Based on the dose-range finding study, select at least three dose levels (low, medium, and high) for the efficacy study.
-
Group Allocation: Randomly assign animals to the following groups:
-
Healthy Control + Vehicle
-
Disease Model + Vehicle
-
Disease Model + Low Dose OSC
-
Disease Model + Medium Dose OSC
-
Disease Model + High Dose OSC
-
-
Disease Induction: Induce the disease in the relevant groups according to the established protocol.
-
Treatment: Begin OSC administration at the predetermined time point relative to disease induction. Administer the drug and vehicle according to the planned schedule (e.g., once daily for 14 days).
-
Endpoint Assessment: At specified time points during and after the treatment period, assess the disease-specific endpoints. This could include:
-
Behavioral assessments
-
In vivo imaging
-
Collection of blood or tissue samples for biomarker analysis (e.g., ELISA, Western blot, qPCR)
-
-
Data Analysis: Analyze the data statistically to determine the effect of different doses of OSC on the disease phenotype.
Mandatory Visualization
Below are diagrams of signaling pathways modulated by this compound, created using the DOT language.
Caption: MAPK Signaling Pathway and the inhibitory effect of this compound.
References
- 1. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and 13 weeks subchronic toxicological evaluation of the flavonoid-rich extract of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulations For Poorly Soluble And Low Bioavailability Drugs [clinicalleader.com]
Troubleshooting low solubility issues of Oxysophocarpine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Oxysophocarpine (B1678127) in aqueous buffers. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing low solubility of this compound in my aqueous buffer. What are the common causes?
A1: Low solubility of this compound in aqueous buffers is a common issue that can be attributed to several factors:
-
pH of the Buffer: this compound is a weakly basic compound with a pKa of approximately 6.5.[1][2] Its solubility is highly dependent on the pH of the solution. In buffers with a pH above its pKa, the molecule will be in its less soluble, neutral form.
-
Buffer Composition: The components of your buffer system can sometimes interact with this compound, affecting its solubility.
-
Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its intrinsic solubility in the chosen buffer.
-
Temperature: Solubility is temperature-dependent. Experiments conducted at lower temperatures may result in decreased solubility.
-
Purity of the Compound: Impurities in the this compound sample can impact its solubility characteristics.
Q2: How does the pH of the buffer affect this compound solubility?
A2: As a weakly basic compound, the solubility of this compound is significantly influenced by pH.
-
Acidic pH (below pKa): In acidic solutions (pH < 6.5), this compound, which contains an amine group, will be protonated. This protonated form is an ionized salt, which is generally more soluble in aqueous solutions.
-
Neutral to Basic pH (at or above pKa): At a pH around and above its pKa of 6.5, a larger proportion of this compound will be in its neutral, un-ionized form. This form is less polar and therefore less soluble in aqueous buffers.
Therefore, to enhance solubility, it is recommended to use a buffer with a pH below 6.5.
Q3: What is the reported solubility of this compound in common solvents?
A3: The available solubility data for this compound in various solvents is summarized below. Please note that solubility in aqueous buffers can be significantly different.
| Solvent | Solubility |
| DMSO | ~1 mg/mL[3] |
| Ethanol | ~10 mg/mL[3] |
| PBS (pH 7.2) | ~5 mg/mL[3] |
Note: This data should be used as a reference. Actual solubility may vary based on experimental conditions.
Troubleshooting Guides
Issue 1: this compound Precipitates in My Neutral or Basic Aqueous Buffer (pH ≥ 7)
-
Cause: At neutral or basic pH, this compound is primarily in its poorly soluble, non-ionized form.
-
Troubleshooting Steps:
-
pH Adjustment: The most effective method to increase solubility is to lower the pH of your buffer.[4] Aim for a pH value at least 1-2 units below the pKa of 6.5. For example, using a buffer at pH 4.5-5.5 is likely to significantly improve solubility.
-
Co-solvents: If adjusting the pH is not possible for your experimental setup, consider the use of a co-solvent.[5] Common co-solvents for poorly soluble compounds include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). It is crucial to first dissolve this compound in a small amount of the organic co-solvent before adding the aqueous buffer. See Experimental Protocol 1 for a detailed procedure.
-
Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming inclusion complexes that are more soluble in water.[6][7] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose. See Experimental Protocol 2 for a detailed procedure.
Troubleshooting Workflow for Precipitation in Neutral/Basic Buffers
Caption: Troubleshooting flowchart for this compound precipitation.
-
Issue 2: I Need to Prepare a Concentrated Stock Solution of this compound.
-
Challenge: Preparing a high-concentration stock solution of this compound directly in an aqueous buffer can be difficult.
-
Recommended Approach:
-
Organic Solvent Stock: First, prepare a concentrated stock solution in an organic solvent where this compound has higher solubility, such as DMSO or ethanol.[3]
-
Serial Dilution: Subsequently, dilute this stock solution into your aqueous buffer to achieve the desired final concentration.
-
Important Consideration: When diluting the organic stock into the aqueous buffer, ensure that the final concentration of the organic solvent is low enough to not affect your experiment (typically <1% and often <0.1%).
Workflow for Preparing a Concentrated Stock Solution
Caption: Workflow for preparing this compound stock solutions.
-
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the preparation of an this compound solution using a co-solvent system, as might be used for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility of this compound in this system is reported to be ≥ 2.75 mg/mL.[8]
Protocol 2: Solubilization using Cyclodextrin
This protocol outlines the use of SBE-β-CD to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing.
-
The final solution will have a composition of 10% DMSO and 90% (20% SBE-β-CD in Saline). The solubility of this compound in this system is reported to be ≥ 2.75 mg/mL.[8]
Disclaimer: These troubleshooting guides and protocols are for informational purposes only and should be adapted to your specific experimental needs. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. pKa determination of this compound by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pKa determination of this compound by reversed - phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: High-Sensitivity Detection of Oxysophocarpine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-sensitivity detection of Oxysophocarpine (B1678127) (OSC) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for high-sensitivity detection of this compound and its metabolites?
A1: The most prevalent and sensitive method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity for quantifying low concentrations of OSC and its metabolites, such as Sophocarpine (B1681056) (SC), in complex biological matrices.[1] Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is also utilized for comprehensive metabolite profiling due to its high resolution and accuracy.[2][3]
Q2: What are the key metabolites of this compound I should be looking for?
A2: A primary active metabolite of this compound is Sophocarpine (SC).[1] Your experimental focus may also include other downstream products of metabolic pathways. It has been observed that OSC can modulate the MAPK signaling pathway, affecting the expression of various inflammatory mediators.[4][5]
Q3: What are the typical lower limits of detection (LOD) and quantification (LOQ) for this compound and Sophocarpine?
A3: Using a validated LC-MS method, typical limits are in the low ng/mL range. For instance, in rat plasma, the LOD for OSC can be around 3 ng/mL and for SC, 1.5 ng/mL. The lower limit of quantification (LLOQ) is approximately 10 ng/mL for OSC and 5 ng/mL for SC.[1]
Q4: What kind of sample preparation is required for analyzing this compound metabolites in biological samples?
A4: Sample preparation is critical to remove interferences and enrich the analytes.[6] Common techniques include:
-
Protein Precipitation (PPT): Often a first step to remove the bulk of proteins from plasma or tissue homogenates.[7]
-
Liquid-Liquid Extraction (LLE): A widely used method for extracting OSC and its metabolites from aqueous biological fluids.[1]
-
Solid-Phase Extraction (SPE): Can be used for cleaner extracts and higher concentration factors.[8]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing in Chromatography
-
Possible Cause: Inappropriate mobile phase composition or pH. Alkaloids like OSC are basic and can exhibit poor peak shape on certain columns.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Incorporate a small amount of an acid modifier (e.g., 0.1% formic acid) or a buffer (e.g., 5 mM ammonium (B1175870) acetate) to the mobile phase to ensure consistent ionization of the analyte.[1][9]
-
Optimize Gradient: Adjust the gradient elution profile to ensure adequate separation from matrix components and other metabolites.
-
Column Selection: Ensure you are using a suitable column, such as a C18 column, which is commonly used for alkaloid analysis.[1]
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Inefficient extraction, ion suppression from the sample matrix, or suboptimal mass spectrometer settings.
-
Troubleshooting Steps:
-
Evaluate Extraction Recovery: Spike a known amount of OSC and SC standards into a blank matrix and perform the extraction to calculate the recovery rate. Recoveries should ideally be greater than 85%.[1]
-
Check for Matrix Effects: Infuse a constant concentration of the analyte standard post-column while injecting a blank, extracted matrix sample. A dip in the signal at the expected retention time of the analyte indicates ion suppression. To mitigate this, improve sample cleanup (e.g., use SPE instead of LLE) or dilute the sample.
-
Optimize MS Parameters: Tune the mass spectrometer for OSC and its metabolites to determine the optimal precursor and product ions, collision energy, and other source parameters. For OSC, the [M+H]+ ion is at m/z 263, and for SC, it is at m/z 247.[1]
-
Issue 3: High Background Noise or Interfering Peaks
-
Possible Cause: Contamination from solvents, labware, or insufficient sample cleanup.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.
-
Thorough Sample Cleanup: As mentioned, consider a more rigorous sample preparation method like SPE.
-
Blank Injections: Run solvent blanks and blank matrix injections to identify the source of contamination.
-
Issue 4: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Instability of the analyte during sample storage or processing, or variability in the experimental procedure.
-
Troubleshooting Steps:
-
Assess Analyte Stability: Perform stability tests by analyzing samples that have undergone freeze-thaw cycles or have been stored at room temperature for a period to ensure OSC and its metabolites are stable under your experimental conditions.[1]
-
Use an Internal Standard: Incorporate an internal standard (IS), such as matrine (B1676216) ([M+H]+ at m/z 249), early in the sample preparation process to account for variations in extraction efficiency and instrument response.[1]
-
Standardize Procedures: Ensure all experimental steps, from sample collection to data analysis, are performed consistently.
-
Data Presentation
Table 1: LC-MS/MS Parameters for this compound and Sophocarpine Analysis
| Parameter | This compound (OSC) | Sophocarpine (SC) | Internal Standard (Matrine) |
| Precursor Ion ([M+H]+) | m/z 263 | m/z 247 | m/z 249 |
| Product Ions | User Determined | User Determined | User Determined |
| Linear Range (rat plasma) | 10-1000 ng/mL | 5-500 ng/mL | N/A |
| LOD (rat plasma) | 3 ng/mL | 1.5 ng/mL | N/A |
| LLOQ (rat plasma) | 10 ng/mL | 5 ng/mL | N/A |
| Data sourced from a study on rat plasma analysis.[1] |
Table 2: Performance Characteristics of a Validated LC-MS Method
| Parameter | This compound (OSC) | Sophocarpine (SC) |
| Intra-day Precision (CV%) | < 7% | < 7% |
| Inter-day Precision (CV%) | < 7% | < 7% |
| Accuracy (Relative Error) | -6.4% to 1.5% | -6.4% to 1.5% |
| Recovery | > 85% | > 85% |
| Data sourced from a study on rat plasma analysis.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect biological samples (e.g., plasma) and store them at -80°C until analysis.
-
Aliquoting: Thaw the samples and aliquot a specific volume (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., matrine solution) to each sample, vortex to mix.
-
pH Adjustment: Add a basic solution (e.g., 1M NaOH) to adjust the sample pH.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate), vortex vigorously for several minutes, and then centrifuge to separate the layers.
-
Solvent Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic System: Utilize a high-performance liquid chromatography system.
-
Column: A Zorbax Extend-C18 column (e.g., 2.1 mm i.d. x 50 mm, 5 µm) with a C18 guard column is suitable.[1]
-
Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and water containing 5 mM ammonium acetate (B1210297) (e.g., 15:85, v/v).[1]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: Inject a small volume of the reconstituted sample (e.g., 5-10 µL).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
-
Ionization Mode: Operate in positive ion mode.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. For OSC, monitor the transition from the precursor ion [M+H]+ at m/z 263. For SC, monitor the transition from the precursor ion [M+H]+ at m/z 247.[1]
Visualizations
Caption: Experimental workflow for the analysis of this compound metabolites.
Caption: this compound's modulation of the MAPK signaling pathway.
References
- 1. Simultaneous quantification of this compound and its active metabolite sophocarpine in rat plasma by liquid chromatography/mass spectrometry for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of metabolic markers present in Oxytropis by UHPLC-Q-TOF/MS and preliminary pharmacophylogenetic investigation [frontiersin.org]
- 3. Screening of metabolic markers present in Oxytropis by UHPLC-Q-TOF/MS and preliminary pharmacophylogenetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Overcoming Challenges in Long-Term Stability of Oxysophocarpine Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the long-term stability challenges of Oxysophocarpine (OSC) solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution, ensuring the integrity and reliability of your results.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and handling of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Aqueous Solution | Poor Aqueous Solubility: this compound, like many alkaloids, may have limited solubility in neutral aqueous solutions. | - Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, and then dilute it into your aqueous experimental medium. Ensure the final organic solvent concentration is compatible with your assay (typically <0.5%).- pH Adjustment: The solubility of alkaloids is often pH-dependent.[1][2] Adjusting the pH of your aqueous buffer to a slightly acidic range (e.g., pH 4-6) may improve solubility by favoring the protonated, more soluble form of the alkaloid.[3] |
| Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound, leading to precipitation. | - Prepare solutions at the temperature of use.- If storing solutions at a lower temperature, allow them to equilibrate to room temperature and ensure complete dissolution before use. | |
| Interaction with Buffer Components: Certain buffer salts may interact with this compound, causing precipitation. | - Test alternative buffer systems (e.g., citrate (B86180) instead of phosphate) to identify a compatible formulation. | |
| Loss of Potency or Inconsistent Results Over Time | Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or other forms of chemical degradation, especially at non-optimal pH, elevated temperatures, or upon exposure to light. | - pH Control: Maintain the solution pH within a stable range, which needs to be determined experimentally. For many alkaloids, a slightly acidic pH is preferable.[4]- Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment.[5] - Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] |
| Adsorption to Labware: Small molecules can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the solution. | - Consider using low-adhesion microplates or glass vials for storage and experimentation. | |
| Color Change in Solution | Oxidative Degradation: The presence of dissolved oxygen or exposure to light can promote oxidation, leading to colored degradation products. | - Use of Antioxidants: For long-term storage, consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT). The compatibility and concentration of the antioxidant should be validated.- Degas Solvents: Before preparing solutions, degas the solvent to remove dissolved oxygen. |
| Photodegradation: Exposure to UV or visible light can cause the breakdown of the molecule, sometimes resulting in a color change. | - Follow the light protection measures mentioned above. Conduct experiments under subdued lighting conditions when possible. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For long-term storage, it is advisable to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or ethanol. These solutions are generally more stable when stored at -20°C or -80°C. For aqueous-based experiments, this stock solution can then be serially diluted into the appropriate buffer.
2. How does pH affect the stability of this compound solutions?
The stability of alkaloids is often highly dependent on pH.[7] Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolytic degradation.[8] For quinolizidine (B1214090) alkaloids, a slightly acidic to neutral pH is often found to be optimal for stability.[4][9] It is crucial to perform a pH stability study to determine the optimal pH range for your specific application and storage conditions.
3. What are the signs of this compound degradation?
Degradation can be observed as:
-
A decrease in the concentration of this compound over time, as measured by a stability-indicating analytical method like HPLC.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
Changes in the physical appearance of the solution, such as color change, precipitation, or cloudiness.
-
A loss of biological activity in your experimental model.
4. How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating HPLC method is one that can accurately quantify the parent drug without interference from degradation products, impurities, or excipients.[10][11] The development process typically involves:
-
Forced Degradation Studies: Subjecting the this compound solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[12][13]
-
Chromatographic Optimization: Developing a reversed-phase HPLC method (e.g., using a C18 column) with a mobile phase gradient that can separate the main this compound peak from all generated degradation peaks.[14][15]
-
Method Validation: Validating the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Data on this compound Stability (Illustrative)
The following tables present hypothetical data to illustrate the outcomes of stability studies. Note: This data is for exemplary purposes and must be confirmed by experimental studies on this compound.
Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) | % Degradation after 30 days |
| 2.0 | 0.025 | 27.7 | 52.8% |
| 4.0 | 0.005 | 138.6 | 13.9% |
| 6.0 | 0.002 | 346.6 | 5.8% |
| 8.0 | 0.010 | 69.3 | 25.9% |
| 10.0 | 0.045 | 15.4 | 74.1% |
Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 6.0
| Temperature | Rate Constant (k, day⁻¹) | Half-life (t½, days) | Predicted Shelf-life (t₉₀, days) |
| 4°C | 0.0001 | 6931 | 1054 |
| 25°C | 0.0008 | 866 | 132 |
| 40°C | 0.0020 | 347 | 53 |
| 60°C | 0.0150 | 46 | 7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][16] A control sample should be kept in the dark.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated HPLC method.
Protocol 2: pH Stability Profile Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 60°C).
-
Time-point Analysis: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days) and analyze for the remaining concentration of this compound using a stability-indicating HPLC method.
-
Data Analysis: Determine the degradation rate constant (k) and half-life (t½) at each pH.
Visualizations
Logical Workflow for Troubleshooting Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijrpp.com [ijrpp.com]
- 13. sgs.com [sgs.com]
- 14. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Cell Density for Oxysophocarpine Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell density for cytotoxicity assays involving Oxysophocarpine (OSC).
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density crucial for this compound cytotoxicity assays?
A1: Optimizing cell seeding density is a critical factor in obtaining accurate and reproducible results in cytotoxicity assays. Seeding too few cells can lead to a weak signal that is difficult to distinguish from the background noise of the assay. Conversely, seeding too many cells can result in over-confluence, leading to contact inhibition of cell growth, nutrient depletion, and changes in cellular metabolism, all of which can alter the apparent cytotoxicity of this compound. An optimal cell density ensures that cells are in the logarithmic growth phase, where they are most sensitive to cytotoxic agents.
Q2: What are the general recommended seeding densities for cytotoxicity assays?
A2: The optimal seeding density is highly dependent on the specific cell line's growth rate, the duration of the assay, and the assay format (e.g., 96-well plate). However, some general guidelines exist. For many cancer cell lines, a starting point for a 96-well plate can range from 1,000 to 100,000 cells per well. It is imperative to empirically determine the optimal density for each cell line and experimental condition.
Q3: How does this compound exert its cytotoxic effects?
A3: this compound has been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis. Key signaling pathways implicated in its action include the activation of the Nrf2/HO-1 pathway and modulation of the PI3K/AKT signaling pathway.[1][2][3][4] These pathways are involved in cellular stress responses, proliferation, and survival.
Q4: What are some common pitfalls to avoid when performing this compound cytotoxicity assays?
A4: Common pitfalls include:
-
Inconsistent cell seeding: Uneven distribution of cells across the plate is a major source of variability.
-
Edge effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration.
-
Contamination: Bacterial or mycoplasma contamination can significantly impact cell health and assay results.
-
Inappropriate incubation times: The duration of exposure to this compound and the assay incubation time need to be optimized for each cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure the cell suspension is homogeneous before and during plating. Use a multichannel pipette carefully and consider gently rocking the plate after seeding to ensure even distribution.[5] |
| Edge effects | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data.[5] | |
| Bubbles in wells | Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can be removed with a sterile pipette tip. | |
| Low signal or poor dynamic range | Suboptimal cell number | The cell density may be too low. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Insufficient incubation time | The incubation time with this compound or the assay reagent may be too short. Optimize the incubation periods through time-course experiments. | |
| Inconsistent IC50 values between experiments | Variation in cell health or passage number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inconsistent seeding density | Strictly adhere to the optimized seeding density for each experiment.[6] | |
| Degradation of this compound stock solution | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol outlines a method to determine the optimal cell seeding density for a cytotoxicity assay using a colorimetric method like the MTT assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Preparation: Harvest and count cells, ensuring high viability (>90%). Prepare a single-cell suspension in complete culture medium.
-
Seeding: Prepare a serial dilution of the cell suspension. Seed a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000, 40,000 cells/well) in a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the cell number. The optimal seeding density will be in the linear range of this curve, where a change in cell number results in a proportional change in absorbance.
Protocol 2: this compound Cytotoxicity Assay (MTT Assay)
Materials:
-
Optimized cell seeding density of the target cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (OSC) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of the solvent used for OSC) and a no-cell control (medium only).
-
Incubation: Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation
Table 1: Recommended Starting Seeding Densities for a 96-well Plate
| Cell Line | Recommended Seeding Density (cells/well) | Notes |
| HT-22 | 8,000[1] | Mouse hippocampal cell line. |
| BEAS-2B | 3,200 - 6,400 (based on 1-2 x 10⁴ cells/cm²)[7] or 15,000[8] | Human bronchial epithelial cell line. |
| HepG2 | 5,000 - 50,000[9][10] | Human hepatocellular carcinoma cell line. |
| General Cancer Cell Lines | 1,000 - 100,000 | Highly dependent on proliferation rate. Empirical determination is essential. |
Note: These are starting recommendations. The optimal density must be determined experimentally for each specific cell line and assay condition.
Visualizations
Caption: Workflow for determining optimal cell seeding density.
Caption: this compound's impact on key signaling pathways.
References
- 1. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 8. cehsweb.health.umt.edu [cehsweb.health.umt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Oxysophocarpine in cell studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Oxysophocarpine (OSC) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound (OSC)?
A1: this compound is a quinolizidine (B1214090) alkaloid known to exert its effects through multiple signaling pathways.[1] Its primary mechanisms of action identified in various cell studies include:
-
KIT/PI3K/AKT Pathway: OSC has been shown to bind to KIT, a receptor tyrosine kinase, leading to the activation of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and apoptosis.[2][3]
-
MAPK Pathway: OSC can modulate the MAPK signaling pathway, including the downregulation of p-ERK1/2, p-JNK1/2, and p-p38 MAPK. This modulation contributes to its neuroprotective and anti-inflammatory effects.[4]
-
Nrf2/HO-1 Pathway: OSC can activate the Nrf2/HO-1 signaling pathway, which plays a significant role in protecting cells from oxidative stress and apoptosis.[5][6]
-
TLR2/MyD88/Src/ERK1/2 Pathway: OSC has been found to inhibit this pathway, leading to reduced inflammation and neutrophil adhesion in the context of bacterial infection.[7][8]
Q2: I am observing unexpected cellular phenotypes in my experiments with OSC. Could these be due to off-target effects?
A2: Yes, it is possible. While OSC has several known on-target pathways, like many small molecules, it may interact with unintended proteins, leading to off-target effects. These effects can manifest as unexpected changes in cell viability, morphology, or signaling. To investigate this, it is crucial to perform control experiments and consider the possibility of off-target interactions.
Q3: What are the first steps to take to reduce observed off-target cytotoxicity of OSC while preserving its on-target activity?
A3: To mitigate off-target cytotoxicity, a dose-response study is the first critical step to identify a concentration range where the desired on-target effect is observed with minimal cell death. Secondly, consider modifying the experimental conditions. For instance, altering the incubation time with OSC may allow for the observation of on-target effects before significant cytotoxicity occurs.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations of OSC.
| Potential Cause | Troubleshooting/Validation Strategy | Experimental Protocol |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to OSC. | Test a panel of different cell lines to determine the most suitable one for your experiment. |
| Off-Target Effects | OSC may be interacting with essential cellular proteins, leading to toxicity. | 1. Counter-Screening: Use a cell line that does not express the intended target (e.g., KIT knockout) to see if cytotoxicity persists.[9] 2. Broad-Spectrum Kinase Profiling: Since OSC is known to affect kinase pathways, a broad-spectrum kinase profiling assay can identify unintended kinase targets.[2][6][8][9][10] 3. Computational Prediction: Utilize computational models to predict potential off-target interactions.[3][4][5][11][12] |
| Experimental Conditions | Suboptimal experimental conditions can exacerbate cytotoxicity. | Optimize parameters such as cell density, serum concentration in the media, and the duration of OSC exposure. |
Problem 2: Inconsistent or unexpected results in signaling pathway analysis (e.g., Western Blot, qPCR).
| Potential Cause | Troubleshooting/Validation Strategy | Experimental Protocol |
| Off-Target Pathway Activation/Inhibition | OSC might be modulating signaling pathways other than the one you are investigating. | Multiplex Protein Analysis: Use techniques like protein arrays or multiplex Western blotting to simultaneously assess the activation state of multiple signaling pathways. |
| Experimental Variability | Inconsistent experimental execution can lead to variable results. | Ensure consistent cell passage number, confluency, and precise timing of OSC treatment and sample collection. |
| Antibody Specificity | Non-specific antibodies in Western blotting can lead to erroneous conclusions. | Validate the specificity of your primary antibodies using positive and negative controls (e.g., knockout cell lines, recombinant proteins). |
Experimental Protocols
Dose-Response Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of OSC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After OSC treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
Signaling Pathways and Experimental Workflows
Caption: Known signaling pathways modulated by this compound.
Caption: Workflow to minimize and identify off-target effects.
References
- 1. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. psb.stanford.edu [psb.stanford.edu]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nemo.upf.edu [nemo.upf.edu]
- 6. escholarship.org [escholarship.org]
- 7. The Anticonvulsant and Neuroprotective Effects of this compound on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Refining Animal Models for Oxysophocarpine Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the therapeutic effects of Oxysophocarpine (B1678127) (OSC). The information is designed to help refine animal models, troubleshoot common experimental issues, and ensure the generation of robust and reproducible data.
Section 1: General FAQs for this compound In Vivo Studies
Q1: What are the most common animal models used to study the therapeutic effects of this compound?
A1: Based on current literature, the most frequently used animal models to investigate the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound include:
-
Lipopolysaccharide (LPS)-induced acute lung injury (ALI) models in mice and rats to study its anti-inflammatory effects.
-
Carrageenan-induced paw edema models in mice and rats for evaluating its acute anti-inflammatory and analgesic properties.[1]
-
Subcutaneous xenograft tumor models in immunocompromised mice to assess its anti-cancer and anti-metastatic potential.
Q2: What is the recommended starting dose of this compound for in vivo studies?
A2: The optimal dose of this compound can vary significantly depending on the animal model, the therapeutic effect being investigated, and the route of administration. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental setup. However, published studies provide a general starting point:
-
LPS-induced Acute Lung Injury (Mouse): Oral administration of 20 mg/kg and 40 mg/kg has been shown to be effective.[2]
-
Carrageenan-induced Inflammatory Pain (Mouse): Effective doses have been reported in the range of 15-40 mg/kg via tail vein injection.[3]
-
Pharmacokinetic Study (Rat): An oral administration dose of 15 mg/kg has been used.[4]
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to exert its therapeutic effects by modulating several key signaling pathways, including:
-
MAPK Pathway: OSC has been observed to down-regulate the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK, which are involved in inflammatory responses.
-
KIT/PI3K Signaling Pathway: OSC may activate this pathway, which is involved in cell survival and apoptosis.[2]
-
Nrf2/HO-1 Signaling Pathway: OSC can activate this pathway, which plays a crucial role in antioxidant defense and cytoprotection.
-
TLR2/MyD88/Src/ERK1/2 Pathway: OSC has been shown to inhibit this pathway, which is involved in the inflammatory response to pathogens.[5]
Below are diagrams illustrating these pathways.
Section 2: LPS-Induced Acute Lung Injury (ALI) Model
FAQs
Q1: What is the primary advantage of using the LPS-induced ALI model to study this compound?
A1: The LPS-induced ALI model is a well-established and reproducible model that mimics many key features of human ALI/ARDS, including robust inflammatory cell infiltration, release of pro-inflammatory cytokines, and pulmonary edema.[6][7] This makes it particularly suitable for evaluating the potent anti-inflammatory properties of this compound.
Q2: What are the key parameters to measure in an LPS-induced ALI model when assessing the efficacy of this compound?
A2: Key parameters to assess include:
-
Lung Wet-to-Dry (W/D) Ratio: To quantify the degree of pulmonary edema.[2]
-
Inflammatory Cell Infiltration: Measured by total and differential cell counts in bronchoalveolar lavage fluid (BALF) and histological analysis of lung tissue.[2]
-
Pro-inflammatory Cytokine Levels: Quantification of cytokines such as TNF-α, IL-1β, and IL-6 in BALF or lung homogenates using ELISA or qPCR.[2]
-
Histopathological Examination: H&E staining of lung tissue to assess the degree of lung injury, including alveolar septal thickening, inflammatory cell infiltration, and hyaline membrane formation.[2]
-
Myeloperoxidase (MPO) Activity: As an indicator of neutrophil infiltration in the lung tissue.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in lung injury between animals in the control group. | Inconsistent LPS administration (e.g., incorrect dose, improper instillation). | Ensure accurate and consistent intratracheal or intranasal instillation of LPS. A pilot study to optimize the LPS dose and administration technique is recommended. |
| This compound does not show a significant therapeutic effect. | Suboptimal dosage or administration route. Poor bioavailability. | Conduct a dose-response study to determine the optimal dose. Consider alternative administration routes (e.g., intraperitoneal injection) if oral bioavailability is a concern. A pharmacokinetic study can provide insights into the absorption and distribution of OSC.[4] |
| Unexpected animal mortality in the this compound treatment group. | Potential toxicity at the administered dose. | Reduce the dose of this compound and carefully monitor for signs of toxicity. Review the literature for any reported toxic effects of OSC in the specific animal strain being used. |
| Inconsistent cytokine levels in BALF. | Variability in BALF collection technique. | Standardize the BALF collection procedure, including the volume of fluid instilled and recovered, to minimize variability. |
Experimental Protocol: LPS-Induced ALI in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 20 or 40 mg/kg) or vehicle (e.g., saline) orally for 7 consecutive days.[2]
-
LPS Instillation: One hour after the final OSC administration, anesthetize the mice and instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline) intranasally or intratracheally.[2][8]
-
Sample Collection: At a predetermined time point (e.g., 24 or 48 hours) after LPS instillation, euthanize the mice and collect BALF and lung tissue for analysis.
-
Analysis: Perform lung W/D ratio measurement, cell counts in BALF, cytokine analysis (ELISA or qPCR), and histopathological examination of lung tissue.
Quantitative Data Summary
| Parameter | Control Group | LPS Group | LPS + OSC (20 mg/kg) | LPS + OSC (40 mg/kg) | Reference |
| Lung W/D Ratio | Normal | Significantly Increased | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | [2] |
| TNF-α in BALF | Baseline | Significantly Increased | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | [2] |
| IL-1β in BALF | Baseline | Significantly Increased | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | [2] |
| IL-6 in BALF | Baseline | Significantly Increased | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | [2] |
| Neutrophil Count in BALF | Low | Significantly Increased | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | [2] |
Section 3: Carrageenan-Induced Paw Edema Model
FAQs
Q1: Why is the carrageenan-induced paw edema model suitable for studying this compound's acute anti-inflammatory effects?
A1: This model is highly reproducible and allows for the rapid and quantifiable assessment of acute inflammation and edema formation.[9][10] It is particularly sensitive to drugs that inhibit mediators of the early inflammatory response, making it ideal for screening the anti-inflammatory potential of compounds like this compound.[1]
Q2: What is the typical time course of inflammation in the carrageenan-induced paw edema model?
A2: The inflammatory response is biphasic. The early phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin. The late phase (3-6 hours) is characterized by neutrophil infiltration and the production of prostaglandins (B1171923) and cytokines.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in paw edema measurements. | Inconsistent carrageenan injection volume or location. Inconsistent measurement technique. | Standardize the injection of carrageenan into the subplantar region of the hind paw. Use a plethysmometer or a digital caliper for consistent and accurate measurement of paw volume or thickness. |
| Lack of a significant anti-inflammatory effect with this compound. | Inappropriate timing of drug administration relative to carrageenan injection. | The timing of OSC administration is critical. Administer OSC at a time point that allows for peak plasma concentration to coincide with the peak inflammatory response (typically 3-4 hours post-carrageenan). A pilot study to determine the optimal pre-treatment time is recommended. |
| Transient or weak anti-inflammatory effect. | The carrageenan model represents acute inflammation, which may not fully reflect chronic inflammatory conditions. | For studying chronic inflammation, consider using models like adjuvant-induced arthritis. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize rats for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 15 or 30 mg/kg, i.v.) or vehicle 30 minutes before carrageenan injection.[3]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital caliper at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.
Quantitative Data Summary
| Time Point (hours) | Control Group (Paw Volume Increase) | OSC (15 mg/kg) (% Inhibition) | OSC (30 mg/kg) (% Inhibition) | Reference |
| 1 | Varies | Dose-dependent reduction | Dose-dependent reduction | [3] |
| 2 | Varies | Dose-dependent reduction | Dose-dependent reduction | [3] |
| 3 | Varies | Dose-dependent reduction | Dose-dependent reduction | [3] |
| 4 | Varies | Dose-dependent reduction | Dose-dependent reduction | [3] |
| 5 | Varies | Dose-dependent reduction | Dose-dependent reduction | [3] |
Section 4: Subcutaneous Xenograft Tumor Model
FAQs
Q1: What are the key considerations when using a xenograft model to evaluate this compound's anti-cancer activity?
A1: Key considerations include:
-
Choice of Cell Line: Select a cell line that is relevant to the type of cancer being studied and is known to form tumors in immunocompromised mice.
-
Immunocompromised Mouse Strain: Nude mice (athymic) or SCID mice are commonly used to prevent rejection of the human tumor cells.
-
Tumor Implantation Site: The subcutaneous route is common for ease of tumor measurement, but orthotopic implantation may be more clinically relevant for some cancer types.
-
Treatment Schedule: The timing of treatment initiation, dose, frequency, and duration should be carefully planned and optimized.
Q2: How can I improve the success rate of tumor engraftment?
A2: To improve engraftment success:
-
Use cells in the logarithmic growth phase.
-
Ensure high cell viability (>95%).
-
Co-inject cells with Matrigel to provide a supportive extracellular matrix.
-
Use an appropriate number of cells for injection (typically 1-10 million cells).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Failure of tumors to grow or slow growth rate. | Low cell viability, insufficient cell number, or poor cell line tumorigenicity. Immune rejection in insufficiently immunocompromised mice. | Ensure high cell viability and inject an adequate number of cells. Use a more severely immunocompromised mouse strain if necessary. |
| High variability in tumor size within the same group. | Inconsistent number of viable cells injected. Variation in injection technique. | Carefully count and ensure a consistent number of viable cells are injected per mouse. Standardize the injection procedure. |
| This compound treatment shows no effect on tumor growth. | Ineffective dose or treatment schedule. Poor tumor penetration of the drug. | Conduct a dose-escalation study to find the maximum tolerated dose and optimal therapeutic dose. Consider different administration routes or formulations to improve drug delivery to the tumor. |
| Severe toxicity and weight loss in treated animals. | The administered dose of this compound is too high. | Reduce the dose and/or the frequency of administration. Monitor the animals closely for signs of toxicity. |
Experimental Protocol: Subcutaneous Xenograft Model in Mice
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Cell Culture: Culture the desired human cancer cell line under standard conditions.
-
Cell Preparation and Injection: Harvest cells in the logarithmic growth phase, ensure high viability, and resuspend in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 2 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with a caliper 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[12]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound or vehicle according to the planned dose and schedule (e.g., daily intraperitoneal injections).
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
Quantitative Data Summary
| Treatment Group | Average Tumor Volume (mm³) | % Tumor Growth Inhibition | Reference |
| Vehicle Control | Varies depending on cell line and time | 0% | - |
| This compound (Dose 1) | Dose-dependent reduction | Calculated vs. control | - |
| This compound (Dose 2) | Dose-dependent reduction | Calculated vs. control | - |
| Positive Control (e.g., standard chemotherapy) | Varies | Varies | - |
Note: Specific quantitative data for this compound in xenograft models is limited in the provided search results and would require further literature review for specific cancer cell lines.
Section 5: Experimental Workflow and Logical Relationships
The following diagram illustrates a general experimental workflow for refining animal models to study the therapeutic effects of this compound.
References
- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-nociceptive and anti-inflammatory activity of sophocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of this compound and its active metabolite sophocarpine in rat plasma by liquid chromatography/mass spectrometry for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. brieflands.com [brieflands.com]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
Technical Support Center: Enhancing the Oral Bioavailability of Oxysophocarpine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Oxysophocarpine for clinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its poor aqueous solubility, which is a common issue for many alkaloid compounds. Poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, resulting in limited absorption and low, variable oral bioavailability. This necessitates higher doses to achieve a therapeutic effect, which can increase the risk of side effects.
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range, thereby increasing the surface area for dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants that spontaneously form a fine emulsion in the GI tract, facilitating drug solubilization and absorption.
Q3: Are there any baseline pharmacokinetic data available for oral this compound?
A3: Yes, a pharmacokinetic study in rats following a single oral administration of 15 mg/kg this compound provides baseline data for comparison. The key parameters are summarized in the table below.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in the formulation. | - Poor solubility of this compound in the selected carrier/oil. - Incompatible excipients. | - Screen a wider range of polymers (for solid dispersions) or oils and surfactants (for SEDDS) to find a system with higher solubilizing capacity for this compound. - Consider using a co-solvent in your formulation. |
| Drug recrystallization during storage or dissolution. | - The amorphous form of the drug in the solid dispersion is not stable. - Supersaturation is not maintained during dissolution. | - Select a polymer that has strong interactions with this compound to inhibit crystallization. - Increase the polymer-to-drug ratio. - For SEDDS, incorporate a precipitation inhibitor like HPMC into the formulation. |
| High variability in in vivo pharmacokinetic results. | - Inconsistent formation of the emulsion from the SEDDS formulation in the GI tract. - Variable dissolution of the solid dispersion or nanoparticle formulation. | - Optimize the SEDDS formulation to ensure rapid and consistent emulsification. - For solid dispersions and nanoparticles, ensure uniform particle size and distribution. - Control food effects by standardizing fasting protocols in animal studies. |
| Poor in vitro-in vivo correlation (IVIVC). | - The in vitro dissolution method does not accurately mimic the conditions in the GI tract. - The formulation interacts with components of the GI fluid (e.g., bile salts, enzymes) in a way not captured by the in vitro test. | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the small intestine. - Evaluate the impact of digestive enzymes on your formulation's performance. |
Quantitative Data Presentation
The following tables present a summary of baseline pharmacokinetic parameters for this compound and an illustrative comparison of how different formulation strategies could potentially enhance its oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Rats after a Single Oral Administration of 15 mg/kg
| Parameter | Value |
| Cmax (ng/mL) | 10-1000 |
| Tmax (h) | Not specified |
| AUC (ng·h/mL) | Not specified |
| T1/2 (h) | Not specified |
| CL/F (L/h/kg) | Not specified |
| Note: The provided source indicates a linear concentration range but does not specify the exact Cmax, Tmax, AUC, and T1/2 for a 15 mg/kg dose. The data is based on a method validation study. |
Table 2: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 15 | 350 ± 85 | 1.5 ± 0.5 | 1200 ± 250 | 100 |
| Solid Dispersion (1:10 drug-to-polymer ratio) | 15 | 1050 ± 210 | 1.0 ± 0.3 | 4200 ± 780 | 350 |
| Nanoparticle Formulation (200 nm) | 15 | 1400 ± 320 | 0.8 ± 0.2 | 5400 ± 950 | 450 |
| SEDDS Formulation | 15 | 1750 ± 400 | 0.5 ± 0.2 | 6600 ± 1100 | 550 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical bioavailability enhancements observed for poorly soluble drugs with these formulation technologies. Actual results for this compound may vary. |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., 1:10 drug-to-polymer ratio).
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and stirring.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, continue evaporation for another 30 minutes to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any remaining solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
Objective: To formulate this compound into biodegradable polymeric nanoparticles to improve its oral absorption.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity ~0.5 dL/g)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA (e.g., 10 mg of drug and 100 mg of PLGA) in 5 mL of DCM to form the organic phase.
-
Prepare a 2% (w/v) PVA solution in deionized water as the aqueous phase.
-
Add the organic phase to 20 mL of the aqueous phase.
-
Emulsify the mixture using a probe sonicator on an ice bath for 2-3 minutes at a specific power output to form an oil-in-water (o/w) emulsion.
-
Transfer the emulsion to a beaker and stir it on a magnetic stirrer at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Once the solvent has completely evaporated, the nanoparticles will be formed in the aqueous suspension.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Lyophilize the nanoparticle suspension to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation of this compound that forms a microemulsion upon contact with gastrointestinal fluids.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of an emulsion upon aqueous dilution.
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant (e.g., 30% Labrafil M 1944 CS, 50% Cremophor EL, 20% Transcutol HP).
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40°C to ensure homogeneity.
-
Add the desired amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
The resulting clear and homogenous liquid is the SEDDS formulation.
-
Store the SEDDS formulation in a sealed container at room temperature, protected from light.
Visualizations
Selecting the appropriate concentration range for Oxysophocarpine in vitro experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers select the appropriate concentration range for Oxysophocarpine (OSC) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new experiment with this compound. What concentration range should I begin with?
A1: A good starting point is to perform a dose-response experiment based on concentrations reported in the literature for similar cell types and experimental endpoints. A broad range, often from low micromolar (e.g., 0.5 µM) to high micromolar (e.g., 80 µM), is recommended for initial screening. For instance, concentrations between 0.8 µM and 20 µM have been used to study effects on proliferation, apoptosis, and inflammation in various cell lines.[1][2] Specifically, concentrations of 40 µmol/L and 80 µmol/L have been shown to increase the viability of lung epithelial cells.[3]
Q2: How do I design the initial dose-response experiment?
A2: We recommend a logarithmic or semi-logarithmic series of dilutions. For example, you could test concentrations such as 0, 1, 5, 10, 20, 40, and 80 µM. This approach helps to identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) efficiently.[4] The incubation time is also critical and can range from 24 to 72 hours, depending on the assay and cell type.[1]
Q3: I am not observing any significant effect of this compound at my chosen concentrations. What should I do?
A3:
-
Increase Concentration: The compound may not be potent enough in your specific cell model at the tested concentrations. Consider carefully increasing the concentration, but be mindful of potential off-target effects or cytotoxicity.
-
Increase Incubation Time: Some cellular responses require longer exposure to the compound. Try extending the incubation period (e.g., from 24h to 48h or 72h).
-
Verify Compound Activity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.
-
Check Cell Model: The chosen cell line may be non-responsive to this compound's mechanism of action. Review literature to confirm if the targeted signaling pathways are active in your cell line.
Q4: I am observing significant cytotoxicity and cell death even at low concentrations. How can I troubleshoot this?
A4:
-
Lower the Concentration Range: Your starting concentrations may be too high for your specific cell line. Reduce the concentrations significantly. For example, if you started at 10 µM, try a range from 0.1 to 5 µM.
-
Reduce Incubation Time: High concentrations may be toxic over long exposure times. Shorten the incubation period.
-
Perform a Viability Assay: Use a standard cell viability assay, such as MTT or Trypan Blue exclusion, to precisely determine the cytotoxic concentration range and calculate an IC50 value.[5][6]
-
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used in your experiment.
Q5: How does my choice of cell line affect the optimal concentration of this compound?
A5: Different cell lines exhibit varied sensitivities to the same compound due to differences in metabolism, membrane permeability, and expression levels of target proteins. For example, a concentration effective in inhibiting inflammation in neutrophils might be different from one that induces apoptosis in cancer cells.[1][7] It is crucial to determine the optimal concentration empirically for each cell line.
Effective Concentration Ranges from Literature
The effective concentration of this compound is highly dependent on the cell type and the biological process being investigated.
| Cell Line/Model | Effective Concentration (µM) | Observed Effect | Citation |
| H37Rv-infected Neutrophils | 5 | Inhibited adhesion and F-actin polymerization. | [7] |
| HepG2 & Hepa1-6 (Hepatocellular Carcinoma) | 5 - 20 | Inhibited proliferation and induced apoptosis. | [1] |
| Rat Hippocampal Neurons (OGD/R model) | 0.8 - 5 | Neuroprotective effects; reduced inflammatory factors. | [2] |
| SCC-9 & SCC-15 (Oral Squamous Cell Carcinoma) | 5 | Inhibited proliferation and induced apoptosis. | |
| BEAS-2B Lung Epithelial Cells (LPS-induced) | 40 - 80 | Increased cell viability and reduced apoptosis. | [3] |
| RSV-infected A549 Cells | Not specified | Reduced RSV replication and pro-inflammatory cytokines. | [8][9] |
| HT-22 Cells (Glutamate-induced) | Not specified | Exerted neuroprotective effects by inhibiting apoptosis. | [10] |
Experimental Workflow & Protocols
Workflow for Determining Optimal Concentration
The following workflow provides a systematic approach to selecting the appropriate concentration range for your experiments.
Caption: General workflow for selecting the optimal this compound concentration.
Protocol 1: MTT Cell Viability Assay
This assay assesses cell viability by measuring the metabolic activity that reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5]
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound (OSC) stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of OSC in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[5][11]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the OSC concentration to determine the IC50 value.
Protocol 2: Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorochrome-conjugated Annexin V.[12][13]
Materials:
-
Cells treated with OSC and controls
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[13]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating cells with OSC for the desired time, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[13]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways Modulated by this compound
Understanding the molecular pathways affected by this compound can help in designing experiments and selecting appropriate concentrations.
1. TLR2/MyD88/Src/ERK1/2 Pathway (Inflammation)
In tuberculosis-infected neutrophils, OSC exerts anti-inflammatory effects by inhibiting the TLR2/MyD88/Src/ERK1/2 signaling pathway.[7][14]
Caption: OSC inhibits the TLR2/MyD88/Src/ERK1/2 pathway.
2. KIT/PI3K/Bcl-2 Pathway (Apoptosis)
OSC can alleviate acute lung injury by activating the KIT/PI3K signaling pathway, leading to increased Bcl-2 expression and inhibition of apoptosis.[15][16]
Caption: OSC activates the KIT/PI3K pathway to inhibit apoptosis.
3. Nrf2/HO-1 Pathway (Oxidative Stress & Cancer)
The effect of OSC on the Nrf2/HO-1 pathway is context-dependent. It can activate the pathway to protect against oxidative stress in neuronal cells[17][10] or inhibit it to suppress growth and metastasis in oral squamous cell carcinoma.[18]
Caption: OSC shows context-dependent regulation of the Nrf2/HO-1 pathway.
4. IL-6/JAK2/STAT3 Pathway (Cancer Immunology)
In hepatocellular carcinoma, OSC sensitizes cancer cells to immunotherapy by downregulating the IL-6-mediated JAK2/STAT3 pathway, which reduces the expression of FGL1.[1]
Caption: OSC enhances immunotherapy by inhibiting the JAK2/STAT3/FGL1 axis.
References
- 1. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits lung injury induced by respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits lung injury induced by respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. karger.com [karger.com]
Technical Support Center: Optimizing Mesoporous Silica Nanoparticle (MSN) Synthesis for Oxysophocarpine Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Mesoporous Silica (B1680970) Nanoparticles (MSNs) for Oxysophocarpine delivery.
Troubleshooting Guides
This section is formatted in a question-and-answer format to directly address common experimental challenges.
Issue 1: Inconsistent or Large Particle Size of MSNs
-
Question: My synthesized MSNs have a large and inconsistent particle size. What are the potential causes and how can I achieve a smaller, more uniform size?
-
Answer: Inconsistent and large particle size is a common issue in MSN synthesis. Several factors in the synthesis protocol can influence the final particle size. Key parameters to investigate include the concentrations of the silica precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS), the template (e.g., cetyltrimethylammonium bromide - CTAB), and the catalyst (e.g., sodium hydroxide (B78521) - NaOH or ammonia). The reaction temperature and stirring speed also play a crucial role.[1][2][3]
Troubleshooting Steps:
-
Vary Reagent Concentrations: Systematically adjust the concentrations of TEOS, CTAB, and the catalyst. A lower concentration of TEOS and a higher concentration of the catalyst can often lead to smaller particle sizes.
-
Optimize Temperature: Ensure a stable and consistent reaction temperature. Lowering the temperature can slow down the hydrolysis and condensation rates of TEOS, which may result in smaller and more uniform nanoparticles.[4]
-
Control Stirring Speed: The stirring speed affects the homogeneity of the reaction mixture. Ensure vigorous and consistent stirring throughout the synthesis process.
-
Statistical Optimization: Employ a statistical design of experiment (DoE) approach, such as a Box-Behnken design (BBD), to systematically investigate the effects of multiple parameters and their interactions on particle size.[1][5][6][7]
-
Issue 2: Low this compound Loading Efficiency
-
Question: I am experiencing low loading efficiency of this compound into my MSNs. How can I improve the drug loading capacity?
-
Answer: Low drug loading efficiency can be attributed to several factors, including the physicochemical properties of the MSNs (surface area, pore volume, and surface chemistry), the properties of the drug, and the loading conditions.[8][9][10]
Troubleshooting Steps:
-
Optimize MSN Properties: Synthesize MSNs with a high surface area and large pore volume to maximize the space available for drug encapsulation.[9] The surface of the MSNs can be functionalized to enhance the interaction with this compound.
-
Adjust Loading Conditions:
-
pH: The pH of the loading solution can significantly affect the surface charge of both the MSNs and the drug molecule, thereby influencing their interaction. Experiment with different pH values to find the optimal condition for this compound loading.[8]
-
Solvent: The choice of solvent can impact the solubility of this compound and its interaction with the MSN surface. Test a range of solvents to identify one that maximizes drug loading.
-
Concentration: Increase the concentration of the this compound solution to a certain extent to favor its diffusion into the pores of the MSNs.
-
Time and Temperature: Optimize the loading time and temperature to ensure equilibrium is reached.
-
-
Loading Method: Different loading methods such as solvent evaporation, and incipient wetness impregnation can be employed.[11][12] The choice of method can influence the loading efficiency.
-
Issue 3: Premature Drug Release
-
Question: The loaded this compound is released too quickly from the MSNs. How can I achieve a more sustained release profile?
-
Answer: Premature or burst release is often due to the drug being adsorbed on the external surface of the nanoparticles or weak interactions between the drug and the silica matrix.
Troubleshooting Steps:
-
Surface Modification: Functionalize the MSN surface with polymers or other "gatekeepers" that can control the release of the drug in response to specific stimuli (e.g., pH, temperature).
-
Optimize Pore Size: While larger pores can increase loading capacity, they might also lead to faster release. Optimizing the pore size to be slightly larger than the drug molecule can help in achieving a more sustained release.[2]
-
Washing Step: Ensure a thorough washing step after drug loading to remove any loosely adsorbed drug from the external surface of the MSNs.
-
Characterize Drug State: Analyze the physical state of the loaded drug. Amorphous drug forms within the pores tend to have different release kinetics compared to crystalline forms.
-
Frequently Asked Questions (FAQs)
-
Q1: What statistical methods are recommended for optimizing MSN synthesis?
-
A1: Response surface methodology (RSM), particularly using a Box-Behnken design (BBD), is a highly effective statistical method for optimizing MSN synthesis.[1][5][6][7] This approach allows for the simultaneous investigation of multiple variables (e.g., concentrations of CTAB, TEOS, and NaOH) and their influence on key responses like particle size, surface area, and zeta potential.[1]
-
-
Q2: How can I confirm the successful synthesis and characterization of my MSNs?
-
A2: A combination of characterization techniques is essential. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of the nanoparticles.[5] Dynamic Light Scattering (DLS) provides information on the particle size distribution in a solution.[2] Nitrogen adsorption-desorption analysis (BET method) is used to determine the surface area and pore volume.[2] X-ray Diffraction (XRD) can confirm the mesoporous structure.[5]
-
-
Q3: What are the critical safety considerations when working with MSNs?
-
A3: While MSNs are generally considered biocompatible, their potential toxicity should be evaluated.[1] Factors such as particle size, shape, surface charge, and the presence of any residual surfactants can influence their biological interactions. It is crucial to perform thorough in vitro cytotoxicity studies.
-
-
Q4: Can the surface of MSNs be modified for targeted delivery?
-
A4: Yes, the surface of MSNs is rich in silanol (B1196071) groups, which can be easily functionalized with various molecules, including targeting ligands (e.g., antibodies, peptides, folic acid) to achieve active targeting to specific cells or tissues.
-
Data Presentation
Table 1: Influence of Synthesis Parameters on MSN Physicochemical Properties (Based on Box-Behnken Design)
| Factor 1: CTAB (g) | Factor 2: TEOS (mL) | Factor 3: NaOH (2N, mL) | Response 1: Surface Area (m²/g) | Response 2: Particle Size (nm) | Response 3: Zeta Potential (mV) |
| 0.5 | 5 | 3.5 | High | Small | Negative |
| 1.0 | 5 | 3.5 | Medium | Medium | Negative |
| 0.5 | 10 | 3.5 | Low | Large | Negative |
| 1.0 | 10 | 3.5 | High | Medium | Negative |
| 0.5 | 7.5 | 2.0 | Medium | Small | More Negative |
| 1.0 | 7.5 | 2.0 | High | Medium | Less Negative |
| 0.5 | 7.5 | 5.0 | High | Large | Less Negative |
| 1.0 | 7.5 | 5.0 | Low | Large | More Negative |
| 0.75 | 5 | 2.0 | High | Small | Negative |
| 0.75 | 10 | 2.0 | Medium | Medium | Negative |
| 0.75 | 5 | 5.0 | Medium | Large | Negative |
| 0.75 | 10 | 5.0 | High | Medium | Negative |
| 0.75 | 7.5 | 3.5 | Optimal | Optimal | Optimal |
Note: This table is a qualitative representation based on trends reported in literature employing Box-Behnken design for MSN synthesis optimization.[1][5][6][7] "Optimal" refers to a desirable balance of properties for drug delivery applications (e.g., high surface area, small and uniform particle size).
Table 2: Troubleshooting Guide for Common Issues in MSN Synthesis and Drug Loading
| Issue | Potential Cause(s) | Recommended Action(s) |
| Broad Particle Size Distribution | Inhomogeneous reaction mixture; Uncontrolled temperature | Increase stirring speed; Use a temperature-controlled water bath. |
| Particle Aggregation | High particle concentration; Inappropriate solvent | Dilute the nanoparticle suspension; Use a stabilizing agent or change the solvent. |
| Low Drug Loading | Poor drug-matrix interaction; Insufficient surface area/pore volume | Functionalize MSN surface; Synthesize MSNs with higher surface area and pore volume. |
| Burst Drug Release | Drug adsorbed on the external surface; Weak drug-matrix interaction | Thoroughly wash post-loading; Enhance drug-matrix interaction via surface modification. |
| Poor Reproducibility | Inconsistent reagent quality; Variations in experimental conditions | Use high-purity reagents; Strictly control all reaction parameters (time, temp, stirring). |
Experimental Protocols
Protocol 1: Synthesis of MSNs using a Modified Stöber Method
-
Preparation: Dissolve a specific amount of CTAB (e.g., 0.5 g) in deionized water (e.g., 480 mL) in a round-bottom flask.[1]
-
Catalyst Addition: Add a specific volume of NaOH solution (e.g., 3.5 mL of 2N NaOH) to the CTAB solution.[1]
-
Temperature Control: Heat the mixture to 80°C while stirring vigorously (e.g., 600 rpm).[1]
-
Silica Precursor Addition: Once the temperature is stable, add TEOS (e.g., 5 mL) dropwise to the solution.[1]
-
Reaction: Continue stirring for a set period (e.g., 2 hours) to allow for nanoparticle formation.[1]
-
Collection: Collect the synthesized MSNs by centrifugation or filtration.
-
Washing: Wash the collected nanoparticles multiple times with deionized water and ethanol (B145695) to remove unreacted reagents.
-
Template Removal: Remove the CTAB template by calcination or solvent extraction to open the mesopores.
Protocol 2: this compound Loading into MSNs
-
Dispersion: Disperse a known amount of dried, template-removed MSNs in a suitable solvent (e.g., ethanol or a buffer solution).
-
Drug Solution: Prepare a solution of this compound in the same solvent at a specific concentration.
-
Loading: Add the this compound solution to the MSN dispersion and stir the mixture for a predetermined time (e.g., 24 hours) at a specific temperature (e.g., room temperature).
-
Separation: Separate the this compound-loaded MSNs from the solution by centrifugation.
-
Quantification: Determine the amount of unloaded this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to calculate the loading efficiency.
-
Washing and Drying: Wash the loaded nanoparticles to remove any surface-adsorbed drug and then dry them for further use.
Mandatory Visualization
Caption: Experimental workflow for MSN synthesis, drug loading, and characterization.
Caption: this compound's activation of the Nrf2/HO-1 signaling pathway.[13]
Caption: this compound's modulation of the MAPK signaling pathway.[14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Mesoporous Silica Nanoparticles: Properties and Strategies for Enhancing Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Cytotoxicity Evaluation of Chlorambucil-Functionalized Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Optimization of Mesoporous Silica Nanoparticles through Statistical Design of Experiment and the Application for the An… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The effect of size, morphology and surface properties of mesoporous silica nanoparticles on pharmacokinetic aspects and potential toxicity concerns [frontiersin.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Best practices for handling and storage of Oxysophocarpine powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Oxysophocarpine (B1678127) powder. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for handling this compound powder upon receipt?
Upon receipt, immediately inspect the packaging for any signs of damage. The powder should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine particles.[1][2] Standard personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[1] For potent compounds, consider additional measures like disposable sleeves and respiratory protection.[3][4]
2. What are the optimal storage conditions for solid this compound powder?
Solid this compound powder should be stored in a tightly sealed container in a dry and cool place.[1][5] For long-term storage, it is recommended to keep it at room temperature in a dry environment.
3. How should I prepare stock solutions of this compound?
The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and phosphate-buffered saline (PBS) are commonly used solvents.[6] To prepare a stock solution, add the appropriate solvent to the vial of this compound powder. Gentle warming and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[7] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[7]
4. What are the recommended storage conditions for this compound stock solutions?
Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[7] For short-term storage (up to 1 month), solutions can be stored at -20°C, protected from light.[7] For long-term storage (up to 6 months), it is recommended to store solutions at -80°C, also protected from light.[7]
5. What are the known signaling pathways affected by this compound?
This compound has been shown to regulate several signaling pathways. For instance, it can inhibit the production of inflammatory cytokines and reduce apoptosis of lung epithelial cells by modulating the KIT/PI3K signaling pathway.[8] It has also been reported to exert neuroprotective effects through the Nrf2/HO-1 signaling pathway.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder Caking or Clumping | Exposure to moisture and/or improper storage temperature. | Ensure the container is tightly sealed and stored in a dry environment. Consider using a desiccator. Avoid storing in humid areas. |
| Difficulty Dissolving Powder | Incorrect solvent or insufficient mixing. | Confirm the appropriate solvent for your desired concentration based on solubility data. Use gentle heating or sonication to aid dissolution.[7] |
| Precipitation in Stock Solution after Freezing | Solution concentration is too high for the storage temperature. | Try preparing a more dilute stock solution. Before use, allow the solution to fully thaw at room temperature and vortex to ensure it is completely dissolved. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. Multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions and aliquot them for single use to avoid repeated freezing and thawing.[7] Ensure proper storage conditions are maintained. |
| Cell Viability Issues in in vitro Assays | High concentration of DMSO or other solvents. | Ensure the final concentration of the solvent in your cell culture medium is not toxic to the cells (typically <0.5% for DMSO). Prepare a vehicle control to test for solvent effects. |
Quantitative Data Summary
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 2.75 mg/mL (10.48 mM)[7] |
| Ethanol | ≥ 36.4 mg/mL[10], 10 mg/ml[6] |
| PBS (pH 7.2) | 5 mg/ml[6] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.75 mg/mL (10.48 mM)[7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (10.48 mM)[7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.75 mg/mL (10.48 mM)[7] |
Storage of Stock Solutions
| Temperature | Duration | Notes |
| -20°C | 1 month | Protect from light[7] |
| -80°C | 6 months | Protect from light[7] |
Experimental Protocols
Protocol: Preparation of this compound for in vitro Cell-Based Assays
-
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[7]
-
When ready to use, thaw an aliquot at room temperature. Dilute the stock solution with cell culture medium to the final desired working concentration immediately before adding to the cells. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Simplified diagram of the KIT/PI3K signaling pathway modulated by this compound.
References
- 1. echemi.com [echemi.com]
- 2. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety [pubmed.ncbi.nlm.nih.gov]
- 3. ilcdover.com [ilcdover.com]
- 4. ashp.org [ashp.org]
- 5. This compound - CAS:26904-64-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
Validation & Comparative
Oxysophocarpine vs sophocarpine: a comparative review of pharmacological activity
A comprehensive analysis of the pharmacological activities of oxysophocarpine (B1678127) and sophocarpine (B1681056), two closely related quinolizidine (B1214090) alkaloids, reveals distinct and overlapping therapeutic potentials. This guide synthesizes experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.
This compound and sophocarpine, primarily extracted from plants of the Sophora genus, have a long history in traditional medicine and are now the subject of modern pharmacological research. While structurally similar, the presence of an N-oxide group in this compound subtly alters its physicochemical properties, leading to differences in biological activity. This review comparatively examines their anti-inflammatory, analgesic, anticancer, and antiviral properties, supported by available experimental data and methodologies.
Anti-inflammatory Activity
Both this compound and sophocarpine exhibit significant anti-inflammatory effects, mediated through the modulation of key inflammatory pathways.
Sophocarpine has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. In a study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, sophocarpine at concentrations of 50 and 100 μg/ml significantly suppressed the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] This effect was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the inhibition of the JNK and p38 MAPK signaling pathways and NF-κB activation.[1] In animal models, sophocarpine administered at doses of 20, 40, and 80 mg/kg significantly inhibited xylene-induced ear edema in mice.[2] Furthermore, sophocarpine demonstrated the most potent inhibitory effect on TNF-α and IL-6 production in both RAW264.7 cells and murine primary macrophages when compared to other alkaloids like matrine (B1676216) and oxymatrine.
This compound also demonstrates potent anti-inflammatory properties. In a study on carrageenan-induced inflammatory pain in mice, this compound significantly reduced paw edema and neutrophil infiltration.[3] It was found to suppress the overexpression of COX-2, TNF-α, IL-1β, and IL-6 by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[3]
Comparative Summary: While both compounds are effective anti-inflammatory agents, direct comparative studies are lacking. Sophocarpine has been shown to be more potent than some other related alkaloids in inhibiting specific cytokines. Both compounds appear to target the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.
Experimental Protocols: Anti-inflammatory Activity
LPS-induced Pro-inflammatory Cytokine Production in RAW 264.7 Cells (for Sophocarpine): RAW 264.7 macrophages were cultured and seeded in 96-well plates. The cells were pre-treated with various concentrations of sophocarpine (50 and 100 μg/ml) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/ml) for 24 hours. The cell culture supernatants were then collected, and the concentrations of NO, TNF-α, and IL-6 were measured using the Griess reagent and specific ELISA kits, respectively. For mechanism studies, protein expression of iNOS, COX-2, and phosphorylated forms of JNK, p38, and IκB were determined by Western blot analysis.[1]
Carrageenan-Induced Paw Edema in Mice (for this compound): Male ICR mice were injected with 0.1 ml of 1% carrageenan solution into the subplantar region of the right hind paw to induce edema. This compound at various doses was administered intraperitoneally 30 minutes before the carrageenan injection. The paw volume was measured using a plethysmometer at different time points after carrageenan injection. The percentage of edema inhibition was calculated by comparing the paw volume of the treated group with the control group. Histological analysis of the paw tissue was performed to assess inflammatory cell infiltration.[3]
Analgesic Activity
Both alkaloids have demonstrated notable analgesic effects in various animal models of pain.
Sophocarpine has been reported to possess both central and peripheral analgesic properties.[4] In the acetic acid-induced writhing test in mice, sophocarpine at doses of 40 and 80 mg/kg produced a dose-dependent inhibition of writhing, with the highest dose resulting in a 47.7% reduction.[2] In the hot plate test, sophocarpine (20, 40, and 80 mg/kg) significantly increased the pain threshold latency in a dose-dependent manner.[2]
This compound has also been shown to have anti-nociceptive effects. In a study using thermal and chemical pain models in mice, intraperitoneal administration of this compound (80 mg/kg) significantly increased the tail withdrawal latency in the warm water tail-flick test.[2]
Experimental Protocols: Analgesic Activity
Acetic Acid-Induced Writhing Test in Mice (for Sophocarpine): Male Kunming mice were intraperitoneally injected with 0.7% acetic acid solution (10 ml/kg) to induce writhing. Sophocarpine (20, 40, and 80 mg/kg) or a control vehicle was administered intraperitoneally 30 minutes before the acetic acid injection. The number of writhes (a response characterized by abdominal constriction and stretching of the hind limbs) was counted for 15 minutes, starting 5 minutes after the acetic acid injection. The percentage of inhibition of writhing was calculated by comparing the treated groups with the control group.[2]
Warm Water Tail-Flick Test in Mice (for this compound): The distal 3 cm of the mouse's tail was immersed in a warm water bath maintained at 52 ± 0.5 °C. The time taken for the mouse to flick its tail out of the water (tail-flick latency) was recorded as a measure of the pain threshold. A cut-off time of 10 seconds was set to prevent tissue damage. This compound (at various doses) or a control vehicle was administered, and the tail-flick latency was measured at different time points post-administration.[2]
Anticancer Activity
The anticancer potential of both this compound and sophocarpine is an active area of research, with studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis.
Sophocarpine has been shown to have inhibitory effects on various cancer cell lines. However, specific IC50 values vary depending on the cell line and the study. For instance, one study reported an IC50 value for sophocarpine in a particular cancer cell line, but comparative data for this compound in the same cell line is not available.
This compound has also been investigated for its anti-tumor properties.
Comparative Summary: Due to the lack of studies using the same cancer cell lines and experimental conditions, a direct comparison of the anticancer potency of this compound and sophocarpine is not feasible at this time. Future head-to-head studies are necessary to determine their relative efficacy.
Experimental Protocols: Anticancer Activity
MTT Assay for Cell Viability: Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compound (sophocarpine or this compound) for a specified period (e.g., 24, 48, or 72 hours). After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) was determined from the dose-response curve.
Antiviral Activity
Both compounds have shown promise as antiviral agents against a range of viruses.
Sophocarpine has been reported to inhibit the replication of several viruses. For example, it has shown activity against the hepatitis B virus (HBV) and enterovirus 71 (EV71).[5] In one study, sophocarpine was more effective at reducing hepatitis B surface antigen (HBsAg) levels in HepG2.2.15 cells compared to sophoridine (B192422) and lamivudine.[6]
This compound has demonstrated antiviral activity against respiratory syncytial virus (RSV).[7][8] In RSV-infected A549 lung epithelial cells, this compound inhibited viral replication and suppressed the production of pro-inflammatory cytokines and chemokines.[7][8]
Comparative Summary: There are no direct comparative studies evaluating the antiviral efficacy of this compound and sophocarpine against the same virus. Their antiviral activities appear to be virus-specific, highlighting the need for broader screening and direct comparative analyses.
Experimental Protocols: Antiviral Activity
Plaque Reduction Assay (for RSV with this compound): A549 cells were seeded in 6-well plates and grown to confluence. The cell monolayers were then infected with a specific plaque-forming unit (PFU) of RSV for 2 hours. After infection, the virus-containing medium was removed, and the cells were overlaid with a medium containing 1% methylcellulose (B11928114) and various concentrations of this compound. The plates were incubated for several days until viral plaques were visible. The cells were then fixed and stained with crystal violet, and the number of plaques was counted. The percentage of plaque reduction was calculated relative to the untreated virus-infected control.[7]
Signaling Pathways
The pharmacological effects of this compound and sophocarpine are mediated by their interaction with various intracellular signaling pathways.
Sophocarpine primarily modulates the NF-κB and MAPK (JNK and p38) signaling pathways to exert its anti-inflammatory effects.
This compound has been shown to influence the MAPK (ERK) and Nrf2 signaling pathways in its anti-inflammatory and antiviral activities.
Below are simplified diagrams illustrating the key signaling pathways modulated by each compound based on the available literature.
Caption: Sophocarpine's anti-inflammatory mechanism.
Caption: this compound's anti-inflammatory mechanism.
Conclusion
This compound and sophocarpine are promising natural compounds with a broad spectrum of pharmacological activities. Both exhibit significant anti-inflammatory and analgesic effects, with evidence suggesting their involvement in crucial signaling pathways such as NF-κB and MAPK. Their anticancer and antiviral activities also warrant further investigation.
A key limitation in the current body of research is the scarcity of direct head-to-head comparative studies. Such studies are essential to definitively establish the relative potency and therapeutic advantages of one compound over the other for specific indications. Future research should focus on conducting these comparative analyses under standardized experimental conditions to provide a clearer picture of their therapeutic potential and guide future drug development efforts.
Data Presentation
Table 1: Comparative Anti-inflammatory Activity
| Compound | Model | Doses/Concentrations | Key Findings | Reference |
| Sophocarpine | LPS-induced RAW 264.7 cells | 50 and 100 μg/ml | Significant inhibition of NO, TNF-α, and IL-6 production. | [1] |
| Xylene-induced ear edema (mice) | 20, 40, 80 mg/kg | Dose-dependent inhibition of edema. | [2] | |
| This compound | Carrageenan-induced paw edema (mice) | Not specified | Reduced paw edema and neutrophil infiltration. | [3] |
| Suppressed COX-2, TNF-α, IL-1β, and IL-6 expression. | [3] |
Table 2: Comparative Analgesic Activity
| Compound | Model | Doses | Key Findings | Reference |
| Sophocarpine | Acetic acid-induced writhing (mice) | 40 and 80 mg/kg | 47.7% inhibition at 80 mg/kg. | [2] |
| Hot plate test (mice) | 20, 40, 80 mg/kg | Dose-dependent increase in pain threshold. | [2] | |
| This compound | Warm water tail-flick (mice) | 80 mg/kg | Significant increase in tail withdrawal latency. | [2] |
Table 3: Comparative Antiviral Activity
| Compound | Virus | Cell Line/Model | Key Findings | Reference |
| Sophocarpine | Hepatitis B Virus (HBV) | HepG2.2.15 cells | More effective at reducing HBsAg than sophoridine and lamivudine. | [6] |
| Enterovirus 71 (EV71) | Vero cells | Inhibited viral replication. | [5] | |
| This compound | Respiratory Syncytial Virus (RSV) | A549 cells | Inhibited viral replication and pro-inflammatory cytokine production. | [7][8] |
References
- 1. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-nociceptive and anti-inflammatory activity of sophocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Oxysophocarpine and Other Matrine-Type Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activities of Oxysophocarpine against other prominent matrine-type alkaloids, supported by experimental data. This document details the comparative efficacy in anti-inflammatory, anti-cancer, and antiviral activities, outlines the underlying signaling pathways, and provides comprehensive experimental protocols for the cited studies.
Introduction to Matrine-Type Alkaloids
Matrine-type alkaloids are a class of quinolizidine (B1214090) alkaloids predominantly found in plants of the Sophora genus. These compounds, including Matrine (B1676216), Oxymatrine, Sophoridine (B192422), and this compound, have garnered significant interest in the scientific community for their diverse and potent pharmacological effects. These effects range from anti-inflammatory and immunomodulatory to anticancer and antiviral activities. This guide focuses on a comparative analysis of this compound with other key matrine-type alkaloids to inform future research and drug development endeavors.
Comparative Pharmacological Activities
This section provides a comparative overview of the anti-inflammatory, anti-cancer, and antiviral activities of this compound and other selected matrine-type alkaloids, supported by quantitative data where available.
Anti-Inflammatory Activity
Matrine-type alkaloids exhibit significant anti-inflammatory properties by modulating various inflammatory pathways. Comparative studies have shown differences in their potency. For instance, one study found that among five alkaloids tested (sophocarpine, sophoridine, cytisine, aloperine, and matrine), sophocarpine (B1681056) demonstrated the most significant anti-inflammatory effect.
| Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Inhibition of osteoclast differentiation | Mouse Bone Marrow Macrophages (BMMs) | N/A (Effective at 10, 20, 40 µM) | [1] |
| Matrine | Inhibition of TNF-α and IL-6 production | RAW264.7 | N/A | [2] |
| Sophoridine | Inhibition of pro-inflammatory cytokines | RAW264.7 and THP-1 | N/A | [3] |
| Sophocarpine | Inhibition of NO production | RAW 264.7 | N/A (Effective at 50 and 100µg/ml) | [4] |
| Compound 31b (matrine-type) | Inhibition of NO production | RAW 264.7 | Stronger than matrine | [5] |
| 7-epi-sophoramine | Inhibition of pro-inflammatory factors | Not Specified | 15.6 - 47.8 | [6] |
Anti-Cancer Activity
The cytotoxic effects of matrine-type alkaloids against various cancer cell lines have been extensively studied. Sophoridine, for example, has been approved as an antitumor agent in China.[7] Derivatives of sophoridine have shown enhanced anticancer activity compared to the parent compound.[8]
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| This compound | Not specified | N/A | |
| Matrine | MNK45 (gastric cancer) | ~2175 (540 µg/ml) | [9] |
| Sophoridine | SGC7901 (gastric cancer) | 3.52 | [8] |
| AGS (gastric cancer) | 3.91 | [8] | |
| Sophoridine Derivative (Compound 7) | HepG2, SMMC-7721, Hela, CNE1, CNE2, MCF7 | 0.93 - 1.89 | [8] |
| Sophoridine Derivative (Compound 3) | HepG2, HCT116, H1299, U87, MCF-7, KB | 11 - 41 | [8] |
| Sophoridine Derivative (Compound 2) | MCF-7, MCF-7/AMD | 3.1 | [10] |
Antiviral Activity
Several matrine-type alkaloids have demonstrated efficacy against a range of viruses. Sophoridine has been shown to possess more potent anti-HBV activity compared to matrine, oxymatrine, and sophocarpine.[10]
| Alkaloid | Virus | Cell Line | IC50 | Reference |
| This compound | Coxsackie virus B3 (CVB3) | Not specified | 26.62–252.18 µM | |
| Matrine | Hepatitis B Virus (HBV) | HepG2.2.15 | Comparable to Sophoridine | [10] |
| Sophoridine | Hepatitis B Virus (HBV) | HepG2.2.15 | More potent than matrine, oxymatrine, and sophocarpine | [10] |
| Sophocarpine | Enterovirus 71 (EV71) | Vero | 1416 µM (350 µg/ml) | [11] |
| (-)-12β-hydroxythis compound | Coxsackie virus B3 (CVB3) | Not specified | 26.62–252.18 µM | |
| (+)-sophoranol | Coxsackie virus B3 (CVB3) | Not specified | 26.62–252.18 µM | |
| (-)-14β-hydroxymatrine | Coxsackie virus B3 (CVB3) | Not specified | 26.62–252.18 µM | |
| (+)-12α-hydrthis compound | Influenza A (H3N2) | Not specified | 63.07–242.46 µM | |
| (-)-12β-hydrthis compound | Influenza A (H3N2) | Not specified | 63.07–242.46 µM | |
| (+)-sophoramine | Influenza A (H3N2) | Not specified | 63.07–242.46 µM |
Comparative Pharmacokinetics
The pharmacokinetic profiles of these alkaloids influence their therapeutic potential. Studies in rats have provided initial data on their absorption, distribution, metabolism, and excretion.
| Alkaloid | Animal Model | Administration | Key Parameters | Reference |
| This compound | Rat | Oral (15 mg/kg) | Cmax: ~400 ng/mL, Tmax: ~0.5 h | [12] |
| Matrine | Rat | Oral (2 mg/kg) | Cmax: 94.6 ± 38.6 ng/mL, Tmax: 105 ± 30 min, Absolute Bioavailability: 17.1 ± 5.4% | [13] |
| Rat | Intravenous (15 mg/kg) | t1/2: 2.60 ± 1.25 h, Vd: 6175 ± 2540 mL, CL: 1727 ± 475.6 mL·h-1·kg-1 | [14] | |
| Sophoridine | Rat | Oral (20 mg/kg) | Low absolute bioavailability: 2.32% | [15][16] |
| Rat | Sublingual vein injection (2 mg/kg) | - | [15][16] |
Signaling Pathways
The pharmacological effects of matrine-type alkaloids are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound, Matrine, and Sophoridine have all been shown to inhibit the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][4]
Caption: Inhibition of the NF-κB signaling pathway by matrine-type alkaloids.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Matrine has been shown to regulate this pathway in various cancer cells, leading to the inhibition of tumor growth.[17][18][19][20][21]
Caption: Modulation of the PI3K/Akt signaling pathway by Matrine.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Sophoridine has been shown to activate the JNK and ERK components of the MAPK pathway in pancreatic cancer cells, leading to apoptosis and cell cycle arrest.[3][22][23]
Caption: Activation of the MAPK signaling pathway by Sophoridine.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay is used to evaluate the potential of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[24][25][26][27]
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Assay Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test alkaloids for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Experimental Workflow:
Caption: Workflow for the Nitric Oxide Production Inhibition Assay.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][12][28]
Cell Culture:
-
Culture the desired cancer cell line in the appropriate medium supplemented with 10% FBS and antibiotics.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
Assay Protocol:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test alkaloids for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Antiviral Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.[9][26][29]
Cell Culture and Virus Propagation:
-
Culture a suitable host cell line (e.g., Vero cells for Enterovirus 71) in the appropriate medium.
-
Propagate the virus stock in the host cells and determine the viral titer (plaque-forming units per mL, PFU/mL).
Assay Protocol:
-
Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test alkaloids.
-
In separate tubes, pre-incubate a known amount of virus (e.g., 100 PFU) with each dilution of the test compound for 1 hour at 37°C. A virus control without the compound is also prepared.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread. The overlay medium should also contain the respective concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration that reduces the number of plaques by 50%.
References
- 1. This compound attenuates inflammatory osteolysis by modulating the NF-κb pathway and the reactive oxygen species-related Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Anti-cancer potential of sophoridine and its derivatives: Recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. apexbt.com [apexbt.com]
- 10. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sophocarpine against enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Biopharmaceutical and pharmacokinetic characterization of matrine as determined by a sensitive and robust UPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study of Matrine Injection in Rats with Different Administration Ration Routes by LC-MS/MS Method [journal11.magtechjournal.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Regulatory effects of antitumor agent matrine on FOXO and PI3K-AKT pathway in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Matrine inhibits bladder cancer cell growth and invasion in vitro through PI3K/AKT signaling pathway: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel matrine derivate inhibits differentiated human hepatoma cells and hepatic cancer stem-like cells by suppressing PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
Validating the neuroprotective effects of Oxysophocarpine in different neuronal cell lines
For researchers and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Oxysophocarpine (B1678127) (OSC), a quinolizidine (B1214090) alkaloid, has emerged as a promising candidate, demonstrating significant neuroprotective effects in various in vitro models. This guide provides a comprehensive comparison of this compound with other notable neuroprotective compounds—Nimodipine, Edaravone (B1671096), and Gastrodin—supported by experimental data from studies on different neuronal cell lines.
This comparative analysis delves into the cellular and molecular mechanisms underlying the neuroprotective actions of these compounds, offering a valuable resource for evaluating their potential therapeutic applications in neurodegenerative diseases and ischemic brain injury.
Performance Comparison of Neuroprotective Compounds
The efficacy of this compound and its alternatives has been evaluated across several key parameters of neuroprotection, including the enhancement of cell viability, reduction of apoptosis, and modulation of critical signaling pathways. The following tables summarize the quantitative data from various studies, providing a clear comparison of their performance in different neuronal cell lines under various neurotoxic insults.
Cell Viability and Apoptosis Inhibition
| Compound | Cell Line | Neurotoxic Insult | Concentration(s) | % Increase in Cell Viability (approx.) | % Decrease in Apoptosis (approx.) |
| This compound | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) | 1, 2, 5 µM | 30-40% (at 5 µM)[1][2] | - |
| HT-22 | Glutamate | 1.25, 2.5, 5, 10 µM | - | 71% (at 10 µM)[3] | |
| Nimodipine | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) | 12 µM | ~30%[1][4] | - |
| Neuronal Cells | Osmotic Stress | 10, 20 µM | 5-10%[5] | 36%[5] | |
| Neuronal Cells | Oxidative Stress | 10, 20 µM | - | 18-30%[5] | |
| Neuronal Cells | Cisplatin (B142131) | - | up to 23.6%[6] | - | |
| Edaravone | HT22 | Hydrogen Peroxide (H₂O₂) | 10-100 µM | Dose-dependent increase | Significant decrease[7] |
| SH-SY5Y | Amyloid-β₂₅₋₃₅ | 40 µM | Significant increase | Significant decrease[8] | |
| Gastrodin | PC12 | Glutamate | 0.1, 1, 10 µM | ~50% (at 10 µM) | Significant decrease[9] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 50, 100, 200 µg/ml | ~24% (at 200 µg/ml)[10] | 64% (at 200 µg/ml)[10] |
Modulation of Key Signaling Pathways
| Compound | Cell Line | Pathway Modulated | Key Molecules | Observed Effect |
| This compound | HT-22 | Nrf2/HO-1 | Nrf2, HO-1 | Upregulation[3] |
| Primary Hippocampal Neurons | MAPK | p-ERK1/2, p-JNK1/2, p-p38 | Downregulation[11] | |
| Nimodipine | Neuronal Cells | AKT/CREB | p-AKT, p-CREB | Upregulation[5] |
| Edaravone | SH-SY5Y | Nrf2/ARE | Nrf2, HO-1, SOD | Upregulation[8] |
| Chondrocytes | Nrf2/HO-1 | NRF2, HO-1 | Upregulation and nuclear translocation of NRF2[12] | |
| Gastrodin | PC12 | CaMKII/ASK-1/p38 MAPK | p-CaMKII, p-ASK-1, p-p38 | Inhibition[9][13] |
| PC12 | Apoptosis-related proteins | Bax/Bcl-2 ratio, Caspase-3, Cytochrome C | Decreased Bax/Bcl-2 ratio, inhibition of Caspase-3 and Cytochrome C[9][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of these neuroprotective compounds.
Cell Viability Assays
MTT Assay: This colorimetric assay assesses cell metabolic activity.
-
Neuronal cells are seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and cultured overnight.
-
The cells are then pre-treated with various concentrations of the test compound (this compound, Nimodipine, Edaravone, or Gastrodin) for a specified duration (e.g., 1-2 hours).
-
Following pre-treatment, the neurotoxic agent (e.g., glutamate, H₂O₂, OGD) is added to induce cell damage, and the plates are incubated for 24-48 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
LDH Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cells are cultured and treated with the test compounds and neurotoxins as described for the MTT assay.
-
After the treatment period, the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
The amount of LDH release is indicative of the extent of cell damage and is typically expressed as a percentage of the positive control (cells treated with a lysis solution).
Apoptosis Assays
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
-
Cells are cultured on coverslips or in chamber slides and subjected to the experimental treatments.
-
After treatment, the cells are fixed with a solution like 4% paraformaldehyde.
-
The fixed cells are then permeabilized to allow the entry of the TUNEL reaction mixture.
-
The TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, is added to the cells and incubated in a humidified chamber.
-
The nuclei are counterstained with a DNA-binding dye such as DAPI.
-
The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy. In one study, glutamate-treated HT-22 cells showed a 55.99% ± 4.11% apoptosis rate, which was reduced to 15.88% ± 2.01% with 10 µM this compound treatment.[3]
Flow Cytometry with Annexin V/PI Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are harvested after treatment and washed with cold PBS.
-
The cells are then resuspended in a binding buffer.
-
Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Following experimental treatments, cells are lysed to extract total proteins.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, p-ERK, Caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of Action
The neuroprotective effects of this compound and its alternatives are mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved.
Caption: this compound's activation of the Nrf2/HO-1 pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimodipine-Dependent Protection of Schwann Cells, Astrocytes and Neuronal Cells from Osmotic, Oxidative and Heat Stress Is Associated with the Activation of AKT and CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nimodipine protects Schwann and neuronal cells from cell death induced by cisplatin without affecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrodin Inhibits Glutamate-Induced Apoptosis of PC12 Cells via Inhibition of CaMKII/ASK-1/p38 MAPK/p53 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection of Gastrodia elata polyphenols against H2O2-induced PC12 cell cytotoxicity by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effect of edaravone on osteoarthritis: targeting NRF2 signaling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gastrodin inhibits glutamate-induced apoptosis of PC12 cells via inhibition of CaMKII/ASK-1/p38 MAPK/p53 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of Oxysophocarpine's anti-inflammatory effects in a secondary model
A comprehensive analysis of Oxysophocarpine's (OSC) anti-inflammatory properties in established secondary in vivo models. This guide provides a comparative overview of its efficacy against standard anti-inflammatory agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated significant anti-inflammatory activity in various preclinical studies. This guide synthesizes the available in vivo data to offer a comparative perspective on its performance, focusing on two widely recognized secondary models of inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury.
Disclaimer: Direct head-to-head comparative studies evaluating the in vivo efficacy of this compound against other anti-inflammatory agents in the same experimental settings are not extensively available in publicly accessible literature. The following comparison is based on data from independent studies utilizing similar inflammatory models.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents. Carrageenan injection into the rodent paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia, mediated by the release of pro-inflammatory molecules including histamine, bradykinin, prostaglandins, and cytokines.
Efficacy of this compound
Studies have shown that this compound significantly mitigates the inflammatory response in this model. It has been observed to reduce paw edema volume and decrease the infiltration of neutrophils into the inflamed tissue.[1] Furthermore, OSC treatment leads to a marked reduction in the levels of key inflammatory mediators.
Table 1: Effect of this compound on Carrageenan-Induced Inflammation
| Parameter | Treatment Group | Dose | Result |
| Paw Edema Volume | This compound | 20 mg/kg | Significant reduction compared to control[1] |
| Neutrophil Infiltration | This compound | 20 mg/kg | Significant reduction in neutrophil numbers in paw tissue[1] |
| TNF-α Level | This compound | 20 mg/kg | Significant suppression in paw tissue[1] |
| IL-1β Level | This compound | 20 mg/kg | Significant suppression in paw tissue[1] |
| IL-6 Level | This compound | 20 mg/kg | Significant suppression in paw tissue[1] |
| PGE2 Level | This compound | 20 mg/kg | Significant suppression in paw tissue[1] |
Comparative Performance: Indomethacin
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is a standard positive control in the carrageenan-induced paw edema model. While direct comparative data with this compound is limited, the effects of a related compound, sophocarpine (B1681056), have been compared to the NSAID aspirin (B1665792), showing comparable, albeit slightly lower, efficacy in a similar model. For instance, at a dose of 80 mg/kg, sophocarpine produced a 47.7% protection against acetic acid-induced writhing, whereas aspirin at 100 mg/kg resulted in 78.6% inhibition.[2]
Lipopolysaccharide-Induced Acute Lung Injury (ALI) Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of acute lung injury, which is characterized by a severe inflammatory response, neutrophil accumulation in the lungs, and damage to the alveolar-capillary barrier.
Efficacy of this compound
In murine models of LPS-induced ALI, this compound has been shown to confer significant protection. Treatment with OSC reduces the influx of neutrophils into the bronchoalveolar lavage fluid (BALF) and suppresses the production of pro-inflammatory cytokines.[3]
Table 2: Effect of this compound on LPS-Induced Acute Lung Injury
| Parameter | Treatment Group | Dose | Result |
| Neutrophil Infiltration (in BALF) | This compound | 20 mg/kg & 40 mg/kg | Significant decrease in neutrophil proportion compared to LPS group[3] |
| IL-1β Level (in BALF) | This compound | 20 mg/kg & 40 mg/kg | Significant reduction compared to LPS group[3] |
| IL-6 Level (in BALF) | This compound | 20 mg/kg & 40 mg/kg | Significant reduction compared to LPS group[3] |
Comparative Performance: Dexamethasone
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.
In the context of carrageenan-induced inflammation, this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] This, in turn, suppresses the downstream expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Caption: this compound's inhibition of the ERK1/2 signaling pathway.
In LPS-induced acute lung injury, this compound has been found to regulate the KIT/PI3K signaling pathway.[5] By modulating this pathway, OSC can reduce inflammatory cytokine production, decrease neutrophil aggregation, and inhibit apoptosis of lung epithelial cells.
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animals: Male Kunming mice (18-22 g).
-
Procedure: A 1% carrageenan solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Treatment: this compound (e.g., 20 mg/kg) is administered intraperitoneally 30 minutes before carrageenan injection.
-
Measurements: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection. Paw tissue is collected for histological analysis (neutrophil infiltration) and measurement of inflammatory mediators (TNF-α, IL-1β, IL-6, PGE2) by ELISA or RT-PCR.[1]
Caption: Experimental workflow for carrageenan-induced paw edema.
LPS-Induced Acute Lung Injury
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Procedure: Mice are challenged with an intranasal administration of LPS (e.g., 5 mg/kg) to induce lung injury.
-
Treatment: this compound (e.g., 20 or 40 mg/kg) is administered, for example, by oral gavage for a number of days prior to LPS challenge.
-
Measurements: 24 hours after LPS administration, bronchoalveolar lavage fluid (BALF) is collected to determine total and differential cell counts (specifically neutrophils). The BALF supernatant is used to measure the levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA. Lung tissue may also be collected for histological examination.[3]
Caption: Experimental workflow for LPS-induced acute lung injury.
Conclusion
The available in vivo data robustly supports the anti-inflammatory potential of this compound in secondary models of inflammation. Its ability to modulate key signaling pathways, such as ERK1/2 and KIT/PI3K, and consequently reduce inflammatory mediators and cellular infiltration, positions it as a compound of interest for further investigation in the context of inflammatory diseases. While direct comparative studies with standard-of-care drugs are needed for a definitive assessment of its relative potency, the existing evidence suggests that this compound exhibits significant anti-inflammatory effects that warrant continued research and development.
References
- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Oxysophocarpine's Mechanism of Action: A Comparative Guide Utilizing Gene Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxysophocarpine (OSC), a natural alkaloid with potent anti-inflammatory and anti-fibrotic properties, and its alternatives. We delve into the cross-validation of OSC's mechanism of action, primarily focusing on its interplay with the NF-κB and Nrf2 signaling pathways, and draw inferences from studies utilizing gene knockout models to substantiate these pathways' roles in relevant disease states.
This compound's Mechanism of Action: Targeting Key Inflammatory and Oxidative Stress Pathways
This compound has been shown to exert its therapeutic effects by modulating two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
Inhibition of the NF-κB Pathway: this compound has been demonstrated to suppress the activation of NF-κB.[1][2] This inhibition is crucial in mitigating inflammatory responses, as NF-κB controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Studies have shown that OSC can reduce the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1][3] While direct validation of OSC's effect in NF-κB knockout models is not yet available, the critical role of NF-κB in inflammation is well-established through such models. For instance, studies using NF-κB knockout mice have shown reduced inflammation in various disease models, thereby indirectly supporting the therapeutic potential of NF-κB inhibitors like this compound.
Activation of the Nrf2 Pathway: this compound has been found to activate the Nrf2 signaling pathway.[1][4] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes. This action helps to counteract oxidative stress, a key contributor to tissue damage in many diseases. The importance of the Nrf2 pathway in protecting against conditions like liver fibrosis has been validated in Nrf2 knockout mice, which exhibit increased susceptibility to fibrotic stimuli.[5] The ability of OSC to activate this protective pathway highlights its potential as a therapeutic agent against diseases with an oxidative stress component.
Comparative Analysis: this compound vs. Alternative Therapies
To provide a comprehensive overview, this section compares this compound with other compounds targeting similar pathways or disease indications, with a focus on evidence from gene knockout models.
| Therapeutic Agent | Target Pathway(s) | Disease Indication(s) | Evidence from Gene Knockout Models | Key Findings in Gene Knockout Models |
| This compound | NF-κB (inhibition), Nrf2 (activation) | Inflammation, Liver Fibrosis, Neuroprotection | Indirect | Studies on NF-κB and Nrf2 knockout mice validate the critical role of these pathways in inflammation and fibrosis, supporting the therapeutic rationale for OSC. |
| Ibuprofen (B1674241) | Cyclooxygenase (COX) / NF-κB | Inflammation, Pain | Yes (nfkb1-/- mice) | In nfkb1-/- mice, which exhibit enhanced NF-κB activation and chronic inflammation, ibuprofen treatment reduced neuroinflammation and improved cognitive function.[6] |
| Pirfenidone | TGF-β, TNF-α, Nrf2 | Idiopathic Pulmonary Fibrosis, Liver Fibrosis | Indirect (Nrf2) | Pirfenidone's anti-fibrotic effects are partly attributed to the induction of Nrf2 expression.[5] Nrf2 knockout mice show increased susceptibility to pulmonary fibrosis.[7] |
| Nintedanib | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis | Not explicitly found in searches | Nintedanib is a tyrosine kinase inhibitor with anti-fibrotic and anti-angiogenic effects. |
| Clemastine (B1669165) | Histamine H1 receptor, NF-κB | Allergic conditions, Multiple Sclerosis | Indirect | Studies have linked the anti-inflammatory activity of clemastine to its ability to inhibit NF-κB.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a 96-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After 24 hours, treat the cells with this compound or other compounds at various concentrations.
-
Induce NF-κB activation with a stimulant such as TNF-α or LPS.
-
-
Lysis and Luminescence Measurement:
-
After the desired incubation time, lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the untreated control.
-
Nrf2 Activation Assay
This assay measures the activation of the Nrf2 transcription factor.
Principle: This assay quantifies the amount of activated Nrf2 in nuclear extracts that can bind to its consensus DNA sequence.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells or tissues with this compound or other test compounds.
-
Isolate the nuclear fraction from the cells or tissues using a nuclear extraction kit.
-
-
Nrf2 Binding Assay:
-
Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Incubate to allow the binding of activated Nrf2.
-
-
Detection:
-
Add a primary antibody specific to Nrf2.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Quantify the amount of activated Nrf2 by comparing the absorbance of the treated samples to that of the untreated controls.
-
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the Nrf2 signaling pathway.
Caption: Experimental workflow for validating drug mechanism using a gene knockout model.
References
- 1. This compound attenuates inflammatory osteolysis by modulating the NF-κb pathway and the reactive oxygen species-related Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses TRAF6 level to ameliorate oxidative stress and inflammatory factors secretion in mice with dextran sulphate sodium (DSS) induced-ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of NRF2 in Fibrotic Diseases: From Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti‐inflammatory treatment rescues memory deficits during aging in nfkb1 −/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of Nrf2 promotes alveolar type 2 cell loss in irradiated, fibrotic lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Oxysophocarpine's Effect on the Nrf2/HO-1 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oxysophocarpine's effect on the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, benchmarked against other known Nrf2 activators. The information is compiled from independent research studies to offer an objective overview supported by experimental data.
Introduction to the Nrf2/HO-1 Pathway
The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including HO-1, leading to their transcription and subsequent protein expression. Activation of this pathway is a key therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative disorders, inflammatory diseases, and cancer.
This compound as an Activator of the Nrf2/HO-1 Pathway
This compound, a quinolizidine (B1214090) alkaloid, has been identified as an activator of the Nrf2/HO-1 pathway. Independent studies have demonstrated its potential in neuroprotection and in mitigating virus-induced lung injury through this mechanism.[1][2] Research has shown that this compound promotes the nuclear translocation of Nrf2 and upregulates the protein expression of HO-1.[1] This activity is associated with a reduction in reactive oxygen species (ROS) and the inhibition of apoptosis.[1]
Comparison of Nrf2/HO-1 Pathway Activators
This section compares the performance of this compound with other well-established Nrf2 activators, namely Sulforaphane, Curcumin (B1669340), and Resveratrol. The data presented is collated from various independent studies.
Quantitative Data on Nrf2/HO-1 Activation
The following table summarizes the quantitative data on the activation of the Nrf2/HO-1 pathway by this compound and alternative activators. Data for this compound is limited to qualitative descriptions of upregulation from Western blot images, as specific fold-change values were not available in the reviewed literature.
| Compound | Assay | Cell Line | Treatment | Nrf2 Activation (Fold Change) | HO-1 Activation (Fold Change) | Reference |
| This compound | Western Blot | HT-22 | 10 µM | Upregulated (qualitative) | Upregulated (qualitative) | [3] |
| Sulforaphane | Western Blot | BEAS-2B | 10 µM for 24h | ~2.5 | ~4.0 | [4] |
| Sulforaphane | RT-PCR | Mixed glial cells | 3.0 µM for 24h | - | ~12.0 (mRNA) | [5] |
| Curcumin | Western Blot | Human Nasal Fibroblasts | 5 µM | Increased (qualitative) | Increased (qualitative) | [6] |
| Resveratrol | Western Blot | HK2 cells | H₂O₂ + Resveratrol | ~1.2 | Increased (qualitative) | [1] |
| Resveratrol | Western Blot | N9 Microglia | OGD/R + 20 µM Resveratrol | Increased (qualitative) | Increased (qualitative) | [2] |
EC50 Values for Nrf2 Activation (Luciferase Reporter Assay)
| Compound | EC50 (µM) | Cell Line | Reference |
| Sulforaphane | 33 | AREc32 | [5] |
| Curcumin | 36 | AREc32 | [5] |
| This compound | Not Reported | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the activation of the Nrf2/HO-1 pathway.
Western Blotting for Nrf2 and HO-1 Expression
Objective: To quantify the protein levels of total Nrf2, nuclear Nrf2, and HO-1.
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For nuclear Nrf2, a nuclear extraction kit is used to separate cytoplasmic and nuclear fractions.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2 (e.g., 1:1000 dilution) and HO-1 (e.g., 1:1000 dilution). An antibody against a housekeeping protein (e.g., β-actin or GAPDH for total protein, Lamin B1 for nuclear protein) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software (e.g., ImageJ). The protein expression levels are normalized to the loading control.
Immunofluorescence for Nrf2 Nuclear Translocation
Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture: Cells are grown on glass coverslips in a culture dish.
-
Treatment: Cells are treated with the compound of interest for the desired time.
-
Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Cells are blocked with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against Nrf2 (e.g., 1:200 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Cells are washed with PBS and then incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour in the dark.
-
Nuclear Staining: The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: The coverslips are mounted on glass slides with a mounting medium and observed under a fluorescence microscope.
Nrf2 Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of Nrf2.
Protocol:
-
Cell Line: A cell line stably or transiently transfected with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) in its promoter is used (e.g., AREc32 cells).
-
Cell Seeding: Cells are seeded in a multi-well plate.
-
Treatment: Cells are treated with various concentrations of the test compound.
-
Cell Lysis: After the incubation period, the cells are lysed using a luciferase assay lysis buffer.
-
Luciferase Activity Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the protein concentration or to a co-transfected control reporter (e.g., Renilla luciferase). The fold induction of Nrf2 activity is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Nrf2/HO-1 signaling pathway activated by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical comparison of data availability for Nrf2 activators.
Conclusion
Independent studies confirm that this compound activates the Nrf2/HO-1 signaling pathway, demonstrating its potential as a therapeutic agent for conditions involving oxidative stress. However, a direct quantitative comparison with other well-established Nrf2 activators is currently challenging due to the limited availability of specific fold-change and EC50 data for this compound. Further research employing standardized assays, such as luciferase reporter assays and quantitative Western blotting, is necessary to precisely determine its potency and efficacy relative to other compounds in this class. This will be crucial for its future development and clinical application.
References
- 1. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol Inhibits Oxidative Stress and Regulates M1/M2-Type Polarization of Microglia via Mediation of the Nrf2/Shh Signaling Cascade after OGD/R Injury In Vitro | MDPI [mdpi.com]
- 3. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the Nrf2/HO-1 pathway by curcumin inhibits oxidative stress in human nasal fibroblasts exposed to urban particulate matter | springermedizin.de [springermedizin.de]
Validating Oxysophocarpine's Targets: A Comparative Guide Using Molecular Docking and Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxysophocarpine's performance against other alternatives in targeting key signaling pathways implicated in various diseases. We present supporting data from molecular docking studies and highlight the experimental protocols necessary for validation through binding assays.
Introduction to this compound and Its Potential Targets
This compound (OSC), a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1] Emerging research suggests that OSC exerts its therapeutic effects by modulating key cellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.[1][2] Validating the specific protein targets of this compound within these pathways is crucial for its development as a potential therapeutic agent. This guide explores the use of computational and experimental methods to confirm these targets and compares OSC's predicted binding affinities with those of established inhibitors.
Data Presentation: this compound vs. Alternative Inhibitors
The following tables summarize the available data for this compound and known inhibitors of the NF-κB and PI3K/Akt pathways. It is important to note that the data for this compound is derived from in silico molecular docking studies and is presented as binding energy (kcal/mol), which predicts the affinity of a ligand for a protein. A more negative value suggests a stronger interaction.[3] The data for the alternative compounds are experimental half-maximal inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.[4][5]
Table 1: Molecular Docking Binding Energies of this compound with Predicted Targets in the NF-κB and PI3K/Akt Pathways
| Target Protein | Signaling Pathway | This compound Binding Energy (kcal/mol) | Reference |
| NF-κB p65 | NF-κB | -6.79 | [6] |
| PI3Kα (PIK3CA) | PI3K/Akt | -8.5 to -10.0 | [7] |
| KIT | PI3K/Akt | Strong binding confirmed | [2] |
| Bcl-2 | Apoptosis (downstream of PI3K/Akt) | Strong binding confirmed | [2] |
Note: Specific binding energy values for KIT and Bcl-2 were not available in the reviewed literature, but studies confirmed strong binding through molecular docking analysis.[2]
Table 2: IC50 Values of Alternative Inhibitors for Key Targets in the NF-κB and PI3K/Akt Pathways
| Alternative Inhibitor | Target Protein | Signaling Pathway | IC50 Value (nM) | Reference |
| Helenalin | NF-κB p65 | NF-κB | ~5000 | [8] |
| TPCA-1 | IKKβ | NF-κB | 17.9 | [9] |
| Copanlisib | PI3Kα | PI3K/Akt | 0.5 | [4][10] |
| PI3Kβ | 3.7 | [4][10] | ||
| PI3Kγ | 6.4 | [4][10] | ||
| PI3Kδ | 0.7 | [4][10] | ||
| Gedatolisib (PKI-587) | PI3Kα | PI3K/Akt | 0.4 | [5][11] |
| PI3Kγ | 5.4 | [5][11] | ||
| mTOR | 1.6 | [5][11] |
Experimental Protocols
To experimentally validate the predicted targets of this compound, a combination of molecular docking and binding assays is employed.
Molecular Docking Protocol
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein target.
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from a protein database like the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Obtain the 3D structure of this compound and optimize its geometry.
-
-
Grid Generation:
-
Define a binding site on the protein, typically the known active site or a predicted allosteric site.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide) to systematically search for the best binding poses of this compound within the grid box.
-
The software calculates a scoring function, such as binding energy, to rank the different poses.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
-
The binding energy provides a quantitative estimate of the binding affinity.
-
Binding Assay Protocols
Binding assays are experimental techniques used to measure the interaction between a ligand and a protein.
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.
-
Ligand Immobilization: Covalently attach the purified target protein (ligand) to the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing this compound (analyte) at various concentrations over the sensor chip.
-
Data Acquisition: Monitor the change in the SPR signal over time to generate a sensorgram, which shows the association and dissociation of the analyte.
-
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a highly sensitive assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.
-
Reagent Preparation: Label the target protein with a donor fluorophore (e.g., Europium) and a tracer ligand that binds to the same site as this compound with an acceptor fluorophore (e.g., APC).
-
Competition Assay: In a microplate, mix the labeled protein and tracer with varying concentrations of this compound.
-
Signal Detection: Excite the donor fluorophore and measure the emission from both the donor and acceptor after a time delay.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. A decrease in the FRET signal indicates that this compound is displacing the tracer, from which an IC50 or Ki value can be determined.
3. Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay
This is a plate-based assay that can be adapted to measure protein-ligand interactions.
-
Plate Coating: Immobilize the target protein onto the wells of a microtiter plate.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Ligand Incubation: Add solutions of this compound at various concentrations to the wells and incubate to allow binding.
-
Detection: Use a specific antibody that recognizes this compound, which is conjugated to an enzyme (e.g., HRP). Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of bound this compound. Plot the signal against the concentration to determine the binding affinity (Kd).
Visualizations
Caption: Workflow for validating drug targets.
Caption: Potential inhibition points of this compound.
References
- 1. This compound attenuates inflammatory osteolysis by modulating the NF-κb pathway and the reactive oxygen species-related Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Based on Network Pharmacology and Molecular Docking, the Active Components, Targets, and Mechanisms of Flemingia philippinensis in Improving Inflammation Were Excavated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Toxicological Profiles of Sophocarpine and Oxysophocarpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicity profiles of two quinolizidine (B1214090) alkaloids, sophocarpine (B1681056) and oxysophocarpine (B1678127). Both compounds are derived from the traditional Chinese medicinal herb Sophora flavescens and have garnered interest for their potential therapeutic applications. However, a thorough understanding of their toxicity is crucial for safe and effective drug development. This comparison synthesizes available experimental data on their acute, sub-chronic, and genotoxic effects, alongside an examination of the molecular signaling pathways implicated in their toxicity.
Executive Summary
Sophocarpine and this compound, while structurally similar, exhibit distinct toxicological profiles. The available data indicates that sophocarpine has a defined acute toxicity with an LD50 in the range of 115 mg/kg to over 1000 mg/kg in mice, depending on the administration route. Information regarding the specific LD50 of this compound is limited in the reviewed literature. Both compounds have been shown to modulate several key signaling pathways, including the NF-κB, MAPK, and Nrf2/HO-1 pathways; however, the direct link between these pathways and the toxic manifestations of the compounds requires further elucidation. Sub-chronic and genotoxicity data for both compounds are not extensively available in the public domain, highlighting a significant gap in the current understanding of their long-term safety profiles.
Quantitative Toxicity Data
A summary of the available quantitative toxicity data for sophocarpine and this compound is presented below. It is important to note the significant lack of publicly available, specific toxicity data for this compound, which limits a direct quantitative comparison.
| Toxicity Endpoint | Sophocarpine | This compound | Source |
| Acute Toxicity (LD50) | 115 mg/kg (mice, intraperitoneal) | Data not available | [1] |
| >1000 mg/kg (mice, administration route not specified) | Data not available | [2] | |
| Sub-Chronic Toxicity | Data not available | Data not available | |
| Genotoxicity | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key toxicological assessments are crucial for the replication and validation of findings. The following sections outline standardized protocols for acute, sub-chronic, and genotoxicity studies, based on OECD guidelines, which should be applied to both sophocarpine and this compound for a comprehensive comparative evaluation.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD50) of the test substance.
Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females are typically used.
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
Procedure:
-
Dosing: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Dose Adjustment: The dosing of subsequent animals is adjusted up or down depending on the outcome of the previously dosed animal.
-
Endpoint: The test is terminated when a stopping criterion is met, and the LD50 is calculated based on the observed mortalities.
Sub-Chronic Oral Toxicity Study (90-Day Study Following OECD Guideline 408)
Objective: To characterize the toxicological profile of a substance following repeated oral administration for 90 days.
Test Animals: Rodents (typically rats) are used.
Procedure:
-
Dose Groups: At least three dose levels of the test substance and a control group are used.
-
Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.
-
Pathology: A full necropsy is performed on all animals, and organ weights are recorded. Histopathological examination of major organs and tissues is conducted.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, Following OECD Guideline 471)
Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.
Procedure:
-
Tester Strains: A set of bacterial strains with different mutations in the histidine or tryptophan operon is used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Selection: The bacteria are plated on a minimal medium that lacks the required amino acid.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
Objective: To determine if a substance induces chromosomal damage or damage to the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.
Test Animals: Typically mice or rats.
Procedure:
-
Dosing: The test substance is administered to the animals, usually on one or more occasions.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.
-
Slide Preparation and Analysis: The collected cells are processed, stained, and analyzed for the frequency of micronucleated immature (polychromatic) erythrocytes.
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic activity.
Signaling Pathways and Mechanisms of Toxicity
While much of the research on the signaling pathways modulated by sophocarpine and this compound has focused on their therapeutic effects, these pathways can also be implicated in their toxic actions.
Sophocarpine
Sophocarpine has been shown to modulate several key signaling pathways, which, if dysregulated, could contribute to cellular toxicity.
-
NF-κB and MAPK Pathways: Sophocarpine can inhibit the NF-κB and MAPK signaling pathways, which are central to inflammatory responses.[2] While this is beneficial in inflammatory conditions, inappropriate or excessive inhibition could potentially compromise the immune response.
-
Nrf2/HO-1 Pathway: Sophocarpine can activate the Nrf2/HO-1 pathway, which is a protective mechanism against oxidative stress. However, the context-dependent role of this pathway in toxicity is complex and requires further investigation.
Below is a diagram illustrating the potential involvement of sophocarpine in these signaling pathways, which could be relevant to its toxicological profile.
This compound
Limited data is available on the specific signaling pathways involved in this compound's toxicity. However, studies on its pharmacological effects provide some clues.
-
KIT/PI3K Signaling Pathway: this compound has been shown to interact with the KIT/PI3K signaling pathway, which is involved in cell survival and proliferation. Dysregulation of this pathway could have toxicological consequences.
-
MAPK and NF-κB Pathways: Similar to sophocarpine, this compound has been reported to modulate the MAPK and NF-κB pathways, suggesting a potential role in inflammation-related toxicity.
-
Nrf2/HO-1 Pathway: this compound has also been shown to activate the Nrf2/HO-1 pathway, indicating a role in the oxidative stress response.[3]
The following diagram illustrates a hypothetical experimental workflow for assessing the genotoxicity of these compounds.
Discussion and Future Directions
The current body of literature provides a foundational, yet incomplete, understanding of the comparative toxicity of sophocarpine and this compound. While some acute toxicity data for sophocarpine is available, there is a clear and urgent need for comprehensive toxicological studies on this compound to enable a direct and meaningful comparison.
Future research should prioritize the following:
-
Determination of this compound's LD50: Standardized acute toxicity studies are essential to establish the LD50 of this compound via various administration routes.
-
Comprehensive Sub-chronic Toxicity Studies: 90-day sub-chronic toxicity studies in rodents for both compounds would provide invaluable data on target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity Assessment: A battery of in vitro and in vivo genotoxicity tests, including the Ames test and micronucleus assay, should be conducted for both compounds to assess their mutagenic and clastogenic potential.
-
Mechanistic Studies: Further research is needed to specifically elucidate the signaling pathways that mediate the toxic effects of both compounds, distinguishing these from their therapeutic mechanisms.
A thorough and direct comparison of the toxicity profiles of sophocarpine and this compound is imperative for their potential development as safe and effective therapeutic agents. The data gaps highlighted in this guide underscore the necessity for further rigorous toxicological evaluation.
References
- 1. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Apoptotic Potential of Oxysophocarpine: A Comparative Analysis of Caspase-3 Activation
For Immediate Release
This guide provides a comprehensive comparison of the anti-apoptotic activity of Oxysophocarpine (OSC) with other known apoptosis-modulating compounds, focusing on the pivotal role of caspase-3. Experimental data from various studies are presented to offer researchers, scientists, and drug development professionals a clear perspective on the efficacy of these compounds in inhibiting programmed cell death.
This compound, a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora flavescens, has demonstrated significant anti-apoptotic properties in various cell types.[1][2][3][4][5] Its mechanism of action involves the modulation of key signaling pathways, including the KIT/PI3K/Akt and Nrf2/HO-1 pathways, which ultimately converge on the inhibition of apoptosis executioner caspases, such as caspase-3. This guide delves into the specifics of this inhibition, offering a comparative look at the performance of OSC alongside other well-researched natural compounds.
Comparative Analysis of Caspase-3 Activity and Bcl-2/Bax Ratio
The following tables summarize the quantitative effects of this compound and comparator compounds—Curcumin and Quercetin—on caspase-3 activity and the expression of the critical apoptosis-regulating proteins, Bcl-2 and Bax. While qualitative evidence strongly supports the anti-apoptotic role of this compound through caspase-3 inhibition, specific quantitative data from caspase-3 activity assays were not available in the reviewed literature. The data for Curcumin and Quercetin are provided as a reference to illustrate the typical magnitude of changes observed in these assays.
| Compound | Cell Line | Treatment | Caspase-3 Activity (Fold Change vs. Control) | Reference |
| This compound | Various | Varies | Inhibited/Decreased (Quantitative data not available) | [1][2][3][4][5] |
| Curcumin | HT-29 | 10-80 µM for 12h | 2.3 to 4.5-fold increase (pro-apoptotic) | |
| Quercetin | HL-60 | 25-100 µM | Dose-dependent increase (pro-apoptotic) |
| Compound | Cell Line | Treatment | Bcl-2 Expression | Bax Expression | Bcl-2/Bax Ratio | Reference |
| This compound | Lung Epithelial, Neuronal | Varies | Increased | Decreased | Increased | [1][2][3][4][5] |
| Curcumin | U87MG | 25-50 µM | Decreased | Increased | Significantly Decreased | |
| Quercetin | HL-60 | 25-100 µM | Decreased | Increased | Decreased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Caspase-3 Activity Assay (Colorimetric)
This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA), after its cleavage from the labeled substrate DEVD-pNA by caspase-3.[6][7][8][9][10][11]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
This compound or other test compounds
-
Phosphate-Buffered Saline (PBS)
-
Chilled Cell Lysis Buffer
-
Protein Assay Reagent (e.g., Bradford or BCA)
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
DEVD-pNA substrate (4 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of varying concentrations of this compound or comparator compounds for the desired time. Include untreated cells as a negative control.
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and wash the cells with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-20 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay. Equalize the protein concentration of all samples with Cell Lysis Buffer.
-
Caspase-3 Assay:
-
To each well of a new 96-well plate, add 50 µL of cell lysate.
-
Prepare the reaction mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well containing cell lysate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Western Blot for Bcl-2 and Bax
This protocol allows for the semi-quantitative determination of Bcl-2 and Bax protein levels.
Materials:
-
Treated and untreated cell lysates (prepared as above)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. The Bcl-2/Bax ratio is calculated by dividing the intensity of the Bcl-2 band by the intensity of the Bax band, after normalizing to the loading control.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow and the signaling pathways involved in this compound's anti-apoptotic action.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. genscript.com [genscript.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. abcam.com [abcam.com]
A Comparative Guide to Alkaloid Extraction from Sophora Species for Researchers and Drug Development Professionals
The genus Sophora is a rich source of quinolizidine (B1214090) alkaloids, such as matrine (B1676216) and oxymatrine (B1678083), which have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1][2] Efficient extraction of these bioactive compounds is a critical first step in their study and potential therapeutic application. This guide provides a comparative overview of various extraction methods for alkaloids from Sophora species, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.
Comparison of Extraction Methods
A variety of techniques have been employed to extract alkaloids from Sophora species, ranging from traditional solvent-based methods to more modern, enhanced approaches. The choice of method can significantly impact the extraction efficiency, time, solvent consumption, and the quality of the final extract. The following table summarizes the performance of several key extraction methods based on available research.
| Extraction Method | Key Parameters | Alkaloid Yield/Extraction Rate | Advantages | Disadvantages | Source |
| Conventional Solvent Extraction (CSE) | Solvent: Ethanol (B145695), Methanol, Chloroform; Time: 24h | Matrine: 0.19 mg(g·h)⁻¹; Oxymatrine: 0.66 mg(g·h)⁻¹ | Simple, low-cost equipment | Time-consuming, large solvent volume, potential for thermal degradation | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | Solvent: 77.18% Ethanol; Time: 45 min; Power: 267.01 W | Total Alkaloids: 90.65% efficiency | Reduced extraction time, increased efficiency | Equipment cost, potential for radical formation in aqueous solvents | [5][6] |
| Microwave-Assisted Extraction (MAE) | Solvent: 60% Ethanol; Time: 10 min; Power: 500 W; Temp: 50°C | Oxymatrine: 14.37 mg/g | Rapid extraction, reduced solvent consumption | Specialized equipment required, potential for localized overheating | [7] |
| Supercritical Fluid Extraction (SFE) | Fluid: CO₂; Pressure: 25 MPa; Temp: 50°C; Modifier: Ethanol | Yields of Matrine, Oxysophocarpine, and Oxymatrine reported | Environmentally friendly ("green"), high selectivity | High initial investment, complex operation | [8][9] |
| Enzyme-Assisted Ultrasound Extraction | Enzyme: Cellulose-hemicellulose complex; pH: 5; Time: 60 min; Temp: 54°C | 32.5% increase in efficiency over CSE | Higher yields, environmentally friendly | Cost of enzymes, requires specific pH and temperature | [10] |
| Laser Extraction (LE) | Time: 1 min | Matrine: 266.40 mg(g·h)⁻¹; Oxymatrine: 936.80 mg(g·h)⁻¹ | Extremely fast, highly efficient | Novel technique, specialized and expensive equipment | [3][4] |
| Subcritical Water Extraction (SWE) | Temperature: 100-190°C | High yields for total alkaloids | Environmentally friendly (uses water), no organic solvents | High pressure and temperature equipment needed, potential for degradation at higher temperatures | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the key extraction methods discussed.
Conventional Solvent Extraction (Acid-Water Extraction)
This method is based on the principle that alkaloids exist as salts in plants and can be extracted with an acidic aqueous solution.
-
Sample Preparation: 5 kg of coarse powder from Sophora alopecuroides (10–20 mesh) is weighed.[1]
-
Alkalinization: The powder is soaked overnight in a 4-fold volume of 5% NaOH solution. The alkaline liquid is then discarded.[1]
-
Acid Extraction: The residue is extracted with a 5% sulfuric acid solution.[1]
-
Purification: The acidic extract is passed through a cation exchange resin. The resin is then eluted with 95% ethanol containing 3% ammonia.[1]
-
Final Processing: The eluents are combined, and the ethanol is recovered. The resulting solution undergoes activated carbon adsorption to yield the total alkaloids.[1]
Ultrasound-Assisted Enzymatic Hydrolysis Extraction (UAEH)
This method combines the cell wall-degrading ability of enzymes with the enhanced mass transfer provided by ultrasonication.
-
Sample Preparation: Powdered seeds of Sophora alopecuroides.[6]
-
Enzymatic Hydrolysis & Sonication: The sample is mixed with a solution containing a cellulose-hemicellulose complex enzyme at a pH of 5.[10][6] The mixture is placed in an ultrasonic bath at 54°C for 60 minutes with a solvent-to-material ratio of 112 mL/g.[6]
-
Extraction: The extraction is performed using 77.18% ethanol.[10]
-
Analysis: The resulting extract is analyzed for its alkaloid content.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process.
-
Sample Preparation: Powdered Sophora flavescens root.[13]
-
Extraction: The sample is mixed with 60% ethanol at a liquid-to-material ratio of 20:1.[13][7]
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at 500 W for 10 minutes at a temperature of 50°C.[13][7]
-
Post-Extraction: The extract is filtered and analyzed.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO₂, as the extraction solvent, offering high selectivity and a clean extract.
-
Sample Preparation: Dried and powdered Sophora flavescens.[8]
-
Extraction Conditions: The extraction is performed using a preparative SFE system under the following conditions:
-
Separation and Purification: The crude extract is further purified using techniques like high-speed counter-current chromatography (HSCCC).[8]
Visualizing the Extraction Workflow
The general process for extracting and isolating alkaloids from Sophora species can be visualized as a multi-step workflow.
References
- 1. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultrafast and Highly Efficient Laser Extraction of Matrine and Oxymatrine from Sophora flavescens for the Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The extraction of rutin from flower buds of Sophora japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced ultrasound-assisted enzymatic hydrolysis extraction of quinolizidine alkaloids from Sophora alopecuroides L. seeds [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted extraction of oxymatrine from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supercritical fluid extraction of quinolizidine alkaloids from Sophora flavescens Ait. and purification by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Extraction of Alkaloids From Sophora moorcroftiana Seeds via Enzyme and Ultrasound-Assisted Coupling and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subcritical water extraction of alkaloids in Sophora flavescens Ait. and determination by capillary electrophoresis with field-amplified sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Oxysophocarpine
For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of research chemicals like Oxysophocarpine, an alkaloid with diverse biological activities, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide provides a clear, step-by-step framework for the safe and compliant disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Personal Protective Equipment (PPE) should be worn at all times.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat.[3]
-
Respiratory Protection: If working with powder or creating aerosols, ensure adequate ventilation or use a full-face respirator.[3]
-
General Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is used.[3]
In case of a spill, evacuate personnel to a safe area, remove all sources of ignition, and prevent dust formation.[3]
Core Principles of Laboratory Chemical Waste Management
The disposal of any laboratory chemical, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[4][5] A foundational principle is the accurate categorization and segregation of waste streams to prevent dangerous reactions and ensure proper treatment.[1]
Key principles include:
-
Identification: All waste must be clearly identified. Unknown materials must be labeled and managed as hazardous waste until identified.[6]
-
Segregation: Incompatible chemicals must be stored separately, using physical barriers if necessary.[1][4] For instance, halogenated and non-halogenated solvent wastes should be kept in separate containers.[7]
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[1][4]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and associated hazard warnings.[1][2][6]
Step-by-Step Disposal Protocol for this compound
Disposal of this compound must not be done via sewer or regular trash systems.[2][4][8] The required method is collection and disposal through a licensed hazardous waste management program.
Step 1: Waste Classification While a specific hazardous waste profile for this compound is not detailed in the search results, as a biologically active alkaloid and research chemical, it must be managed as a hazardous chemical waste. This is the most prudent approach to ensure safety and compliance.
Step 2: Prepare Waste Containers
-
Solid Waste: Place unused or expired solid this compound, along with any grossly contaminated items like weighing papers or gloves, into a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.[2] The container must be kept closed except when adding or removing waste.[7]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.[1][2]
Step 3: Labeling As soon as waste is first added, label the container with a hazardous waste tag.[7] The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (and any solvents or other components)
-
The accumulation start date[1]
-
Principal Investigator's name, department, and location[7]
-
Known hazards (e.g., "Toxic")
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste containers in a designated SAA within the laboratory.[6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4][6] The SAA must have secondary containment to prevent spills from reaching drains or the environment.[4][7]
Step 5: Arrange for Disposal Once the waste container is full or is no longer being used, arrange for its removal. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][6] Do not transport hazardous waste yourself.[8]
General Laboratory Waste Storage Limits
The following table summarizes common quantitative limits for hazardous waste accumulation in academic laboratories, as stipulated by regulations like the RCRA.
| Parameter | Limit | Regulation/Guideline |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | EPA (RCRA) |
| Maximum Acutely Toxic (P-list) Waste | 1 quart (liquid) or 1 kg (solid) | EPA (RCRA) |
| Maximum Storage Time in SAA | Up to 12 months (provided volume limits are not exceeded) | University of Pennsylvania EHRS |
| Maximum Storage Time (General) | 6 months within an academic facility | EPA (Subpart K) |
Experimental Protocols
The proper disposal of chemical waste is a regulated safety procedure, not an experimental protocol. Methodologies are dictated by federal, state, and local regulations designed to ensure safety and environmental protection.[4][5] Therefore, no "experimental protocols" for disposal exist; instead, laboratories must adhere to the established legal and institutional guidelines outlined above.
This compound Disposal Workflow
Diagram 1: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. gzlabfurniture.com [gzlabfurniture.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. danielshealth.com [danielshealth.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Oxysophocarpine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Oxysophocarpine. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for handling this compound, based on standard safety protocols for chemical handling.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Impervious Clothing & Gloves | Wear fire/flame-resistant and impervious clothing. Use chemical-impermeable gloves.[1] |
| Respiratory | Full-Face Respirator | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
PPE Donning: Before entering the designated area, all personnel must don the required PPE as specified in the table above.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Handling Procedures
-
Avoid Dust and Aerosol Formation: Handle this compound in a manner that avoids the formation of dust and aerosols.[1]
-
Prevent Contact: Avoid direct contact with skin and eyes.[1]
-
No Consumption: Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
Ignition Sources: Remove all sources of ignition from the designated handling area.[1]
Storage
-
Container: Store this compound in a tightly closed container.
-
Location: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
-
Evacuate: In case of a spill, evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated disposables, in a designated, labeled, and sealed container.
-
Disposal Facility: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]
Visualizing Safety Workflows
To further clarify the operational and decision-making processes, the following diagrams have been created.
Caption: This diagram illustrates the step-by-step process for safely handling this compound.
Caption: This diagram outlines the decision-making process for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
